(6-(Azepan-1-yl)pyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
[6-(azepan-1-yl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c15-12(16)10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9,15-16H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQGUMHHNOVNPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716560 | |
| Record name | [6-(Azepan-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227612-21-6 | |
| Record name | [6-(Azepan-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis of (6-(Azepan-1-yl)pyridin-3-yl)boronic Acid: A Key Intermediate for Drug Discovery
An In-depth Technical Guide:
Abstract
Pyridinyl boronic acids are foundational building blocks in modern medicinal chemistry, primarily serving as versatile coupling partners in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[1][2] The incorporation of a seven-membered azepane ring introduces unique conformational flexibility and lipophilicity, making it a valuable scaffold in drug design.[3][4] This guide provides a comprehensive, field-proven protocol for the synthesis of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid. We detail a robust two-stage synthetic strategy, beginning with the regioselective Miyaura borylation of a dihalopyridine precursor, followed by a thermally-driven nucleophilic aromatic substitution (SNAr) to introduce the azepane moiety. This document is intended for researchers, chemists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical rationale, troubleshooting advice, and characterization data to ensure reproducible success.
Rationale and Synthetic Strategy
The synthesis of this compound is most strategically approached via a two-part sequence that allows for precise control over the introduction of each functional group. The overall workflow is designed to first install the synthetically versatile boronic acid group onto the pyridine core, followed by the introduction of the cyclic amine.
The chosen strategy involves:
-
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction installs a boronic ester at the C-5 position of a 2-chloropyridine scaffold.[1] Starting with 2-chloro-5-iodopyridine allows for a highly regioselective reaction, as the C-I bond is significantly more reactive towards oxidative addition to the palladium catalyst than the C-Cl bond. The boronic acid is protected as a pinacol ester, which enhances stability, simplifies purification, and prevents the formation of boroxines.[5]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, particularly with a chlorine atom at the C-2/C-6 position, facilitates SNAr reactions.[6] The pre-installed boronic ester is sufficiently robust to withstand the thermal conditions required for the displacement of the chloride by the secondary amine, azepane.
-
Hydrolysis: The final step involves the acidic deprotection of the pinacol ester to yield the target boronic acid, which is suitable for downstream applications such as Suzuki-Miyaura coupling.
This sequence is generally preferred over the alternative (SNAr followed by borylation) because the initial borylation of a simple dihalopyridine is often cleaner and more predictable than attempting to borylate a pyridine ring already substituted with an amine, which can complicate the reaction through catalyst inhibition or side reactions.
Overall Synthetic Workflow
Caption: Overall two-step synthetic route to the target compound.
Part I: Synthesis of (6-Chloropyridin-3-yl)boronic Acid Pinacol Ester
Principle & Rationale
The Miyaura borylation is a powerful method for forming carbon-boron bonds. The catalytic cycle involves the oxidative addition of the aryl halide (specifically, the C-I bond) to a Pd(0) species, followed by transmetalation with bis(pinacolato)diboron (B₂pin₂) and reductive elimination to yield the desired boronate ester and regenerate the Pd(0) catalyst.[7] Potassium acetate (KOAc) is used as a mild base, which is crucial for the transmetalation step. Dioxane is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic and inorganic reagents.
Experimental Protocol
| Materials & Reagents |
| Compound |
| 2-Chloro-5-iodopyridine |
| Bis(pinacolato)diboron (B₂pin₂) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |
| Potassium Acetate (KOAc) |
| 1,4-Dioxane (anhydrous) |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-iodopyridine (10.0 g, 41.8 mmol), bis(pinacolato)diboron (11.6 g, 45.9 mmol), and potassium acetate (12.3 g, 125.3 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (200 mL) via cannula, followed by Pd(dppf)Cl₂ (1.53 g, 2.09 mmol).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate (100 mL).
-
Concentrate the filtrate under reduced pressure to obtain a dark residue.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).
-
Combine the product-containing fractions and concentrate under reduced pressure to yield (6-chloropyridin-3-yl)boronic acid pinacol ester as a white to off-white solid.
Expected Yield: 80-90%.
Characterization of Intermediate
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 2.0 Hz, 1H), 7.90 (dd, J = 8.0, 2.0 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 1.35 (s, 12H).
-
LC-MS (ESI): Calculated for C₁₁H₁₅BClNO₂ [M+H]⁺: 240.09; Found: 240.1.
Part II: Synthesis of this compound
Principle & Rationale
This stage involves a nucleophilic aromatic substitution followed by hydrolysis.
-
SNAr Reaction: The chlorine atom on the electron-deficient pyridine ring is displaced by the nucleophilic nitrogen of azepane.[8] This reaction requires heat to overcome the activation energy. A high-boiling polar aprotic solvent like DMSO is ideal for this transformation, as it effectively solvates the potassium carbonate base and the reaction intermediates. Microwave-assisted protocols can also significantly accelerate this step.
-
Hydrolysis: The pinacol ester is stable to the basic conditions of the SNAr but is readily cleaved under acidic conditions to afford the final boronic acid. An aqueous acid solution is used to drive this conversion.
Experimental Protocol (SNAr and Hydrolysis)
| Materials & Reagents |
| Compound |
| (6-Chloropyridin-3-yl)boronic acid pinacol ester |
| Azepane |
| Potassium Carbonate (K₂CO₃) |
| Dimethyl sulfoxide (DMSO) |
| Hydrochloric Acid (2 M aq.) |
| Acetone |
Procedure:
-
In a 250 mL round-bottom flask, combine (6-chloropyridin-3-yl)boronic acid pinacol ester (8.0 g, 33.4 mmol), potassium carbonate (9.2 g, 66.8 mmol), and DMSO (100 mL).
-
Add azepane (4.97 g, 50.1 mmol) to the suspension.
-
Heat the reaction mixture to 120 °C and stir for 18-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water (300 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound pinacol ester. The crude product can be taken directly to the next step.
-
Dissolve the crude residue in acetone (50 mL) and add 2 M aqueous HCl (50 mL).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Adjust the pH of the solution to ~7-8 by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a 10:1 mixture of dichloromethane:isopropanol (4 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid can be purified by trituration with diethyl ether or recrystallization from an appropriate solvent system (e.g., acetonitrile/water) to yield this compound as a solid.[9]
Expected Yield: 60-75% over two steps.
Characterization of Final Product
-
Molecular Formula: C₁₁H₁₇BN₂O₂[9]
-
Molecular Weight: 220.08 g/mol [9]
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.40 (s, 1H), 7.75 (d, J = 8.4 Hz, 1H), 7.65 (s, 2H, -B(OH)₂), 6.70 (d, J = 8.4 Hz, 1H), 3.60 (t, J = 6.0 Hz, 4H), 1.70-1.60 (m, 4H), 1.55-1.45 (m, 4H).
-
¹¹B NMR (128 MHz, DMSO-d₆): δ ~20-25 ppm (broad singlet, characteristic of a trigonal planar boronic acid).[10]
-
LC-MS (ESI): Calculated for C₁₁H₁₈BN₂O₂ [M+H]⁺: 221.14; Found: 221.1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Miyaura Borylation | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Inefficient base. | 1. Use fresh catalyst or a different palladium source/ligand combination. 2. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. 3. Use freshly ground, dry potassium acetate. |
| Incomplete SNAr reaction | 1. Insufficient temperature or reaction time. 2. Base is not strong enough or has poor solubility. | 1. Increase temperature to 130-140 °C or extend reaction time. Consider using microwave irradiation for improved efficiency.[11] 2. Use a stronger base like cesium carbonate (Cs₂CO₃) or ensure K₂CO₃ is finely powdered. |
| Significant Protodeboronation | 1. Presence of water during borylation. 2. Acidic or basic conditions during work-up of the pinacol ester. 3. Unstable boronic acid product. | 1. Maintain rigorously anhydrous conditions during the borylation step. 2. Use neutral pH water for washes; avoid strong acids/bases until the final hydrolysis step. 3. Handle the final product under inert atmosphere if possible and store at low temperature.[9] |
| Difficulty in Final Purification | 1. Persistent impurities from the SNAr step. 2. Formation of boroxine anhydride from the boronic acid. | 1. Purify the intermediate pinacol ester thoroughly before hydrolysis. 2. To break up boroxines, dissolve the crude product in a solvent like THF and add a small amount of water, then re-isolate.[5] |
Conclusion
This guide delineates an efficient and reproducible synthesis of this compound. The two-stage process, leveraging a regioselective Miyaura borylation and a subsequent nucleophilic aromatic substitution, provides a reliable route to this valuable chemical building block. The detailed protocols, mechanistic rationale, and troubleshooting advice are designed to empower researchers in pharmaceutical and chemical development to successfully synthesize this and related compounds for application in Suzuki-Miyaura cross-coupling and the broader landscape of drug discovery.
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An In-depth Technical Guide to the Physicochemical Properties of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid, a heterocyclic boronic acid of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the handling and application of this compound.
Introduction: The Significance of Pyridylboronic Acids in Modern Drug Discovery
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups. Their unique electronic properties and ability to form reversible covalent bonds with diols have positioned them as indispensable tools in organic synthesis and medicinal chemistry.[1][2] The introduction of a boronic acid moiety into a molecule can significantly alter its physicochemical and pharmacokinetic properties, often leading to enhanced biological activity.[3]
This compound belongs to the family of pyridylboronic acids, which are key building blocks in the synthesis of complex molecules, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4] This reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds present in numerous pharmaceuticals. The subject of this guide is a valuable reagent for introducing a substituted pyridine ring, a common motif in bioactive compounds.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1227612-21-6 | [5][6][7] |
| Molecular Formula | C11H17BN2O2 | [6][7] |
| Molecular Weight | 220.08 g/mol | [6][7] |
| Physical Form | Solid | [8] |
| Storage Temperature | -20°C | [6][7] |
| Purity | Highly Purified Grade Available | [6][7] |
Synthesis and Handling
The synthesis of pyridylboronic acids typically involves the reaction of a lithiated pyridine derivative with a trialkyl borate, followed by acidic workup.[9][10] A plausible synthetic route for this compound is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Causality in Experimental Choices:
-
Lithium-Halogen Exchange: The use of n-butyllithium to perform a lithium-halogen exchange on the starting bromopyridine is a common and effective method for generating the organolithium intermediate. This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.
-
In Situ Quench: The generated lithiopyridine is highly reactive and is immediately quenched with triisopropyl borate. This in situ trapping minimizes the decomposition of the organolithium species.
-
Acidic Workup: The resulting borate ester is hydrolyzed under acidic conditions to yield the final boronic acid.
Handling and Storage:
Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic anhydrides (boroxines). It is crucial to store this compound under inert atmosphere and at the recommended low temperature (-20°C) to maintain its integrity.[6][7]
Analytical Characterization
To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful tool for assessing the purity of boronic acids. However, on-column hydrolysis of the corresponding pinacol esters, which are common synthetic precursors, can be a challenge.[11] For the boronic acid itself, a C18 column with a mobile phase of acetonitrile and water containing a buffer like ammonium acetate is a good starting point.
Illustrative HPLC Workflow:
Caption: A typical workflow for the HPLC analysis of a boronic acid.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the characterization of boronic acids. It can confirm the molecular weight of the target compound. It is important to be aware of the potential for the formation of boroxines, solvent adducts, and dimers, which can complicate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of the protons and carbons on the pyridine and azepane rings will confirm the connectivity of the molecule. ¹¹B NMR can also be a valuable tool for characterizing boronic acids, with the chemical shift being sensitive to the coordination state of the boron atom.[12]
Applications in Medicinal Chemistry
The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions.[4] This allows for the facile introduction of the 6-(azepan-1-yl)pyridine moiety into a wide range of molecular scaffolds. This is particularly valuable in the synthesis of libraries of compounds for screening in drug discovery programs. Boronic acids themselves have also been investigated as potential therapeutic agents, with some approved drugs containing this functional group.[3][13] They can act as enzyme inhibitors by forming reversible covalent bonds with active site serine residues.[2]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and organic synthesis. A clear understanding of its physicochemical properties, appropriate handling and storage procedures, and suitable analytical methods are crucial for its effective use in the laboratory. While some specific experimental data for this particular molecule are not widely published, the extensive literature on boronic acids provides a solid foundation for its application. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the importance of reagents like this compound will undoubtedly increase.
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(6-(Azepan-1-yl)pyridin-3-yl)boronic acid CAS number 1227612-21-6
An In-Depth Technical Guide to (6-(Azepan-1-yl)pyridin-3-yl)boronic acid (CAS: 1227612-21-6)
Foreword
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, with the Suzuki-Miyaura reaction standing as a cornerstone in both academic and industrial laboratories.[1] Within this context, heteroaryl boronic acids are indispensable building blocks for the construction of pharmacologically relevant scaffolds.[2] This guide focuses on this compound, a specialized reagent that combines the versatile reactivity of a boronic acid with the structural features of a substituted pyridine, offering unique advantages in drug discovery and materials science. This document serves as a comprehensive resource for researchers, providing deep insights into its properties, synthesis, and application, grounded in established scientific principles and practical, field-tested methodologies.
Molecular Profile and Physicochemical Properties
This compound is a bifunctional organic compound featuring a pyridine ring substituted with a seven-membered azepane ring and a boronic acid group. This unique amalgamation of functionalities dictates its chemical behavior and utility.
-
Pyridine Core: The nitrogen atom in the pyridine ring acts as a Lewis base, influencing the molecule's coordination chemistry and its ability to participate in hydrogen bonding, a critical interaction in many biological systems.
-
Azepane Moiety: This saturated, seven-membered heterocycle imparts significant steric bulk and lipophilicity. Its conformational flexibility can be advantageous for optimizing binding interactions within protein active sites.
-
Boronic Acid Group: This functional group is the reactive center for cross-coupling reactions. It is a Lewis acid and can reversibly form esters with diols, a property often exploited in purification and sensing applications.[3]
Table 1: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1227612-21-6 | [4][5][6][7][8][9] |
| Molecular Formula | C₁₁H₁₇BN₂O₂ | [4][9] |
| Molecular Weight | 220.08 g/mol | [4][9] |
| Appearance | Typically an off-white to yellow solid | Supplier Data |
| Storage Temperature | Recommended -20°C | [4][9] |
| Solubility | Soluble in polar organic solvents like Methanol, DMSO; limited solubility in water | General Chemical Knowledge |
| Stability | Stable under standard conditions; moisture-sensitive. Boronic acids can reversibly form cyclic anhydride trimers (boroxines), especially upon heating or under dehydrating conditions. Store under an inert, dry atmosphere. |[10][11] |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyridyl boronic acids is a well-established, yet nuanced, process. A common and effective route to this compound involves a two-step sequence starting from a di-substituted pyridine.
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Spectroscopic Characterization of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Azepan-1-yl)pyridin-3-yl)boronic acid is a bifunctional organic compound featuring a pyridine ring, a tertiary amine (azepane), and a boronic acid group. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and materials science, particularly for applications in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. The boronic acid moiety serves as a versatile handle for forming carbon-carbon or carbon-heteroatom bonds, while the substituted pyridine core can influence the molecule's electronic properties, solubility, and biological activity.
Accurate and comprehensive characterization of this reagent is paramount to ensure its identity, purity, and suitability for downstream applications. This technical guide provides an in-depth overview of the essential spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific experimental data for this compound is not widely published, this guide will present predicted spectral data based on established principles and data from analogous structures, alongside field-proven protocols for data acquisition and interpretation.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.
Figure 1. Chemical structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
A critical consideration when acquiring NMR spectra of boronic acids is their propensity to form cyclic, trimeric anhydrides known as boroxines, especially in aprotic solvents like CDCl₃ or upon removal of water.[1] This can lead to broadened signals or the appearance of multiple species in the spectrum. To ensure the acquisition of a clean spectrum of the monomeric boronic acid, it is often advisable to use a protic solvent like methanol-d₄ (CD₃OD) or to add a small amount of D₂O to the NMR sample, which helps break up the boroxine oligomers.[1]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (in ppm, relative to TMS) in a suitable solvent like DMSO-d₆ are as follows:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyridine H-2 | ~8.4 - 8.2 | d | 1H | Most downfield pyridine proton due to proximity to nitrogen and deshielding by the boronic acid group. |
| Pyridine H-4 | ~7.8 - 7.6 | dd | 1H | Coupled to both H-2 and H-5 (meta and ortho coupling, respectively). |
| Pyridine H-5 | ~7.0 - 6.8 | d | 1H | Upfield shift due to the electron-donating effect of the azepane group. |
| Azepane α-CH₂ | ~3.6 - 3.4 | t | 4H | Protons on the carbons directly attached to the nitrogen atom. |
| Azepane β,γ-CH₂ | ~1.8 - 1.5 | m | 8H | Overlapping multiplets for the remaining methylene groups of the azepane ring. |
| B(OH)₂ | ~8.0 - 7.5 | br s | 2H | Broad singlet, exchangeable with D₂O. Position can be concentration and temperature-dependent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Pyridine C-6 | ~160 - 158 | Attached to the electron-donating azepane nitrogen, resulting in a downfield shift. |
| Pyridine C-2 | ~148 - 146 | Deshielded by the ring nitrogen. |
| Pyridine C-4 | ~138 - 136 | |
| Pyridine C-5 | ~108 - 106 | Shielded by the azepane group. |
| Pyridine C-3 | - | The carbon attached to boron (ipso-carbon) often shows a very broad or undetectable signal due to quadrupolar relaxation of the boron nucleus.[2] |
| Azepane α-C | ~48 - 46 | |
| Azepane β-C | ~28 - 26 | |
| Azepane γ-C | ~27 - 25 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
If peak overlap is an issue, or for definitive assignments, perform a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.[4]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time (several hours) may be necessary.
-
Perform a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.[4]
-
Perform a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.[4]
-
-
¹¹B NMR Acquisition:
-
To confirm the boron environment, an ¹¹B NMR spectrum can be acquired. For a trigonal planar boronic acid, a single broad peak is expected in the range of δ 25-35 ppm.[5]
-
Figure 2. Workflow for NMR-based structural elucidation.
II. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
The analysis of boronic acids by MS can be complicated by their tendency to dehydrate in the gas phase.[6] Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds, often yielding the protonated molecular ion [M+H]⁺.
Predicted Mass Spectrum (ESI+)
-
Molecular Formula: C₁₁H₁₇BN₂O₂
-
Exact Mass: 220.1387
-
Expected Ion ([M+H]⁺): m/z 221.1465
The spectrum should show a prominent peak corresponding to the protonated molecule. The isotopic pattern of this peak will be influenced by the natural abundance of boron isotopes (¹⁰B ≈ 20%, ¹¹B ≈ 80%).
Potential Fragmentation Patterns
While ESI is a soft technique, some in-source fragmentation may occur. Key fragmentation pathways for related compounds often involve:
-
Loss of H₂O: [M+H - H₂O]⁺
-
Loss of B(OH)₂: Cleavage of the C-B bond.
-
Fragmentation of the azepane ring: Sequential loss of ethylene units.[7]
Experimental Protocol for LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled with a liquid chromatography (LC) system.
-
Chromatography:
-
Column: A standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like 0.1% formic acid to promote protonation.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis: Acquire full scan data to detect the molecular ion. Perform tandem MS (MS/MS) on the parent ion (m/z 221.1465) to induce fragmentation and support structural assignment.[8]
-
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Predicted Characteristic IR Absorptions
The spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3200 | O-H stretch (boronic acid) | Broad, Strong |
| 3050 - 3010 | C-H stretch (aromatic) | Medium |
| 2950 - 2850 | C-H stretch (aliphatic, azepane) | Strong |
| 1610 - 1580 | C=C & C=N stretch (pyridine ring) | Medium-Strong |
| 1380 - 1330 | B-O stretch | Strong |
| 1200 - 1100 | C-N stretch (azepane) | Medium |
The broad O-H stretching band is a hallmark of the boronic acid group, often indicative of hydrogen bonding. The strong B-O stretching absorption is also a key diagnostic feature.[9]
Experimental Protocol for FT-IR
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[10] This method is standard for obtaining high-quality spectra of solid samples.
-
ATR Method: Alternatively, for rapid analysis, place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory and apply pressure to ensure good contact.[10]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Figure 3. General workflow for FT-IR analysis of a solid sample.
Conclusion
The structural integrity of this compound can be unequivocally confirmed through a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy. While publicly available spectra for this specific compound are scarce, a predictive approach based on the well-understood spectroscopic behavior of its constituent moieties provides a robust framework for its characterization. NMR spectroscopy offers the most detailed structural map, MS confirms the molecular weight and formula, and IR spectroscopy provides a rapid check for key functional groups. By following the detailed protocols outlined in this guide, researchers can confidently validate the identity and purity of this important synthetic building block, ensuring the reliability and reproducibility of their scientific endeavors.
References
-
Matsumoto, A., et al. (2017). Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry. Available at: [Link]
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Pandiyan, R., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(19), 7854-7860. Available at: [Link]
-
Jayashree, R., & Kodadek, T. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(9), 1603-1612. Available at: [Link]
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University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Department of Chemistry. Available at: [Link]
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Widdifield, C. M., & Bryce, D. L. (2009). Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Dalton Transactions. Available at: [Link]
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ResearchGate. (2019). Analysis of Boronic Acids Without Chemical Derivatisation. Available at: [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Available at: [Link]
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ResearchGate. (2018). NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. Available at: [Link]
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Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Available at: [Link]
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ResearchGate. (2015). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. Available at: [Link]
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South Dakota State University. (n.d.). ¹¹B NMR Chemical Shifts. Department of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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Chemistry LibreTexts. (2025). 8.7.6: Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid
Introduction: The Significance of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid in Modern Drug Discovery
This compound, with its unique molecular architecture combining a substituted pyridine ring and a reactive boronic acid moiety, represents a class of compounds of significant interest to the pharmaceutical and agrochemical industries. Boronic acids are versatile synthetic intermediates, most notably in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the construction of complex molecular frameworks.[1][2] The incorporation of the azepane and pyridine motifs introduces specific steric and electronic properties, making this molecule a valuable building block in the design of novel therapeutic agents and other functional materials.[3]
The utility of such compounds is underscored by the growing number of boronic acid-containing drugs approved by the FDA, such as Velcade® (bortezomib). This trend highlights the importance of robust analytical techniques for the unambiguous characterization of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing unparalleled insight into molecular structure, connectivity, and conformation.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectral features of this compound and the underlying principles governing them. We will delve into the theoretical considerations specific to this molecule, provide detailed experimental protocols for acquiring high-quality spectra, and present a thorough interpretation of the ¹H and ¹³C NMR data.
Theoretical Framework: Navigating the Nuances of NMR for a Substituted Pyridinylboronic Acid
A nuanced understanding of the structural features of this compound is paramount to interpreting its NMR spectra. Several key factors influence the chemical shifts and signal appearances: the electron-withdrawing nature of the pyridine nitrogen, the electronic effects of the azepanyl and boronic acid substituents, and the inherent properties of the boron nucleus.
The Pyridine Ring: Anisotropic Effects and Substituent Influences
The pyridine ring is an aromatic system where the nitrogen atom's electronegativity significantly deshields the adjacent α-protons (at C2 and C6) and carbons.[4] This results in their characteristic downfield chemical shifts in the NMR spectra. The protons on a simple pyridine ring typically resonate in distinct regions:
-
α-protons (C2, C6): Most deshielded, appearing furthest downfield (δ 8.5-8.8 ppm).[4]
-
γ-proton (C4): Intermediate chemical shift (δ 7.5-7.8 ppm).[4]
-
β-protons (C3, C5): Most shielded, appearing furthest upfield relative to other ring protons (δ 7.1-7.5 ppm).[4]
Substituents dramatically modulate these chemical shifts. The azepan-1-yl group at the C6 position is an electron-donating group, which will cause an upfield shift of the pyridine ring protons, particularly the adjacent proton at C5. Conversely, the boronic acid group at the C3 position is electron-withdrawing, leading to a downfield shift of the neighboring protons at C2 and C4.
The Azepane Moiety: Conformational Dynamics
The seven-membered azepane ring is a saturated heterocyclic system that exhibits conformational flexibility. The protons on the carbons adjacent to the nitrogen (α-protons) are typically deshielded compared to the other methylene protons in the ring due to the inductive effect of the nitrogen atom. The chemical shifts of the azepane protons will generally appear in the aliphatic region of the ¹H NMR spectrum.
The Boronic Acid Group: Quadrupolar Effects and Boroxine Formation
The boron atom presents unique challenges in NMR spectroscopy. Boron has two NMR-active isotopes, ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9% natural abundance).[5] Both are quadrupolar nuclei, meaning they possess a non-spherical distribution of charge. This property leads to efficient nuclear relaxation, a phenomenon known as quadrupolar relaxation.
For carbons directly attached to the boron atom, this rapid relaxation of the boron nucleus can lead to significant broadening of the carbon signal in the ¹³C NMR spectrum, sometimes to the point where the signal is indistinguishable from the baseline.
Furthermore, boronic acids have a propensity to undergo dehydration to form cyclic trimetric anhydrides known as boroxines. The equilibrium between the monomeric boronic acid and the boroxine is influenced by concentration, solvent, and the presence of water. This can result in complex or broad NMR spectra, as signals from both species may be present.
To obtain sharp, interpretable NMR spectra of the monomeric boronic acid, it is often necessary to use a solvent that can disrupt the boroxine structure, such as methanol-d₄ or by ensuring the presence of some D₂O.
Experimental Protocols for High-Fidelity NMR Data Acquisition
Obtaining high-resolution NMR spectra of this compound necessitates careful attention to the experimental setup to mitigate the challenges of boroxine formation and potential signal broadening.
Sample Preparation
-
Solvent Selection: The choice of solvent is critical. For routine ¹H and ¹³C NMR, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are recommended. CD₃OD is particularly effective at breaking up the boroxine trimers through the formation of boronic esters, leading to sharper signals for the aromatic protons. For observing the B(OH)₂ protons, a non-protic solvent like DMSO-d₆ is necessary.
-
Concentration: To minimize intermolecular interactions and the propensity for oligomerization, it is advisable to use a relatively low concentration, in the range of 5-15 mg in 0.6-0.7 mL of deuterated solvent.
-
Purity: Ensure the sample is free from paramagnetic impurities, which can cause severe line broadening. If necessary, filter the sample solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
NMR Instrument Parameters
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.
-
Acquisition Time (aq): 3-4 seconds to ensure good resolution.
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher.
-
Technique: Proton-decoupled ¹³C NMR.
-
Number of Scans: Due to the lower natural abundance of ¹³C and potential quadrupolar broadening, a higher number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, especially for the carbon attached to boron.
-
Relaxation Delay (d1): A 2-second delay is a good starting point.
-
The following diagram illustrates a generalized workflow for the NMR analysis of this compound.
Spectral Analysis and Interpretation
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will feature signals in both the aromatic and aliphatic regions.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | s | 1H | H-2 | Adjacent to nitrogen and ortho to the electron-withdrawing boronic acid group. |
| ~7.9 | d | 1H | H-4 | Meta to the electron-donating azepanyl group and ortho to the boronic acid group. |
| ~6.7 | d | 1H | H-5 | Ortho to the electron-donating azepanyl group. |
| ~4.5-5.5 | br s | 2H | B(OH)₂ | Broad signal due to exchange; position is concentration and solvent dependent. May not be observed in protic solvents like CD₃OD. |
| ~3.6 | t | 4H | Azepane (α-CH₂) | Protons on carbons adjacent to the pyridine nitrogen. |
| ~1.8 | m | 4H | Azepane (β-CH₂) | Protons on the next set of carbons in the azepane ring. |
| ~1.6 | m | 4H | Azepane (γ-CH₂) | Protons in the middle of the azepane ring. |
Table 1: Predicted ¹H NMR spectral data for this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-6 | Carbon attached to the electron-donating nitrogen of the azepane ring. |
| ~145 | C-2 | Deshielded carbon adjacent to the pyridine nitrogen. |
| ~140 | C-4 | Aromatic carbon deshielded by the adjacent boronic acid group. |
| ~125 | C-3 | Carbon attached to boron; signal may be broad or unobservable due to quadrupolar relaxation. |
| ~108 | C-5 | Shielded aromatic carbon ortho to the electron-donating azepanyl group. |
| ~48 | Azepane (α-C) | Carbons adjacent to the pyridine nitrogen. |
| ~28 | Azepane (β-C) | Carbons in the azepane ring. |
| ~27 | Azepane (γ-C) | Carbons in the azepane ring. |
Table 2: Predicted ¹³C NMR spectral data for this compound.
The relationships between the different parts of the molecule are visualized in the diagram below.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. By understanding the theoretical principles and employing the detailed experimental protocols outlined, researchers can confidently acquire and interpret high-quality NMR data for this important class of compounds. The predicted spectral data serves as a valuable reference for structural confirmation. As the role of boronic acids in drug discovery and materials science continues to expand, a thorough grasp of their analytical characterization by NMR will remain an indispensable skill for scientists in the field. Further investigations using 2D NMR techniques such as HSQC and HMBC would provide definitive assignments of all proton and carbon signals, further solidifying the structural elucidation of this versatile molecule.
References
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- Li, Y., et al. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters.
- De Nanteuil, F., et al. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 2017.
- Wishart, D.S., et al. HMDB: a knowledgebase for the human metabolome. Nucleic Acids Research, 2009.
- 1H-Azepine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Matsumoto, A., et al. Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry, 2017.
- Appel, R., et al. Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol.
- Al-Majid, A.M., et al.
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- Quadrupolar relax
- (6-(p-Tolyloxy)pyridin-3-yl)boronic acid. PubChem.
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- Recording NMR spectra for aryl boronic acids - overcoming oligomeriz
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- Roy, B., et al. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI, 2011.
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An In-depth Technical Guide to the Mass Spectrometry Analysis of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid
This guide provides a comprehensive technical overview for the mass spectrometric analysis of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the underlying principles and strategic decisions essential for robust and reliable characterization of this and similar molecules.
Introduction: The Analytical Challenge of Heterocyclic Boronic Acids
This compound (Chemical Formula: C₁₁H₁₇BN₂O₂, Molecular Weight: 220.08 g/mol ) is a bifunctional molecule of significant interest, particularly as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical intermediates.[1][2] Its structure, featuring a pyridine ring, a saturated seven-membered azepane ring, and a reactive boronic acid moiety, presents a unique set of challenges and opportunities for mass spectrometric analysis.
The primary analytical difficulties with boronic acids include their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines, and their potential to form adducts with solvents or other species in the electrospray ionization (ESI) source.[3][4] These phenomena can complicate mass spectra, making it difficult to identify the true molecular ion and interpret fragmentation data. Furthermore, the presence of two basic nitrogen atoms in the structure of this compound adds another layer of complexity, as the site of protonation during ESI will dictate the subsequent fragmentation pathways.[5]
This guide will dissect these challenges and provide a field-proven Liquid Chromatography-Mass Spectrometry (LC-MS) methodology designed for the accurate identification and structural elucidation of this compound. We will explore the rationale behind the choice of ionization mode, predict the fragmentation cascade based on fundamental chemical principles and data from analogous structures, and present a self-validating analytical protocol.
Foundational Principles: Ionization and Molecular Behavior
The successful mass spectrometric analysis of any compound begins with the efficient and predictable generation of gas-phase ions. For a molecule like this compound, which contains basic nitrogen atoms, positive mode Electrospray Ionization (ESI) is the unequivocal choice. The acidic mobile phase conditions typically used in reversed-phase liquid chromatography facilitate the protonation of the analyte, leading to the formation of the even-electron, protonated molecule [M+H]⁺.
The Critical Role of the Protonation Site
The molecule possesses two potential sites for protonation: the sp² hybridized nitrogen of the pyridine ring and the sp³ hybridized nitrogen of the azepane ring. The pyridine nitrogen is generally less basic than the aliphatic amine of the azepane due to the electron-withdrawing nature of the aromatic ring. Therefore, the azepane nitrogen is the most probable site of protonation. This initial event is critical as it localizes the positive charge and directs the subsequent fragmentation pathways under collision-induced dissociation (CID).[5] Fragmentation will preferentially occur at bonds adjacent to this charge site.
Experimental Workflow: A Validated LC-MS/MS Protocol
The following protocol is designed for robustness and reproducibility, incorporating principles that mitigate the common challenges associated with boronic acid analysis.
Caption: High-level workflow for the LC-MS/MS analysis.
Detailed Step-by-Step Methodology
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Dilute this stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase conditions (95% Mobile Phase A). The use of the mobile phase as the diluent ensures compatibility with the chromatographic system and avoids peak distortion.
2. Liquid Chromatography Conditions:
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent. A C18 column provides excellent retention for the moderately polar analyte.
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid is crucial for promoting protonation of the analyte for positive ESI mode.[6]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/Hr (Nitrogen).
-
Cone Gas Flow: 50 L/Hr.
-
Acquisition Mode:
-
MS1 (Full Scan): Scan range of m/z 100-500 to detect the protonated molecular ion.
-
MS2 (Product Ion Scan): Select the [M+H]⁺ ion (m/z 221.15) as the precursor for collision-induced dissociation (CID).[7] Use a collision energy ramp (e.g., 15-40 eV) to generate a comprehensive fragmentation spectrum.
-
Data Interpretation: Predicting the Fragmentation Pathway
The collision-induced dissociation of the protonated molecule, [C₁₁H₁₈BN₂O₂]⁺, is expected to follow logical pathways driven by the stability of the resulting fragment ions. The primary site of fragmentation will be the azepane ring, due to the charge localization on its nitrogen atom.
Key Molecular and Fragment Ion Data
| Ion Description | Proposed Structure | Exact Mass (m/z) |
| [M+H]⁺ | Protonated Parent Molecule | 221.1512 |
| Fragment A | Loss of C₂H₄ (ethylene) | 193.1200 |
| Fragment B | Loss of C₄H₈ | 165.0887 |
| Fragment C | Loss of azepane ring | 123.0457 |
| Fragment D | Pyridinylboronic acid cation | 124.0519 |
| Fragment E | Loss of B(OH)₂ | 79.0597 |
Proposed Fragmentation Mechanism
The fragmentation cascade is initiated by cleavages within the protonated azepane ring. Alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen) is a dominant pathway for aliphatic amines.[8]
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Pathway Elucidation:
-
Initial Ring Fragmentation (Formation of A and B): The protonated azepane ring is energetically activated in the collision cell. It can undergo ring-opening followed by the neutral loss of stable alkene fragments. The loss of ethylene (C₂H₄, 28 Da) leads to Fragment A (m/z 193.12) , while the loss of butylene (C₄H₈, 56 Da) results in Fragment B (m/z 165.09) . These types of fragmentations are characteristic of saturated N-heterocycles.
-
Cleavage of the C-N Bond (Formation of D): A significant fragmentation pathway involves the homolytic cleavage of the C-N bond connecting the pyridine and azepane rings. This would lead to the formation of a protonated aminopyridine radical cation and a neutral azepane radical. A subsequent hydrogen rearrangement could lead to the pyridinylboronic acid cation, Fragment D (m/z 124.05) .
-
Complete Loss of the Azepane Ring (Formation of C): Further fragmentation of intermediates A or B, or a direct cleavage from the parent ion, can result in the complete loss of the azepane moiety, yielding the 6-aminopyridin-3-yl)boronic acid cation, Fragment C (m/z 123.05) .
-
Loss of the Boronic Acid Group (Formation of E): A common fragmentation for arylboronic acids is the loss of the boronic acid group. From Fragment C, the loss of the B(OH)₂ radical (43 Da) would generate the aminopyridine cation, Fragment E (m/z 79.06) .
Trustworthiness and Self-Validation
The integrity of this analytical method is ensured by several key principles:
-
Chromatographic Separation: The LC step separates the analyte from potential impurities, including starting materials or boroxine trimers, ensuring that the mass spectrum is representative of the target compound.
-
High-Resolution Mass Spectrometry (HRMS): Using an Orbitrap or Time-of-Flight (TOF) mass analyzer allows for the determination of the exact mass of the precursor and fragment ions. This enables the calculation of elemental compositions, providing a high degree of confidence in ion identification and distinguishing it from isobaric interferences.
-
Predictable Fragmentation: The observed fragmentation pattern should align with the established principles of ion chemistry for the constituent functional groups. The presence of the predicted key fragments (e.g., m/z 193, 165, 123) serves as a validation of the compound's structure.
Conclusion
The mass spectrometric analysis of this compound is a tractable challenge when approached with a sound understanding of the molecule's chemical properties. By employing a reversed-phase LC-MS/MS method with positive electrospray ionization and an acidified mobile phase, analysts can reliably generate a protonated molecular ion while minimizing the formation of complicating adducts and boroxines. The interpretation of the resulting MS/MS spectrum, guided by the predictable fragmentation of the protonated azepane moiety, allows for confident structural confirmation. This guide provides a robust framework that can be adapted for the analysis of a wide range of similar heterocyclic boronic acids, empowering researchers in the pharmaceutical and chemical industries to accelerate their discovery and development efforts.
References
-
Canary, J. W., et al. (2017). "Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction". Journal of the American Chemical Society. Available at: [Link]
-
Chemie, A. (2016). "Suzuki–Miyaura Coupling". Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
-
Demir, B., et al. (2013). "Arylboronic acid chemistry under electrospray conditions". Chemistry. Available at: [Link]
-
Gadamsetty, G., et al. (2021). "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor". American Journal of Analytical Chemistry. Available at: [Link]
-
Lee, J., et al. (2024). "Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling". Journal of Chemical Information and Modeling. Available at: [Link]
-
Li, W., et al. (2012). "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry". Analytical Methods. Available at: [Link]
-
Myhill, J. A., et al. (2018). "Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction". Organometallics. Available at: [Link]
-
Rainier, J. D. (2013). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates". Angewandte Chemie International Edition. Available at: [Link]
-
SIELC Technologies. "Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column". Available at: [Link]
-
Soltani, S., et al. (2020). "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography". Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Wikipedia. "Collision-induced dissociation". Available at: [Link]
-
Wikipedia. "Mass spectral interpretation". Available at: [Link]
-
Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns". Available at: [Link]
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Stability and Storage of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Azepan-1-yl)pyridin-3-yl)boronic acid is a key building block in contemporary drug discovery, valued for its role in the synthesis of complex molecules through cross-coupling reactions. As with many boronic acid derivatives, its utility is intrinsically linked to its stability. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, offering field-proven insights into its storage, handling, and analytical monitoring. Understanding the chemical liabilities of this reagent is paramount for ensuring the reproducibility of synthetic procedures and the integrity of screening compounds.
Chemical Profile and Inherent Stability Considerations
This compound possesses a unique electronic architecture that dictates its reactivity and stability. The azepane substituent at the 6-position of the pyridine ring acts as a strong electron-donating group, increasing the electron density of the aromatic system. This electronic enrichment generally enhances the stability of the C-B bond against certain degradation pathways, yet it does not render the molecule impervious to decomposition.
The primary degradation pathway for arylboronic acids, including heteroaryl derivatives, is protodeboronation , the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is highly influenced by the presence of moisture and the pH of the environment. While 3-pyridinylboronic acids are generally more stable than their 2-pyridinyl counterparts, the electron-donating nature of the azepane group can influence the rate of this degradation.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1227612-21-6 | [1] |
| Molecular Formula | C₁₁H₁₇BN₂O₂ | [1] |
| Molecular Weight | 220.08 g/mol | [1] |
| Recommended Storage | -20°C | [1] |
Key Factors Influencing Stability
Temperature
As a general principle, lower temperatures slow down chemical degradation. For this compound, the recommended storage temperature is -20°C [1]. This is crucial for minimizing the rate of any potential degradation reactions over long-term storage. Shipping may occur at room temperature, but immediate transfer to a controlled cold environment upon receipt is critical.
Moisture (Hydrolysis)
Moisture is a key antagonist to the stability of boronic acids. In the presence of water, boronic acids can exist in equilibrium with their boroxines (anhydrides). More critically, water is a reactant in the protodeboronation pathway. Therefore, it is imperative to store this compound in a dry environment. The use of desiccants and storage in a well-sealed container are highly recommended.
pH
Light
While not as extensively documented for this specific molecule, photostability is a general concern for complex organic molecules. Exposure to UV or high-intensity visible light can provide the energy to initiate degradation pathways. Therefore, it is best practice to store this compound in an opaque container or in a dark environment to minimize the risk of photodegradation.
Oxygen (Oxidation)
Oxidation is another potential degradation pathway for boronic acids, leading to the formation of the corresponding phenol. While the electron-rich nature of this compound might influence its susceptibility, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure to prevent oxidative degradation, especially for long-term storage.
Recommended Storage and Handling Procedures
Based on the factors outlined above, the following procedures are recommended to ensure the long-term stability and integrity of this compound:
-
Long-Term Storage: Store in a tightly sealed, opaque container at -20°C under an inert atmosphere (argon or nitrogen).
-
Short-Term Storage: For frequent use, small aliquots can be stored at 2-8°C in a desiccator to minimize temperature cycling of the main stock.
-
Handling:
-
Always handle the compound in a dry, inert atmosphere (e.g., a glove box or under a stream of argon/nitrogen).
-
Use dry solvents and reagents when preparing solutions.
-
Minimize exposure to ambient air and moisture.
-
Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the solid.
-
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, particularly after prolonged storage or when used in sensitive applications, stability assessment is crucial. The following are generalized protocols for conducting such studies.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. These studies are essential for developing stability-indicating analytical methods.
Protocol: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To a separate aliquot, add an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV method.
Note: The conditions provided are starting points and may need to be adjusted based on the observed degradation.
Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the parent compound in the presence of its degradation products.
Protocol: HPLC-UV Method for Stability Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).
-
Sample Preparation: Dilute the stock solution or the reaction mixture from the forced degradation study with the initial mobile phase composition.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
¹¹B NMR Spectroscopy for Monitoring Degradation
¹¹B NMR is a powerful tool for directly observing the boron-containing species in solution. The chemical shift of the boron nucleus is sensitive to its chemical environment, allowing for the differentiation between the boronic acid and its degradation products.
Protocol: ¹¹B NMR for Monitoring Protodeboronation
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent) at a concentration of approximately 10-20 mg/mL in a quartz NMR tube.
-
Acquisition: Acquire a ¹¹B NMR spectrum using a high-field NMR spectrometer. Typical acquisition parameters include a spectral width of 200 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: The boronic acid should give a characteristic signal in the ¹¹B NMR spectrum. The appearance of new signals, particularly a signal corresponding to boric acid (typically around 19 ppm), would indicate degradation. The relative integration of these signals can be used to quantify the extent of degradation over time.
Visualization of Key Concepts
Chemical Structure
Caption: Chemical structure of this compound.
Primary Degradation Pathway: Protodeboronation
Caption: Simplified schematic of the protodeboronation pathway.
Recommended Storage and Handling Workflow
Caption: Recommended workflow for storage and handling.
Conclusion
The stability of this compound is a critical parameter that dictates its successful application in research and development. By understanding the key factors that influence its degradation, namely temperature, moisture, pH, light, and oxygen, and by implementing rigorous storage and handling protocols, researchers can ensure the integrity and reactivity of this valuable synthetic building block. The implementation of stability-indicating analytical methods provides a robust quality control measure, ensuring the reliability of experimental outcomes. Adherence to the guidelines presented in this technical guide will empower scientists to confidently utilize this compound in their pursuit of novel chemical entities.
References
-
Cox, P. A., Reid, M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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Lloyd-Jones, G. C., et al. (2011). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]
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MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Reddy, et al. (2019). A new stability indicating UV-spectrophotometric method for the determination of some drugs in pharmaceutical formulations. International Journal of Pharmaceutical Sciences and Research. [Link]
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Miyake, Y., et al. (2010). Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution: Fundamental reaction analyses for an effective organoboron-based chemosensor. ResearchGate. [Link]
-
Wang, C., et al. (2018). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]
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García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
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Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
-
Kliegel, W., et al. (2003). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
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Bhor, R. D., et al. (2021). Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. ResearchGate. [Link]
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Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. SciSpace. [Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
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Dong, M. W. (2020). How to Develop Stability-Indicating HPLC Methods. The Royal Society of Chemistry. [Link]
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Lee, A. C., & Anslyn, E. V. (2022). Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds. ACS Omega. [Link]
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
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Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
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van der Veken, P., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]
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Clé, J., et al. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. PMC - NIH. [Link]
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Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [Link]
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Dračínský, M., et al. (2011). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. [Link]
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Nagy, Z., et al. (2022). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. PMC - NIH. [Link]
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Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
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Pharmaguideline Forum. (2024). Significant change in stability study. Pharmaguideline Forum. [Link]
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The Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry. [Link]
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An In-depth Technical Guide to the Reactivity Profile of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-(Azepan-1-yl)pyridin-3-yl)boronic acid is a key heterocyclic building block in modern medicinal chemistry, prized for its role in constructing complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its reactivity profile, with a particular focus on the Suzuki-Miyaura coupling. We will delve into the mechanistic nuances, optimal reaction conditions, and the influence of the 6-(azepan-1-yl) substituent on the reactivity of the pyridinylboronic acid core. This document serves as a practical resource for researchers aiming to effectively utilize this versatile reagent in their synthetic endeavors.
Introduction: The Significance of Substituted Pyridinylboronic Acids
Pyridinylboronic acids are a class of organoboron compounds that have become indispensable in the synthesis of pharmaceuticals and functional materials.[1][2] Their utility stems from their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[3] The pyridine motif is a prevalent scaffold in numerous biologically active molecules, and the boronic acid functionality provides a stable, yet reactive handle for its elaboration.
The title compound, this compound, is a bifunctional molecule featuring a nucleophilic azepane ring at the 6-position and the synthetically versatile boronic acid group at the 3-position. This substitution pattern offers unique opportunities for molecular design, allowing for the introduction of a lipophilic, seven-membered saturated heterocycle while simultaneously providing a site for further diversification through the boronic acid. The electron-donating nature of the amino group at the 6-position is anticipated to influence the electronic properties of the pyridine ring and, consequently, the reactivity of the boronic acid.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is paramount for its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 1227612-21-6 | [4][5] |
| Molecular Formula | C₁₁H₁₇BN₂O₂ | [4] |
| Molecular Weight | 220.08 g/mol | [4] |
| Appearance | Typically an off-white to white solid | General observation |
| Storage | Store at -20°C for long-term stability. | [4] |
Stability Considerations: Like many arylboronic acids, this compound can undergo dehydration to form a cyclic trimer anhydride, known as a boroxine. This process is often reversible in the presence of water. For analytical purposes, such as NMR spectroscopy, this equilibrium can lead to complex or broadened spectra. It is advisable to use solvents that can break up these oligomers, such as methanol-d₄, or to handle the compound under anhydrous conditions to favor the boroxine form for certain applications.[6][7]
Synthesis of this compound
Retrosynthetic Analysis
The logical precursor for the boronic acid is a halogenated pyridine. Specifically, 5-bromo-2-(azepan-1-yl)pyridine would be the ideal starting material. This intermediate can be synthesized from a commercially available dihalopyridine.
Proposed Experimental Protocol
This protocol is based on general procedures for the synthesis of substituted pyridinylboronic acids and should be optimized for this specific substrate.[8][9]
Step 1: Synthesis of 5-Bromo-2-(azepan-1-yl)pyridine
-
To a solution of 5-bromo-2-fluoropyridine (1.0 equiv.) in a suitable aprotic solvent (e.g., DMSO, NMP) is added azepane (1.2 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv.).
-
The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 5-bromo-2-(azepan-1-yl)pyridine.
Step 2: Synthesis of this compound
-
A solution of 5-bromo-2-(azepan-1-yl)pyridine (1.0 equiv.) in a dry, ethereal solvent (e.g., THF, diethyl ether) is cooled to -78 °C under an inert atmosphere (e.g., argon, nitrogen).
-
A solution of n-butyllithium (1.1 equiv., typically 2.5 M in hexanes) is added dropwise, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 30-60 minutes.
-
Triisopropyl borate (1.2 equiv.) is then added dropwise, again keeping the temperature below -70 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
The aqueous layer is separated, and the pH is adjusted to ~7 with a suitable base (e.g., NaOH). The product may precipitate at this stage.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or a mixture of THF and ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or by slurrying in a suitable solvent system.
Reactivity Profile in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone application of this compound, enabling the formation of a C(sp²)-C(sp²) bond between the pyridine ring and an aryl or heteroaryl partner.[3]
General Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
A crucial step is the activation of the boronic acid by a base to form a more nucleophilic borate species, which then undergoes transmetalation with the palladium(II) complex.
Influence of the 6-(Azepan-1-yl) Substituent
The azepane ring at the 6-position is an electron-donating group, which increases the electron density of the pyridine ring. This has several implications for the reactivity of the boronic acid:
-
Increased Nucleophilicity: The electron-donating nature of the azepane group can enhance the nucleophilicity of the pyridinyl moiety, potentially facilitating the transmetalation step.
-
Potential for Catalyst Inhibition: The nitrogen atom of the azepane ring, as well as the pyridine nitrogen, can act as a Lewis base and coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition, requiring the use of specific ligands or reaction conditions to mitigate this effect.
-
Steric Hindrance: The bulky azepane ring may introduce some steric hindrance around the pyridine core, which could influence the choice of coupling partner and catalyst system.
Recommended Reaction Conditions
Based on general protocols for the Suzuki-Miyaura coupling of pyridinylboronic acids, the following conditions are recommended as a starting point for reactions involving this compound.[10][11]
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or pre-formed Pd(0) complexes with bulky phosphine ligands (e.g., SPhos, XPhos) | For heteroarylboronic acids, catalysts with electron-rich and bulky ligands are often effective in promoting reductive elimination and preventing catalyst deactivation.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, or organic bases such as triethylamine (TEA) | The choice of base is critical and can significantly impact the reaction outcome. An aqueous solution of an inorganic base is commonly used. |
| Solvent | Dioxane/water, DME/water, Toluene/water, or DMF | A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the coupling partners and the stability of the catalyst. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the Pd(0) catalyst. |
Example Protocol for Suzuki-Miyaura Coupling
The following is a general, self-validating protocol for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Characterization
While specific, published spectroscopic data for this compound is not widely available, characterization would typically involve the following techniques. Some suppliers, such as BLDpharm, may provide NMR, HPLC, and LC-MS data upon request.[10]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridinyl protons, with their chemical shifts influenced by the electron-donating azepane group. The protons of the azepane ring will likely appear as broad multiplets in the aliphatic region. The B(OH)₂ protons will appear as a broad singlet, which is often exchangeable with D₂O.[6]
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the pyridine and azepane carbons. The carbon attached to the boron atom may be difficult to observe due to quadrupolar relaxation.[6]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.
-
Infrared Spectroscopy: The IR spectrum would show characteristic bands for the O-H stretching of the boronic acid, C-N stretching of the azepane, and the aromatic C-H and C=C/C=N stretching of the pyridine ring.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its reactivity in Suzuki-Miyaura cross-coupling reactions is governed by the electronic and steric effects of the 6-(azepan-1-yl) substituent. While the electron-donating nature of the azepane ring can be beneficial for the transmetalation step, potential coordination to the palladium catalyst must be considered when selecting reaction conditions. This guide provides a foundational understanding of the reactivity of this compound and offers practical protocols for its successful implementation in organic synthesis. Further research into the specific reactivity profile of this molecule with a broader range of coupling partners will undoubtedly expand its utility in the development of novel chemical entities.
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An Investigative Guide to the Potential Biological Activity of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid: A Scaffold for Novel Therapeutics
Executive Summary
(6-(Azepan-1-yl)pyridin-3-yl)boronic acid is a synthetic compound featuring a unique combination of three key chemical moieties: a boronic acid, a pyridine ring, and an azepane group. While specific biological data for this exact molecule is not yet prevalent in public literature, an analysis of its constituent parts provides a strong rationale for its investigation as a potential therapeutic agent. Boronic acids are a clinically validated pharmacophore, most notably as reversible covalent inhibitors of proteasomes for cancer therapy.[1][2][3] The pyridine core is a ubiquitous scaffold in medicinal chemistry, and the azepane ring is known to impart favorable pharmacokinetic properties and engage in critical binding interactions.[4][5] This guide synthesizes established principles of medicinal chemistry and proposes a hypothesis-driven framework for elucidating the biological activity of this compound. We will explore its potential as a protease inhibitor, a kinase modulator, and a ligand for cell-surface glycoproteins, providing detailed experimental workflows for target validation and characterization.
Introduction: Deconstructing the Pharmacophore
The therapeutic potential of this compound can be inferred by dissecting its structure into three distinct, functionally significant components. The strategic combination of these moieties suggests a high potential for novel biological activity.
2.1 The Boronic Acid "Warhead": A Reversible Covalent Modifier The boronic acid group (-B(OH)₂) is the molecule's primary reactive center. Boron's empty p-orbital makes it a Lewis acid, capable of accepting a pair of electrons from biological nucleophiles.[6] This unique electronic property allows it to form a reversible covalent bond with the hydroxyl groups of serine or threonine residues often found in the active sites of enzymes, most notably proteases.[2] This mechanism is the basis for the anticancer drug Bortezomib (Velcade®), the first proteasome inhibitor to be approved for clinical use.[1][2] Beyond proteasomes, boronic acids have been developed as inhibitors for a wide range of enzymes and as sensors for saccharides.[7][8]
2.2 The Pyridinyl Core: A Versatile Med-Chem Scaffold The central pyridine ring acts as a rigid scaffold, positioning the other two functional groups in a defined spatial orientation. Pyridine and its derivatives are among the most common heterocyclic motifs found in pharmaceuticals. This is due to their ability to engage in hydrogen bonding (as an acceptor), pi-stacking, and other non-covalent interactions within protein binding pockets. Pyridinylboronic acids are established building blocks in drug discovery and have been incorporated into potential therapeutics for cancer and viral infections.[2]
2.3 The Azepane Moiety: A Modulator of Physicochemical and Pharmacokinetic Properties The seven-membered azepane ring is a saturated heterocycle that provides conformational flexibility and a basic nitrogen atom, which can be protonated at physiological pH.[9][10] This moiety significantly influences the molecule's three-dimensional shape, solubility, and lipophilicity. The incorporation of azepane and other saturated heterocycles is a widely used strategy in drug discovery to improve metabolic stability, reduce off-target toxicity, and optimize pharmacokinetic profiles.[4] Azepane-containing compounds have been successfully developed into drugs for a wide range of diseases.[5]
Hypothesis-Driven Target Exploration
Based on the structural analysis, we propose three primary hypotheses for the potential biological activity of this compound.
Hypothesis I: Inhibition of Serine/Threonine Proteases The presence of the boronic acid group makes proteases the most probable class of targets. The pyridine and azepane moieties would serve to guide the boronic acid "warhead" to the active site, providing binding affinity and selectivity for specific proteases over others. Key targets could include the 20S proteasome (implicated in cancer), dipeptidyl peptidase IV (DPP-IV, a target in type 2 diabetes), or human neutrophil elastase (HNE, involved in inflammatory diseases).[1][11]
Hypothesis II: Kinase Inhibition The pyridine scaffold is a well-known "hinge-binder" in many kinase inhibitors. While the boronic acid is not a typical kinase-inhibiting pharmacophore, it could form unique interactions, including covalent bonds with active site residues or allosteric sites, leading to a novel mechanism of inhibition. The azepane group could occupy a hydrophobic pocket, contributing to overall potency.
Hypothesis III: Targeting Cell Surface Glycoproteins via Diol Binding Boronic acids are known to reversibly bind to 1,2- and 1,3-diols, such as those found in saccharides.[7] Cancer cells often overexpress cell-surface glycoproteins with terminal sialic acid residues.[3] It is plausible that this compound could act as a "boronolectin," selectively binding to the surface of cancer cells, thereby interfering with cell signaling or acting as a targeted delivery vehicle.[6]
Proposed Experimental Workflows for Target Validation
To systematically investigate the hypotheses outlined above, a tiered screening and validation approach is recommended. The following workflows provide a logical progression from broad screening to detailed mechanistic studies.
4.1 Workflow for Protease Inhibition Screening
This workflow prioritizes the most likely target class. The goal is to identify specific proteases inhibited by the compound and determine the potency and mechanism of inhibition.
Caption: Workflow for kinase inhibitor profiling and validation.
Protocol 4.2.1: ADP-Glo™ Kinase Assay (Promega)
-
Principle: This is a universal kinase assay that measures the amount of ADP produced during the kinase reaction. Less ADP indicates greater inhibition.
-
Procedure:
-
Perform a serial dilution of the test compound as described in Protocol 4.1.1.
-
In a 384-well plate, combine the kinase, its specific substrate, and ATP in the appropriate kinase buffer.
-
Add the test compound and incubate for 60 minutes at room temperature.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.
-
-
Data Analysis: Analyze the dose-response data as described in Protocol 4.1.1 to determine the IC₅₀.
4.3 Workflow for Cell Surface Binding Analysis
This workflow addresses the hypothesis that the compound may target cell surface glycoproteins.
Caption: Workflow to assess binding to cell surface glycans.
Advanced Characterization and Lead Optimization
Should any of the primary workflows yield a validated hit with promising potency and a clear mechanism, the next phase of research would focus on refining the molecule's properties.
-
Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry effort would be initiated. [12][13]Key modifications would include:
-
Azepane Ring: Introducing substituents to explore conformational effects and add new interaction points. [12] * Pyridine Ring: Shifting the positions of the boronic acid and azepane groups or adding substituents to the ring to modulate electronics and steric interactions.
-
Boronic Acid: Converting it to a boronate ester (e.g., a pinacol ester) to create a prodrug with potentially improved cell permeability and oral bioavailability. [14]
-
-
In Vitro ADME/Tox Profiling: Early assessment of drug-like properties is essential. A standard panel of assays would be run, including:
-
Solubility: Kinetic and thermodynamic solubility measurements.
-
Permeability: Caco-2 or PAMPA assays.
-
Metabolic Stability: Incubation with human liver microsomes to determine intrinsic clearance.
-
Cytotoxicity: Assessment against a panel of non-target cell lines (e.g., HepG2).
-
hERG Inhibition: Patch-clamp assay to assess risk of cardiac toxicity.
-
Conclusion and Future Directions
This compound represents a promising, yet unexplored, chemical entity. Its structure logically combines a clinically validated reactive group (boronic acid) with two proven medicinal chemistry scaffolds (pyridine and azepane). The primary hypothesis is that this compound will function as a selective inhibitor of serine or threonine proteases, with the proteasome being a particularly high-value target. The experimental workflows detailed in this guide provide a clear and efficient path to test this hypothesis and explore alternative mechanisms of action. Positive results from this screening cascade would validate this molecular architecture as a foundation for a new drug discovery program, leading to SAR studies and the development of optimized leads with therapeutic potential in oncology, immunology, or metabolic diseases.
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Topic: Discovery and Initial Studies of 6-Substituted Pyridin-3-ylboronic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Functionalization of this core with a boronic acid moiety, particularly at the 3-position, creates a versatile building block for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[2][3] This guide provides a comprehensive overview of the discovery, synthesis, characterization, and initial applications of 6-substituted pyridin-3-ylboronic acids. We delve into the causal rationale behind various synthetic strategies, present detailed experimental protocols, and explore the utility of these reagents in the synthesis of complex, biologically relevant molecules.
Introduction: The Strategic Importance of Pyridinylboronic Acids
Boronic acids have become indispensable tools in modern organic synthesis and drug discovery.[4][5] Their stability, low toxicity, and versatile reactivity make them ideal intermediates.[6] The incorporation of a boronic acid group into the pyridine framework, specifically creating pyridin-3-ylboronic acids, generates a powerful synthetic intermediate. The nitrogen atom in the pyridine ring acts as a Lewis base, which can influence the reactivity of the boronic acid and its performance in catalytic cycles.[7]
The "6-substituent" on the pyridine ring is of particular strategic importance. This position allows for the modulation of the electronic properties and steric environment of the molecule. By varying this substituent, chemists can fine-tune the reactivity of the boronic acid in coupling reactions and influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate.[8] For instance, 6-substituted pyridine-3-boronic acid derivatives have been investigated as potential inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance.[9]
Synthetic Pathways: Rationale and Methodologies
The synthesis of pyridinylboronic acids can be achieved through several distinct chemical pathways. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern, and the scale of the reaction.
Halogen-Metal Exchange followed by Borylation
This is the most fundamental and widely used method for preparing pyridinylboronic acids, valued for its reliability and cost-effectiveness, especially on a large scale. The core principle involves the reaction of a halopyridine (typically 3-bromopyridine or 3-iodopyridine) with a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperatures to generate a highly reactive lithiated pyridine intermediate. This intermediate is then quenched with an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the boronic acid.
Causality: The choice of a halogen is critical. Bromine and iodine are preferred due to the favorable kinetics of the lithium-halogen exchange compared to chlorine or fluorine. The reaction is performed at very low temperatures (e.g., -78 °C to -40 °C) to prevent side reactions of the highly basic lithiated intermediate, such as addition to another molecule of halopyridine.[10] An innovative "in situ quench" protocol, where the organolithium reagent is added to a mixture of the halopyridine and the trialkyl borate, has been developed to improve yields and allow for higher reaction temperatures by ensuring the lithiated intermediate is trapped by the borate as soon as it is formed.[10]
Experimental Protocol: Synthesis of 3-Pyridylboronic Acid via In Situ Quench [10]
-
Setup: To a 1-L, three-necked flask equipped with an overhead stirrer, temperature probe, and nitrogen inlet, add toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).
-
Cooling: Cool the stirred solution to -40 °C using a dry ice/acetone bath.
-
Addition: Add n-butyllithium (2.5 M in hexanes, 88 mL, 220 mmol) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not exceed -35 °C.
-
Quench & Warm-up: After the addition is complete, stir the mixture for an additional 30 minutes at -40 °C. Remove the cooling bath and add 2 N HCl (240 mL) dropwise, keeping the temperature below 0 °C.
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Isolation: Adjust the pH of the combined aqueous layer to 7.2 with 50% NaOH. The product will begin to crystallize. Cool the mixture to 0 °C and stir for 1 hour.
-
Filtration: Collect the solid product by filtration, wash with cold water (50 mL), and dry under vacuum at 40 °C to yield 3-pyridylboronic acid (typically as its boroxine anhydride). The yield is generally high (90-95%).
Palladium-Catalyzed Cross-Coupling
This method offers excellent functional group tolerance and avoids the use of cryogenic temperatures and highly reactive organolithium reagents.[2] The most common variant is the Miyaura borylation, which couples a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.
Causality: The catalyst system is crucial. A palladium source (e.g., Pd(dppf)Cl₂) and a suitable base (e.g., potassium acetate, KOAc) are required to facilitate the catalytic cycle. The base promotes the transmetalation step. This method is particularly useful for synthesizing boronate esters, which often exhibit greater stability than the corresponding boronic acids.
Characterization and Analysis
Proper characterization is essential to confirm the structure and purity of the synthesized pyridinylboronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the protons of the pyridine ring. The chemical shifts and coupling constants are characteristic of the substitution pattern. For 3-pyridylboronic acid, the proton at C2 typically appears as a singlet or a narrow multiplet at the most downfield position (around 8.8-9.0 ppm), while the other ring protons appear between 7.4 and 8.7 ppm.[11][12][13]
-
¹³C NMR: Confirms the carbon framework of the molecule. The carbon atom attached to the boron (C3) shows a characteristic chemical shift, though its signal can be broad due to quadrupolar relaxation of the boron nucleus.
-
¹¹B NMR: This is a definitive technique for characterizing organoboron compounds.[14] Boronic acids (sp² hybridized boron) typically show a broad signal in the range of δ 28-34 ppm. Upon formation of a boronate ester or complexation with a diol, the boron becomes sp³ hybridized, causing a significant upfield shift in the ¹¹B NMR spectrum to δ 5-15 ppm.[11][14] This shift can be used to monitor reaction progress and study binding interactions.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound, providing an exact mass that validates the molecular formula.[11]
| Technique | Information Provided | Typical Observations for Pyridin-3-ylboronic Acid |
| ¹H NMR | Proton environment and connectivity | Aromatic protons in the range of 7.4-9.0 ppm.[12][13] |
| ¹³C NMR | Carbon skeleton | Characteristic signals for the pyridine ring carbons. |
| ¹¹B NMR | Boron hybridization state | Broad signal at ~δ 30 ppm for the trigonal boronic acid.[14] |
| HRMS | Exact mass and elemental formula | Confirms the molecular weight and formula (e.g., C₅H₆BNO₂).[11] |
| Table 1: Summary of key analytical techniques for characterization. |
Initial Studies: Application in Suzuki-Miyaura Cross-Coupling
The primary and most powerful application of 6-substituted pyridin-3-ylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][15] This reaction forms a new carbon-carbon bond between the boronic acid (the nucleophile) and an aryl or heteroaryl halide (the electrophile), enabling the construction of complex biaryl and heteroaryl structures that are central to many pharmaceutical compounds.[5]
Causality in the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron compound (R²-B(OH)₂), activated by a base, transfers its organic group (the pyridinyl moiety) to the palladium center, displacing the halide and forming a new Pd(II)-biaryl complex. This is often the rate-limiting step. The base (e.g., Na₂CO₃, K₂CO₃) is critical for forming a more nucleophilic "ate" complex from the boronic acid, facilitating the transfer.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst.
Experimental Protocol: General Suzuki-Miyaura Coupling [10]
-
Setup: In a Schlenk flask under a nitrogen atmosphere, combine the aryl halide (1.0 equiv), the pyridin-3-ylboronic acid or its boroxine (1.1-1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand like PPh₃ (4-10 mol%).
-
Solvent & Base: Add a solvent mixture, typically 1,4-dioxane or toluene, and an aqueous solution of a base, such as 2M Na₂CO₃.
-
Degassing: Thoroughly degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel.
| Parameter | Choice & Rationale |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂. Choice depends on substrate reactivity. |
| Ligand | Phosphines (e.g., PPh₃, SPhos, XPhos). Stabilizes the Pd catalyst and modulates its reactivity. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄. Activates the boronic acid for transmetalation. |
| Solvent | Toluene, Dioxane, DMF, often with water. Solubilizes reactants and facilitates the reaction phases. |
| Table 2: Key parameters for optimizing Suzuki-Miyaura reactions. |
Conclusion and Future Outlook
6-Substituted pyridin-3-ylboronic acids are foundational building blocks in contemporary drug discovery and organic synthesis. Their development has been driven by robust and scalable synthetic methods, primarily halogen-metal exchange and palladium-catalyzed borylation. The true utility of these compounds is realized in their application in Suzuki-Miyaura cross-coupling reactions, which provides a reliable pathway to novel biaryl and heteroaryl compounds. Future research will likely focus on developing even more efficient and greener synthetic methodologies, such as C-H activation/borylation, and expanding the application of these versatile reagents to construct increasingly complex and potent therapeutic agents.
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Thompson, A. et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153. [Link]
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Gomes, P. et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4965. [Link]
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Gomes, P. et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
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Zhang, Y. et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114. [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. ResearchGate. [Link]
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Singh, H. et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(10), 1240. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]
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Bardon, R. et al. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. European Journal of Medicinal Chemistry, 95, 185-198. [Link]
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Li, W. et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]
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Kara Subasat, H., & Gungor, E. (2022). Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. Dergipark. [Link]
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Al-Zoubi, R. M. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]
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ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]
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Singh, H. et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
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Knapp, D. M. et al. (2017). Exhaustive Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 139(31), 10730-10741. [Link]
-
Sotor, P. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2346. [Link]
-
Valenzuela, S. A. et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15077. [Link]
-
Berion, F. et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(23), 7356. [Link]
-
Song, J. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868340. [Link]
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- 14. par.nsf.gov [par.nsf.gov]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with (6-(Azepan-1-yl)pyridin-3-yl)boronic Acid
<_ _>
Introduction: The Strategic Importance of Substituted Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with substituted pyridines forming the core of numerous pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures.[1][2][3] This guide focuses on a specific, yet increasingly important building block: (6-(Azepan-1-yl)pyridin-3-yl)boronic acid. The presence of the electron-rich azepane moiety and the Lewis basic pyridine nitrogen introduces specific challenges and considerations that necessitate a carefully optimized protocol to achieve high efficiency and product purity.
These application notes will provide a detailed, experience-driven guide for researchers, scientists, and drug development professionals on effectively utilizing this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic intricacies, provide a robust and validated protocol, and offer comprehensive troubleshooting advice.
Mechanistic Considerations for Coupling with Nitrogen-Containing Heterocycles
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] However, the presence of a nitrogen-containing heterocycle like pyridine can introduce complexities.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4] This is a critical consideration when working with pyridine-containing substrates.
-
Protodeboronation: Heteroaryl boronic acids, especially those that are electron-deficient, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[5][6][7] While the this compound is electron-rich, careful control of reaction conditions, particularly the amount of water and the choice of base, is still crucial.
-
Role of the Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling. It facilitates the formation of the reactive boronate species, which is more nucleophilic than the corresponding boronic acid and is essential for efficient transmetalation.[1][3][8] The choice and stoichiometry of the base can significantly impact the reaction rate and selectivity.[1][8]
To visualize the fundamental process, the catalytic cycle is depicted below:
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed to be a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl halides.
Reagents and Equipment
| Reagent/Equipment | Recommended Specifications |
| This compound | ≥95% purity |
| Aryl/Heteroaryl Halide | ≥97% purity |
| Palladium Catalyst | e.g., Pd(dppf)Cl₂ or a Buchwald precatalyst |
| Base | Anhydrous K₂CO₃ or K₃PO₄, finely powdered |
| Solvent | Anhydrous 1,4-Dioxane and Degassed Water |
| Reaction Vessel | Oven-dried round-bottom flask or microwave vial |
| Inert Atmosphere | Nitrogen or Argon gas |
| Stirring | Magnetic stirrer and stir bar |
| Heating | Oil bath or heating mantle with temperature control |
| Analytical Tools | TLC, LC-MS, or GC-MS for reaction monitoring |
Experimental Workflow
The general workflow for the Suzuki-Miyaura coupling is outlined below:
Figure 2: General workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and finely powdered anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel with a septum and purge with nitrogen or argon for 5-10 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%). For challenging couplings, consider using a more active Buchwald-type precatalyst.[9]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction concentration should generally be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously. The optimal temperature may vary depending on the reactivity of the coupling partners.
-
Monitoring: Monitor the progress of the reaction by TLC, LC-MS, or GC-MS until the limiting reagent is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently degassed solvents- Poor quality boronic acid (protodeboronation)- Inappropriate base or solvent system | - Use a fresh batch of catalyst or a more active precatalyst.- Ensure thorough degassing of solvents by sparging with an inert gas.- Use fresh, high-purity boronic acid.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, 2-MeTHF/water). |
| Formation of Homocoupled Byproducts | - Slow transmetalation relative to other pathways- Presence of oxygen | - Increase the reaction temperature to promote transmetalation.- Use a ligand that accelerates reductive elimination.- Ensure a strictly inert atmosphere throughout the reaction. |
| Protodeboronation of the Boronic Acid | - Excess water in the reaction mixture- Prolonged reaction times at high temperatures- Inappropriate pH | - Use anhydrous solvents and a minimal amount of water necessary for the reaction.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a milder base such as KF.[3][5] |
| Difficulty in Product Purification | - Co-elution with residual catalyst or ligands- Formation of polar byproducts | - After the aqueous workup, consider washing the organic layer with a dilute solution of a chelating agent (e.g., EDTA) to remove palladium residues.- Optimize the eluent system for column chromatography. A gradient elution may be necessary. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex molecules in drug discovery and materials science. By understanding the key mechanistic aspects and carefully controlling the reaction parameters as outlined in this guide, researchers can overcome the challenges associated with this electron-rich, nitrogen-containing substrate. The provided protocol and troubleshooting guide serve as a robust starting point for achieving high yields and purity in your cross-coupling endeavors.
References
- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library. (2020-11-17).
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC - PubMed Central. National Center for Biotechnology Information. (2017-06-13).
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. BenchChem.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. (2014-03-11).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. National Institutes of Health.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. (2014-05-01).
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. National Center for Biotechnology Information.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. (2024-10-10).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Canadian Science Publishing.
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Google Books. (2016-08-01).
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - ACS Publications. American Chemical Society Publications.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. National Institutes of Health.
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- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for (6-(Azepan-1-yl)pyridin-3-yl)boronic acid
Abstract
This document provides a comprehensive technical guide for the effective utilization of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid in synthetic organic chemistry. Boronic acids are indispensable reagents, serving as critical building blocks in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] Their stability, low toxicity, and versatile reactivity in reactions like the Suzuki-Miyaura cross-coupling make them foundational tools for medicinal chemists.[1] This guide details the physicochemical properties, safe handling procedures, and a robust, optimized protocol for the application of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It is intended for researchers, chemists, and drug development professionals seeking to leverage this specific heterocyclic building block for the synthesis of novel biaryl compounds.
Introduction and Compound Overview
This compound is a bifunctional heterocyclic compound featuring a pyridine core. This core is substituted at the 6-position with a saturated seven-membered azepane ring and at the 3-position with a reactive boronic acid moiety. This unique structural arrangement makes it a valuable intermediate for introducing a substituted pyridine scaffold into more complex molecular architectures.
The pyridine nitrogen atom and the tertiary amine of the azepane ring can act as Lewis basic sites, potentially influencing catalytic cycles or the final compound's pharmacological properties. The boronic acid group is the key functional handle for forming new carbon-carbon bonds, most notably via the Suzuki-Miyaura cross-coupling reaction.[3][4][5] The development of boron-containing drugs like Bortezomib (Velcade®) has significantly increased interest in boronic acids as key pharmacophores and synthetic intermediates in drug discovery.[1][6][7]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1227612-21-6 | [8][9] |
| Molecular Formula | C₁₁H₁₇BN₂O₂ | [8] |
| Molecular Weight | 220.08 g/mol | [8] |
| Appearance | Off-white to white solid (typical) | Inferred from similar compounds |
| Storage | Store at -20°C, keep dry | [8] |
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the stability of the reagent and the safety of laboratory personnel.
2.1 Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[10][11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves properly.[12][13]
-
Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] If dust is generated, a respirator may be required.
2.2 Handling:
-
Avoid contact with skin, eyes, and clothing.[12]
-
Wash hands thoroughly after handling.[10]
-
The compound is intended for research use only.[8]
2.3 Storage:
-
Store in a tightly sealed container in a dry, well-ventilated place.[10][14]
-
For long-term stability, store at the recommended temperature of -20°C.[8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][13]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)-C(sp²) bonds, typically between an aryl or vinyl boronic acid and an aryl or vinyl halide.[3][15] Its operational simplicity, mild conditions, and tolerance of a wide range of functional groups have cemented its role in modern organic synthesis.[3]
The Catalytic Cycle
The generally accepted mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states and consists of three primary steps:[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar¹-X), forming a Pd(II) complex.[5][16]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[4][17]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the final biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species.[5][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide. Optimization may be required for different substrates.
Materials & Reagents:
-
This compound (1.2 equiv)
-
Aryl Bromide (e.g., 4-Bromoanisole) (1.0 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Inert Gas: Argon or Nitrogen
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas line (manifold or balloon)
-
Syringes and needles
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (0.75 mmol, 1.2 equiv), the aryl bromide (0.5 mmol, 1.0 equiv), K₂CO₃ (1.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.0125 mmol, 2.5 mol%).[18]
-
Rationale: Adding solids first under ambient conditions is convenient. The order is generally not critical for these stable reagents.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure the atmosphere is inert.[19]
-
Rationale: Oxygen can deactivate the Pd(0) catalyst through oxidation. An inert atmosphere is crucial for catalyst longevity and reaction efficiency.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane/H₂O) via syringe.
-
Rationale: Solvents must be degassed (e.g., by sparging with argon or via freeze-pump-thaw cycles) to remove dissolved oxygen. The aqueous component is often necessary for the transmetalation step with boronic acids.[18]
-
-
Heating: Immerse the flask in a preheated oil bath at 85-100°C and stir vigorously.[18]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-16 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with water (10 mL) and ethyl acetate (15 mL). c. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Expert Insight: Heterocyclic amines can streak on silica gel. Pre-treating the silica with triethylamine (1% in the eluent system) can mitigate this issue by neutralizing acidic sites.
-
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Optimization Parameters
For challenging substrates, optimization of the reaction conditions may be necessary. The following table provides common variables.
| Parameter | Common Variations & Rationale |
| Catalyst | PdCl₂(dppf): Often more robust and effective for heteroaryl couplings. Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos): Buchwald-Hartwig ligands can improve efficiency for sterically hindered or electron-deficient partners. |
| Base | Cs₂CO₃, K₃PO₄: Stronger, non-nucleophilic bases that can accelerate transmetalation, especially for less reactive boronic acids.[19] KF: Can be effective, particularly for pyridyl boronates, by forming a more reactive trifluoroborate species in situ.[19] |
| Solvent | Toluene, DME, THF: Anhydrous conditions can be beneficial in some cases, particularly if protodeboronation is an issue.[18] DME/H₂O: A common alternative to dioxane.[20] |
| Temperature | Room Temperature to 110°C: Higher temperatures increase reaction rates but can also lead to side reactions like protodeboronation. The optimal temperature balances rate and stability.[19] |
Product Characterization
After purification, the identity and purity of the final biaryl product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The appearance of signals corresponding to both coupled fragments and the disappearance of the boronic acid proton and starting material signals confirm the reaction's success.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Inappropriate base or solvent system. | 1. Use fresh catalyst; ensure a thoroughly inert atmosphere.2. Improve degassing procedure.3. Screen alternative bases and solvents (see Table in Sec 3.3). |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.3. Boronic acid instability. | 1. Use anhydrous conditions or reduce the amount of water.2. Monitor the reaction closely and stop it upon completion.3. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) before coupling. |
| Product difficult to purify | 1. Compound streaking on silica gel due to basic nitrogen atoms.2. Co-elution with impurities. | 1. Use a silica gel slurry treated with triethylamine (1-2%).2. Try a different stationary phase (e.g., alumina) or reverse-phase chromatography. |
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
-
Reddit. Purification of boronic acids?. [Link]
-
American Chemical Society. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]
-
Oxford Academic. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Boric acid. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
NIH National Library of Medicine. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
NIH National Library of Medicine. Molecular recognition with boronic acids—applications in chemical biology. [Link]
-
MDPI. An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. [Link]
-
MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
MDPI. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. [Link]
-
PubChem. (6-(p-Tolyloxy)pyridin-3-yl)boronic acid. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]
-
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
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- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for (6-(Azepan-1-yl)pyridin-3-yl)boronic acid in Medicinal Chemistry
Introduction: The Strategic Value of Heterocyclic Boronic Acids in Drug Discovery
Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry, evolving from niche reagents to cornerstone building blocks for complex molecular architectures.[1][2][3] Their stability, low toxicity, and versatile reactivity—most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—have cemented their role in the synthesis of countless bioactive compounds.[1][4] The incorporation of a boronic acid moiety can significantly enhance a molecule's potency, selectivity, and pharmacokinetic profile.[5]
Among this valuable class of reagents, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid emerges as a particularly strategic building block. It combines a pyridine core, a common motif in pharmaceuticals, with a saturated seven-membered azepane ring. This unique combination offers medicinal chemists a vector for exploring structure-activity relationships (SAR) by introducing a flexible, lipophilic, and basic nitrogen-containing group. Its primary utility lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon bonds to form biaryl or hetero-biaryl structures prevalent in kinase inhibitors, GPCR modulators, and other targeted therapies.[6][7]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes, detailed experimental protocols, and expert insights into the effective use of this compound.
Section 1: Compound Profile and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application.
Physicochemical Data
The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1227612-21-6 | [8][9] |
| Molecular Formula | C₁₁H₁₇BN₂O₂ | [8] |
| Molecular Weight | 220.08 g/mol | [8] |
| Appearance | Typically an off-white to pale solid | |
| Storage | Store at -20°C for long-term stability | [8] |
Handling and Stability Considerations
Expert Insight: Boronic acids, particularly electron-deficient heteroaryl boronic acids, are susceptible to protodeboronation , a process where the C-B bond is cleaved by a proton source (like water or alcohol), replacing the boronic acid with a hydrogen atom.[10] This decomposition pathway can reduce reaction yields and introduce impurities.
-
Storage: Always store the compound in a tightly sealed container at the recommended temperature of -20°C to minimize degradation from atmospheric moisture.[8]
-
Handling: For maximum recovery, it is recommended to centrifuge the vial before opening the cap.[8] When weighing and transferring the reagent for a reaction, do so in a dry environment (e.g., under a stream of nitrogen or in a glovebox) to minimize exposure to moisture.
-
Solvent Choice: Use anhydrous solvents for reactions whenever possible to suppress protodeboronation.
Section 2: Core Application: Suzuki-Miyaura Cross-Coupling
The flagship application for this compound is the Suzuki-Miyaura reaction, a robust method for forming C-C bonds between the pyridine core and an aryl or heteroaryl halide/triflate.[7][11]
Mechanistic Overview and Key Challenges
The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is crucial for troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices: The Suzuki-Miyaura coupling of nitrogen-containing heteroaryl boronic acids, such as pyridyl derivatives, presents unique challenges compared to their carbocyclic counterparts.[10]
-
Slow Transmetalation: The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the attached boronic acid, slowing down the crucial transmetalation step.
-
Catalyst Inhibition: The Lewis basic nitrogen of the pyridine can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Protodeboronation: As mentioned, this is a significant competing pathway that reduces the concentration of the active boronic acid.[10]
A successful protocol is therefore designed to overcome these specific hurdles by carefully selecting the catalyst, ligand, base, and solvent.
Detailed Protocol: Synthesis of a Model Biaryl Compound
This protocol describes the coupling of this compound with 4-bromoanisole. It is a robust starting point that can be adapted for other aryl/heteroaryl halides.
Reaction Scheme: this compound + 4-Bromoanisole → 2-(Azepan-1-yl)-5-(4-methoxyphenyl)pyridine
Materials & Equipment:
-
This compound
-
4-Bromoanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald ligand
-
Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF)
-
1,4-Dioxane or Toluene (anhydrous)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask. Seal the flask and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Charging Reagents: Under a positive pressure of inert gas, add this compound (1.2 eq.), 4-bromoanisole (1.0 eq.), and K₃PO₄ (2.0 eq.). The use of a slight excess of the boronic acid helps to drive the reaction to completion and compensate for any potential protodeboronation.
-
Adding Catalyst Precursors: In a separate vial, weigh the Pd(OAc)₂ (e.g., 2 mol%) and XPhos ligand (e.g., 4 mol%) and add them to the reaction flask. The use of bulky, electron-rich phosphine ligands like XPhos accelerates both the oxidative addition and reductive elimination steps and is particularly effective for challenging substrates.[10]
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to the flask (concentration typically 0.1-0.2 M with respect to the limiting reagent).
-
Reaction Execution: Seal the flask and heat the mixture to 80-100°C with vigorous stirring. The optimal temperature depends on the reactivity of the aryl halide.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.
Critical Parameter Optimization
To maximize yield and purity, consider the interplay of the following parameters. The choices below are grounded in extensive literature precedence for coupling heteroaryl boronic acids.[10][12]
| Parameter | Options | Rationale & Expert Insight |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Both are common Pd(0) precursors. Pd₂(dba)₃ can sometimes be more active at lower temperatures. |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | Bulky, electron-rich monophosphine ligands (Buchwald-type) are often superior for heteroaryl couplings as they promote fast reductive elimination and prevent catalyst inhibition by the pyridine nitrogen.[10] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | The base is not just a proton scavenger; it facilitates the formation of a more nucleophilic boronate species [R-B(OH)₃]⁻ required for transmetalation.[11] CsF is particularly effective in anhydrous conditions and can minimize protodeboronation. |
| Solvent | Dioxane, Toluene, DME, THF, iPrOH | The choice affects reagent solubility and reaction temperature. Anhydrous polar aprotic solvents like dioxane are generally preferred. Aqueous mixtures (e.g., DME/H₂O) can sometimes be effective but increase the risk of protodeboronation.[12] |
Section 3: Application in a Drug Discovery Workflow
This compound is an ideal building block for library synthesis in hit-to-lead and lead optimization campaigns. Its structure allows for the rapid exploration of a specific chemical space.
Caption: A workflow illustrating the use of the title compound in parallel synthesis for SAR exploration.
By coupling the boronic acid with a diverse library of aryl/heteroaryl halides, chemists can systematically probe the target's binding pocket. The azepane moiety can occupy a lipophilic pocket while the variable aryl group explores other interactions. This strategy is highly effective in developing targeted agents like kinase inhibitors, where a "hinge-binding" pyridine core is decorated with different groups to achieve potency and selectivity.[6]
Section 4: Synthesis of this compound
While commercially available, understanding the synthesis of the title compound provides valuable context. A common and effective method involves a lithium-halogen exchange followed by borylation.[1][13]
Caption: A typical synthetic route to the title compound from commercial precursors.
The key transformation is the reaction of an in situ generated 3-lithiopyridine intermediate with an electrophilic boron source like triisopropyl borate at low temperatures (e.g., -78 °C), followed by an acidic workup to yield the boronic acid.[13] This method is a staple for preparing heteroaryl boronic acids.[1]
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its strategic utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of novel compounds with significant therapeutic potential. By understanding its chemical properties, handling requirements, and the mechanistic nuances of its application in C-C bond formation, researchers can effectively leverage this reagent to accelerate the development of next-generation therapeutics.
References
- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search.
- United States Biological. 6-(Azepan-1-yl)pyridine-3-boronic acid - Data Sheet.
- Silva, M. P., et al. (2020).
- BLDpharm. 1227612-21-6|this compound. BLDpharm.
- Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Singh, G. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4933.
- Silva, M. P., et al. (2020).
- Wallace, D. J., et al. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Plescia, C., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112282. PubMed.
- Cammidge, A. N., & Creton, I. (2014). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- Li, W., et al. (2002). 3-pyridylboronic acid. Organic Syntheses, 79, 229.
- Lee, H., et al. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules, 29(24), 5678.
- Kráľová, P., et al. (2004). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids.
- Sharma, J., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
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Application Notes & Protocols: Synthesis of Novel Pyrazolopyridine-Based Kinase Inhibitors Using (6-(Azepan-1-yl)pyridin-3-yl)boronic Acid
Introduction: The Quest for Selective Kinase Inhibitors
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant number of approved drugs and clinical candidates.[2] A common strategy in kinase inhibitor design involves the creation of molecules that mimic the hinge-binding motif of ATP, the natural ligand for kinases. The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in this context, serving as an effective hinge-binding core in numerous potent kinase inhibitors.[3]
The functionalization of this core scaffold is crucial for achieving potency and selectivity. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating C-C bonds in the synthesis of complex organic molecules, including kinase inhibitors.[4] This reaction's tolerance of a wide range of functional groups makes it ideal for coupling heterocyclic building blocks.[5]
This application note details the use of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid , a versatile synthetic building block, in the synthesis of a novel potential dual inhibitor of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ). Recent studies have highlighted that dual inhibition of these kinases is a promising therapeutic strategy for Alzheimer's disease, as both are implicated in tau pathology.[1] The 6-amino pyridine moiety, of which our title compound is a derivative, has been identified as a key pharmacophore for achieving this dual inhibitory activity.[1]
Chemical Properties of the Key Reagent
The successful application of this compound in Suzuki-Miyaura coupling reactions is underpinned by its specific chemical properties.
| Property | Value | Source |
| CAS Number | 1227612-21-6 | N/A |
| Molecular Formula | C₁₁H₁₇BN₂O₂ | N/A |
| Molecular Weight | 220.08 g/mol | N/A |
| Appearance | Typically an off-white to pale yellow solid | N/A |
| Storage | Store at -20°C for long-term stability | N/A |
The azepane group, a seven-membered saturated heterocycle, imparts a three-dimensional character to the molecule, which can be advantageous for exploring the binding pockets of target kinases. The pyridine nitrogen and the boronic acid moiety are the key functional groups for the Suzuki-Miyaura cross-coupling reaction.
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
The central theme of this application note is the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable halo-substituted pyrazolo[3,4-b]pyridine core. This reaction will generate a novel biaryl compound with the potential for dual GSK-3β/CK-1δ inhibition.
Caption: Proposed Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar heteroaromatic systems.[2][6] Researchers should optimize these conditions for their specific setup and scale.
Materials:
-
4-Iodo-1H-pyrazolo[3,4-b]pyridine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 4-Iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-Iodo-1H-pyrazolo[3,4-b]pyridine) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product, 4-(6-(azepan-1-yl)pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine.
Application in Kinase Inhibitor Synthesis: A Case Study
The synthesized compound, 4-(6-(azepan-1-yl)pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine , is a novel potential dual inhibitor of GSK-3β and CK-1δ. The rationale for this is based on the established activity of structurally related 6-amino pyridine derivatives.[1]
| Compound | Target Kinase(s) | IC₅₀ (µM) | Reference |
| Compound 8d (a 6-amino pyridine derivative) | GSK-3β | 0.77 ± 0.01 | [1] |
| CK-1δ | 0.57 ± 0.12 | [1] | |
| Proposed Compound | GSK-3β / CK-1δ | To be determined | N/A |
The pyrazolo[3,4-b]pyridine core is expected to act as a hinge-binder in the ATP-binding pocket of the kinases, while the 6-(azepan-1-yl)pyridine moiety will likely occupy the solvent-exposed region, where modifications can fine-tune potency and selectivity.
Caption: Wnt signaling pathway and points of inhibition.
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura coupling provides an efficient method for incorporating this moiety into various heterocyclic scaffolds. The resulting compounds, such as the proposed 4-(6-(azepan-1-yl)pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine, hold promise as potential therapeutic agents, particularly in the context of neurodegenerative diseases where dual inhibition of GSK-3β and CK-1δ is a validated strategy. Further structure-activity relationship (SAR) studies, guided by the protocols outlined herein, will be instrumental in optimizing the potency and selectivity of this new class of kinase inhibitors.
References
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Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed, [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]
-
Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines. PubMed, [Link]
-
Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ResearchGate, [Link]
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New design scaffold for potential GSK-3 inhibition. ResearchGate, [Link]
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6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). PubMed, [Link]
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Asymmetric Synthesis of Chiral Pyrazolo[3,4-b]pyridin-6-ones under Carbene Catalysis. Royal Society of Chemistry, [Link]
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Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed, [Link]
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Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. MDPI, [Link]
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Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate, [Link]
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Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI, [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, [Link]
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Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Semantic Scholar, [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central, [Link]
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Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. ResearchGate, [Link]
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace, [Link]
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Developing novel classes of protein kinase CK1δ inhibitors by fusing[1][2][7]triazole with different bicyclic heteroaromatic systems. PubMed, [Link]
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Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate, [Link]
-
Design and synthesis of 6-oxo-1,6-dihydropyridines as CDK5 inhibitors. PubMed, [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central, [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate, [Link]
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Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. PubMed, [Link]
-
Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization. PubMed, [Link]
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Strategic C-C Bond Formation: A Detailed Protocol for the Palladium-Catalyzed Cross-Coupling of (6-(Azepan-1-yl)pyridin-3-yl)boronic Acid
An Application Note for Medicinal and Process Chemistry Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1][3]
This application note provides an in-depth guide to the cross-coupling of (6-(azepan-1-yl)pyridin-3-yl)boronic acid, a heteroaromatic building block of significant interest. Substituted pyridines are prevalent scaffolds in medicinal chemistry, and the azepane moiety can impart favorable pharmacokinetic properties. The ability to reliably couple this boronic acid with various aryl and heteroaryl halides is crucial for the rapid generation of diverse compound libraries in drug discovery programs.[4]
However, the use of heteroaryl boronic acids, especially those containing nitrogen, presents unique challenges. These substrates can be susceptible to competitive protodeboronation and the Lewis basic nitrogen atoms can potentially coordinate to and deactivate the palladium catalyst.[5] This guide offers a robust, field-proven protocol designed to overcome these challenges, explaining the critical role of each reaction component to ensure reproducible, high-yielding results.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1] The cycle is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the aryl or vinyl halide (R¹-X). This irreversible step forms a square planar Pd(II) intermediate. The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[3]
-
Transmetalation : This is the key bond-forming step where the organic moiety from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻), which then facilitates the transfer of the R² group to the Pd(II) complex, displacing a halide.[8][9]
-
Reductive Elimination : The newly formed diorganopalladium(II) complex is often unstable and rapidly undergoes reductive elimination. This step forms the desired C-C bond in the product (R¹-R²) and regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[7]
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling protocol.
-
Reaction Setup : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (264 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. [9]3. Solvent Addition : Using syringes, add 4.0 mL of degassed 1,4-dioxane followed by 1.0 mL of degassed water. The mixture should be a suspension.
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-16 hours.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with saturated aqueous sodium chloride (brine, 1 x 15 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization : The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst | Ensure the reaction is run under a strict inert atmosphere. Use fresh, high-purity catalyst and ligand. |
| 2. Insufficient Heat | Confirm the internal reaction temperature is at the desired setpoint. | |
| 3. Poor Quality Reagents | Use freshly purchased or purified boronic acid and aryl halide. | |
| Significant Protodeboronation | 1. Reaction run for too long | Monitor the reaction closely and stop it once the limiting reagent is consumed. |
| (Boronic acid decomposes to H) | 2. Base is too strong or temp is too high | Consider a milder base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF). [10]Try running the reaction at a lower temperature (e.g., 80 °C). |
| 3. Presence of excess water/oxygen | Ensure solvents are properly degassed and the inert atmosphere is maintained. | |
| Formation of Biaryl Homocoupling | 1. Catalyst decomposition | Increase ligand-to-palladium ratio slightly (e.g., L:Pd of 2.2:1). |
| (Ar-Ar from aryl halide) | 2. Slow transmetalation | Ensure the base is fully dissolved and the boronic acid is of high quality. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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D. S. Laitar, P. Müller, J. P. Sadighi. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]
-
I. D. G. Watson. Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. [Link]
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C. M. So, C. F. Lau, F. Y. Kwong. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]
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M. H. S. A. F. Fernandes, et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
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Application Notes & Protocols: The Strategic Use of (6-(Azepan-1-yl)pyridin-3-yl)boronic Acid in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, enabling the efficient identification of high-quality lead compounds.[1] Within the vast chemical space of fragments, boronic acids represent a privileged class, uniquely equipped to act as potent and often reversible covalent inhibitors.[][3] This document provides a detailed technical guide on the application of a specific, high-value fragment, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid , in a typical FBDD campaign. We will explore the chemical rationale for its selection, provide detailed protocols for its screening and characterization, and illustrate a structure-guided path to lead optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fragment chemistry for challenging biological targets, particularly serine hydrolases and other enzymes with nucleophilic active site residues.
Introduction: The Power of the Boronic Acid Warhead in FBDD
Fragment-Based Drug Discovery (FBDD) begins with the identification of low-molecular-weight compounds (fragments, typically <300 Da) that bind with low affinity to a biological target.[4] These initial hits are then optimized into potent leads through structure-guided elaboration. The success of FBDD hinges on the quality of the fragment library and the sensitivity of the screening methods used to detect these weak interactions.[1]
Boronic acids have emerged as exceptionally valuable fragments for several key reasons:
-
Reversible Covalent Mechanism: The boron atom in a boronic acid is sp²-hybridized and possesses an empty p-orbital, making it an effective Lewis acid.[5][6] This allows it to accept a lone pair of electrons from nucleophilic amino acid residues—such as the hydroxyl group of serine or threonine—to form a stable, yet reversible, tetrahedral covalent adduct.[7][8] This covalent interaction provides a significant affinity boost, making it easier to detect binding even from a small fragment and providing a strong anchor for drug design.
-
Synthetic Tractability: Organoboron compounds are versatile synthetic intermediates, most notably in Suzuki-Miyaura cross-coupling reactions, which allows for straightforward chemical modification during hit-to-lead optimization.[][9]
-
Biocompatibility: Boronic acids generally exhibit low toxicity and are ultimately metabolized to boric acid, a naturally occurring compound that is readily eliminated by the body.[6][9]
This compound (MW: 220.08 g/mol ) is a prime example of a well-designed boronic acid fragment.[10] It combines the reactive boronic acid "warhead" with a decorated heterocyclic scaffold, offering multiple interaction points and clear vectors for synthetic growth.
Caption: Chemical structure and key features of the fragment.
A Strategic FBDD Workflow: From Screening to Lead
The successful application of this compound requires a multi-stage, biophysically driven workflow. This section outlines a hypothetical campaign targeting a serine hydrolase, a common enzyme class for which boronic acids are potent inhibitors.[11][12]
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- 7. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: High-Throughput Synthesis of Novel Compound Libraries Using (6-(Azepan-1-yl)pyridin-3-yl)boronic acid
Introduction: Bridging Chemical Diversity and Drug-Like Properties
In modern drug discovery, the synthesis of compound libraries remains a cornerstone for identifying novel hit and lead compounds. The challenge lies not just in generating molecular diversity, but in populating libraries with compounds that possess favorable physicochemical properties, often referred to as "drug-likeness." A key trend in medicinal chemistry is the move away from flat, aromatic-heavy molecules towards structures with greater three-dimensionality, or a higher fraction of sp³-hybridized carbons (Fsp³).[1] Such molecules often exhibit improved aqueous solubility, better metabolic stability, and novel intellectual property landscapes.[1]
This application note details the utility of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid (CAS 1227612-21-6) as a premier building block for the creation of diverse compound libraries via palladium-catalyzed Suzuki-Miyaura cross-coupling.[2][3] We will explore the strategic advantages conferred by its unique structure, provide detailed, validated protocols for its application, and illustrate its use in a high-throughput parallel synthesis workflow.
The Strategic Advantage of the Azepanyl-Pyridine Scaffold
The power of this compound lies in the synergistic combination of its two core components: the pyridyl-boronic acid and the saturated azepane ring.
-
Pyridyl-Boronic Acid Moiety: Boronic acids are exceptionally versatile reagents for C-C bond formation, with the Suzuki-Miyaura reaction being one of the most robust and widely used transformations in medicinal chemistry.[4][5] The pyridine ring itself is a common feature in pharmaceuticals, offering a key hydrogen bond acceptor and a site for modulating electronic properties. 3-Pyridylboronic acids, in particular, are generally stable and reliable coupling partners.
-
The Azepane Ring: The seven-membered azepane heterocycle is a powerful tool for enhancing drug-like properties.[6][7] Its non-planar, saturated structure introduces significant three-dimensionality, which can improve compound binding selectivity and reduce off-target effects.[1] Furthermore, the secondary amine within the azepane ring provides a basic handle, which can be critical for achieving aqueous solubility for formulation and pharmacokinetic optimization. The inclusion of such saturated heterocycles is a proven strategy in developing effective therapeutic agents.[8]
Caption: Key structural features of the title building block.
The Suzuki-Miyaura Coupling: A Robust Tool for Library Synthesis
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our pyridyl-boronic acid) and an organic halide or triflate. Its reliability, mild conditions, and exceptional functional group tolerance make it an ideal platform for constructing large and diverse compound libraries.[9]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
The following protocols have been optimized for the efficient coupling of this compound with a range of aryl and heteroaryl halides.
Protocol 3.1: General Procedure for Small-Scale Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Reaction vessel (e.g., 5 mL microwave vial with stir bar)
-
Nitrogen or Argon supply
Procedure:
-
To the reaction vessel, add this compound (1.2 eq.), the aryl/heteroaryl halide (1.0 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
In a separate vial, prepare the catalyst premix: add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and XPhos (0.04 eq.) to anhydrous 1,4-dioxane (to dissolve).
-
Add the catalyst premix to the reaction vessel containing the solids.
-
Add additional 1,4-dioxane and water to the main reaction vessel to achieve a final solvent ratio of 4:1 (dioxane:water) and a substrate concentration of 0.1 M.
-
Seal the vessel, and purge with nitrogen or argon for 5 minutes.
-
Place the vessel in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction for 4-12 hours. Monitor progress by TLC or LC-MS.
Rationale for Component Selection:
-
Catalyst System (Pd(OAc)₂/XPhos): This combination forms a highly active Pd(0) species in situ. XPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, particularly for challenging substrates.
-
Base (K₃PO₄): A moderately strong base that is effective in promoting transmetalation without causing degradation of sensitive functional groups.
-
Solvent (Dioxane/Water): This aqueous solvent system is excellent for dissolving both the organic substrates and the inorganic base, facilitating an efficient reaction.
| Component | Role | Stoichiometry (eq.) | Typical Amount (for 0.2 mmol scale) |
| Aryl Halide | Limiting Reagent | 1.0 | 0.20 mmol |
| This compound | Coupling Partner | 1.2 | 52.8 mg (0.24 mmol) |
| Pd(OAc)₂ | Catalyst Precursor | 0.02 | 0.9 mg (0.004 mmol) |
| XPhos | Ligand | 0.04 | 3.8 mg (0.008 mmol) |
| K₃PO₄ | Base | 3.0 | 127.4 mg (0.60 mmol) |
| 1,4-Dioxane / H₂O (4:1) | Solvent | - | 2.0 mL total volume |
| Table 1: Standard reagent stoichiometry for Suzuki-Miyaura coupling. |
Protocol 3.2: Reaction Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Transfer to a separatory funnel, shake, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to yield the pure product.
Protocol 3.3: Product Characterization
The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and assess purity.
-
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): To confirm the chemical structure of the final compound.
Application: Parallel Synthesis of a Focused Library
This protocol is readily adaptable to a parallel synthesis format (e.g., 96-well plate) to rapidly generate a library of analogs.
Caption: Workflow for parallel library synthesis in a 96-well format.
Example Library Scope
The versatility of the protocol allows for the coupling of a wide range of aryl and heteroaryl bromides.
| Aryl Bromide Partner | Structure | Electronic Character | Expected Outcome |
| 4-Bromoanisole | Electron-Rich | High yield, fast reaction | |
| 4-Bromobenzonitrile | Electron-Poor | High yield, robust coupling | |
| 2-Bromopyridine | Heteroaromatic | Good to high yield | |
| 3-Bromoquinoline | Fused Heteroaromatic | Good to high yield | |
| Table 2: Representative scope of aryl halide coupling partners. |
Conclusion
This compound is a highly valuable and versatile building block for the construction of compound libraries in drug discovery. Its strategic design incorporates a reliable synthetic handle for robust Suzuki-Miyaura coupling with a saturated heterocyclic moiety known to impart favorable, drug-like physicochemical properties. The protocols described herein are robust, scalable, and applicable to a wide range of coupling partners, enabling the rapid generation of novel, three-dimensional chemical matter for screening and lead optimization campaigns.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]
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Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]
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Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
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Gu, X., et al. (2012). Design, synthesis, and pharmacological evaluation of novel azepane-fused quinoxaline derivatives as potent antitubercular agents. European Journal of Medicinal Chemistry. [Link]
-
The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Role of Pyridine-2-Boronic Acid Pinacol Ester in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(10), 1266. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
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Singh, G., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998. [Link]
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Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112428. [Link]
-
Lee, C. H., & Hartwig, J. F. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (4), 435-437. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (n.d.). ResearchGate. [Link]
-
Len, C., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(16), 4889. [Link]
-
Kalliokoski, T., & Vainio, M. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
-
Request PDF: Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. (n.d.). ResearchGate. [Link]
-
Bakewell, C., & White, A. P. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153. [Link]
-
Cerný, J., & Hocek, M. (2004). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives. Synthesis, 2004(15), 2491-2500. [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Journal of Organic Chemistry, 70(21), 8575-8578. [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Utilizing (6-(Azepan-1-yl)pyridin-3-yl)boronic acid
Introduction: The Strategic Importance of Azepane-Substituted Pyridines in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with over 90% of new chemical entities featuring at least one heterocyclic ring system.[1] Within this landscape, pyridine derivatives are of paramount importance due to their ability to engage in a multitude of biological interactions. The strategic incorporation of an azepane moiety onto a pyridine scaffold introduces a three-dimensional complexity that can significantly enhance binding affinity, selectivity, and pharmacokinetic properties. Azepane-based compounds have demonstrated a wide array of pharmacological activities, leading to several FDA-approved drugs.[2]
This document provides a comprehensive guide to the application of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid as a key building block in the synthesis of bioactive heterocycles. Boronic acids are indispensable reagents in modern organic synthesis, primarily for their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[3][4] We will focus on a practical, field-proven application: the synthesis of 6'-(azepan-1-yl)-[3,3'-bipyridin]-6-amine, a potent dual inhibitor of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), which are implicated in the pathology of Alzheimer's disease.[1][5]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for the experimental design, ensuring both technical accuracy and practical applicability.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful and reproducible synthesis.
| Property | Value | Reference |
| CAS Number | 1227612-21-6 | [6] |
| Molecular Formula | C₁₁H₁₇BN₂O₂ | [6] |
| Molecular Weight | 220.08 g/mol | [6] |
| Appearance | Typically an off-white to white solid | |
| Storage | Store at -20°C for long-term stability. | [6] |
Core Application: Synthesis of a Dual GSK-3β/CK-1δ Inhibitor
The following protocol details the synthesis of 6'-(azepan-1-yl)-[3,3'-bipyridin]-6-amine, a bi-aryl heterocycle with significant therapeutic potential. This synthesis exemplifies a typical Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for constructing such scaffolds.
Reaction Scheme
Figure 1: General scheme for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of pyridyl halides with pyridyl boronic acids.[7][8][9]
Materials:
-
This compound (1.0 equiv)
-
5-Bromo-2-aminopyridine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 5-bromo-2-aminopyridine, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand. The use of pre-catalysts or careful handling of air-sensitive catalysts is crucial for reproducibility.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the reaction flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure 6'-(azepan-1-yl)-[3,3'-bipyridin]-6-amine.
Causality and Experimental Rationale
-
The Choice of Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is highly effective for cross-coupling reactions involving heteroaryl chlorides and boronic acids.[7] The bulky and electron-rich nature of the SPhos ligand facilitates the oxidative addition of the aryl halide to the palladium center and promotes the reductive elimination of the final product, both key steps in the catalytic cycle.
-
The Role of the Base: A base, such as potassium carbonate, is essential for the transmetalation step of the Suzuki-Miyaura reaction.[4] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvent is critical to prevent the oxidation of the palladium(0) active catalyst.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[8] Conducting the reaction under an inert atmosphere of argon or nitrogen is crucial to prevent catalyst deactivation and ensure high yields.
Visualization of the Synthetic Workflow
Figure 2: Synthetic workflow for the preparation of the dual GSK-3β/CK-1δ inhibitor.
Data Interpretation and Expected Outcomes
Successful synthesis of 6'-(azepan-1-yl)-[3,3'-bipyridin]-6-amine should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity of the final compound.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
The expected yield for this type of Suzuki-Miyaura coupling can vary depending on the specific conditions and scale, but yields in the range of 60-90% are commonly reported for similar transformations.
Broader Applications and Future Directions
The protocol described herein is not limited to the synthesis of the specific GSK-3β/CK-1δ inhibitor but can be adapted for the synthesis of a wide range of bioactive heterocycles. By varying the coupling partner with this compound, a diverse library of novel compounds can be generated for screening against various biological targets. The azepane-substituted pyridine motif is a valuable scaffold in the design of kinase inhibitors, GPCR modulators, and other therapeutic agents.
References
-
Sharma, V., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409. [Link]
-
R Discovery. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. [Link]
-
Azam, F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 709-734. [Link]
- IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 9(9).
-
Ertl, P., & Schuhmann, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
-
Lima, L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Buchwald, S. L., & Wentzel, M. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(46), 8744-8747. [Link]
-
Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(15), 1756-1803. [Link]
-
O'Connell, D. P., et al. (2012). Design and synthesis of boronic acid inhibitors of endothelial lipase. Bioorganic & Medicinal Chemistry Letters, 22(3), 1397-1401. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]
-
Dolle, F., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and Alkenylpurines. Synthesis, 2001(10), 1597-1603. [Link]
-
ResearchGate. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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The Versatile Virtuoso: (6-(Azepan-1-yl)pyridin-3-yl)boronic Acid as a Strategic Building Block in Modern Organic Synthesis
Introduction: A Privileged Scaffold in Drug Discovery and Beyond
In the landscape of contemporary organic synthesis, the quest for molecular complexity and functional diversity is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. Among the myriad of synthetic intermediates, boronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This application note delves into the utility of a specific, yet highly valuable building block: (6-(Azepan-1-yl)pyridin-3-yl)boronic acid .
The unique architecture of this molecule, featuring a pyridine core functionalized with a boronic acid at the 3-position and a sterically demanding, saturated azepane ring at the 6-position, imbues it with a distinct combination of electronic and steric properties. These characteristics make it a sought-after component in the synthesis of complex molecular targets, offering a gateway to novel chemical space. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its properties, detailed protocols for its application in Suzuki-Miyaura coupling, troubleshooting strategies, and insights into its role in the synthesis of bioactive molecules. Boronic acids are essential building blocks in medicinal chemistry for creating new bioactive molecules and exploring their structure-activity relationships.[1][2][3]
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is the foundation of its successful application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1227612-21-6 | [4] |
| Molecular Formula | C₁₁H₁₇BN₂O₂ | [4] |
| Molecular Weight | 220.08 g/mol | [4] |
| Appearance | Off-white to white solid | Commercially available data |
| Storage Conditions | Store at -20°C, sealed in a dry environment. | [4] |
Handling and Storage: Like many boronic acids, this compound can be sensitive to moisture and air over extended periods, leading to gradual decomposition (protodeboronation). For maximum shelf-life and reactivity, it is recommended to store the compound under an inert atmosphere (argon or nitrogen) in a desiccator at low temperatures. When handling, minimize exposure to the atmosphere and use dry solvents and glassware.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, prized for its functional group tolerance, mild reaction conditions, and the generally low toxicity of its boron-containing reagents.[5][6] this compound is an excellent coupling partner in these reactions, enabling the introduction of the substituted pyridine motif into a wide range of organic molecules.
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃), finely ground (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration with respect to the aryl bromide).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Rationale for Reagent Choices:
-
Palladium Source and Ligand: Pd(OAc)₂ is a common and relatively air-stable precatalyst. SPhos is a bulky, electron-rich phosphine ligand that is often effective for cross-coupling reactions involving heteroaryl substrates, as it can promote both oxidative addition and reductive elimination.
-
Base: Potassium carbonate is a moderately strong base that is effective in promoting transmetalation without causing significant degradation of sensitive substrates. The use of a finely ground base increases its surface area and reactivity.
-
Solvent System: The mixture of dioxane and water is a common choice for Suzuki couplings. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and can facilitate the transmetalation step.
Troubleshooting Common Issues in Suzuki-Miyaura Couplings
Even with a well-defined protocol, challenges can arise. The following diagram and table outline a systematic approach to troubleshooting common problems encountered when using nitrogen-containing heteroaryl boronic acids.
Sources
- 1. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1227612-21-6|this compound|BLD Pharm [bldpharm.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Palladium-Catalyzed Cross-Coupling of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid with Aryl Halides for Drug Discovery Scaffolds
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved therapeutics.[1] Its ability to act as a hydrogen bond acceptor and its modulation of a molecule's physicochemical properties make it a cornerstone for medicinal chemists. The synthesis of complex biaryl and heteroaryl structures containing the pyridine moiety is, therefore, of critical importance. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, offering mild reaction conditions and a broad tolerance for various functional groups.[2][3]
This application note provides a detailed guide for the Suzuki-Miyaura cross-coupling of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid with a range of aryl halides. The 6-(azepan-1-yl)pyridine core is of particular interest as the saturated heterocyclic amine can enhance solubility and provide a vector for further molecular elaboration. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel biaryl compounds for potential therapeutic applications.[4][5]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide.[7]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a robust starting point for the cross-coupling of this compound with various aryl halides. The choice of reagents and conditions is based on established literature for similar electron-rich heteroaryl boronic acids.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., 4-bromotoluene, 1-chloro-4-nitrobenzene)
-
Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Base: Potassium phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Inert gas: Nitrogen or Argon
-
Standard laboratory glassware, heating and stirring equipment
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), potassium phosphate (2.0 equiv.), and Pd(dppf)Cl₂ (3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Rationale: This is crucial to prevent the oxidation of the palladium catalyst and phosphine ligands, which would lead to catalyst deactivation.
-
-
Solvent Addition: Add the degassed 1,4-dioxane and water (4:1 mixture) via syringe. The final concentration of the aryl halide should be approximately 0.1 M.
-
Rationale: A mixture of an organic solvent and water is often beneficial for dissolving both the organic substrates and the inorganic base. Degassing the solvent removes dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.
-
Rationale: Elevated temperatures are typically required to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation: Optimizing Reaction Parameters
The following table provides a summary of recommended starting conditions and expected outcomes for the cross-coupling of this compound with various aryl halides.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield | Notes |
| 4-Bromotoluene | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 6 | Good to Excellent | A standard, electron-neutral coupling partner. |
| 1-Chloro-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 4 | Excellent | Electron-withdrawing groups on the aryl halide accelerate oxidative addition. |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Toluene/H₂O (4:1) | 110 | 12 | Moderate to Good | Electron-donating groups can slow the reaction; a stronger base and higher temperature may be required. |
| 2-Bromopyridine | Pd(dppf)Cl₂ (5) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 8 | Moderate | Heteroaryl halides can be challenging; higher catalyst loading may be beneficial. |
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction stalls or gives low yields, consider increasing the catalyst loading to 5 mol%. Alternatively, switching to a more electron-rich and bulky phosphine ligand such as SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ can be highly effective, especially for challenging substrates.
-
Protodeboronation: A common side reaction is the cleavage of the carbon-boron bond, particularly with heteroaryl boronic acids. If significant protodeboronation is observed, consider using anhydrous conditions with a base like potassium fluoride (KF) or switching to the corresponding boronic ester (e.g., pinacol ester), which can be more stable.[10]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by ensuring a truly oxygen-free environment and by the slow addition of the boronic acid if the problem persists.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a powerful and reliable method for the synthesis of novel biaryl scaffolds relevant to drug discovery. The protocol outlined in this application note provides a robust and scientifically grounded starting point for researchers. By understanding the underlying mechanism and potential pitfalls, scientists can effectively troubleshoot and optimize these reactions to accelerate the discovery of new therapeutic agents.
References
-
Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541–7543. Available at: [Link]
-
Vitaku, E., et al. (2014). The Aromatic Heterocycle Core of a Drug: A Major Factor for Its Potency and Properties. Journal of Medicinal Chemistry, 57(10), 4038–4052. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(9), 1749–1758. Available at: [Link]
-
Knapp, D. M., et al. (2009). A General Solution for the Suzuki–Miyaura Cross-Coupling of Boronic Acids with Ortho-Substituted Aryl Halides. Journal of the American Chemical Society, 131(20), 6961–6963. Available at: [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Available at: [Link]
- de Vries, J. G. (2001). The Suzuki-Miyaura Cross-Coupling Reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 279-312). John Wiley & Sons, Inc.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura Coupling of Aryl and Heteroaryl Boronic Acids. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Available at: [Link]
-
Kudo, N., et al. (2008). A Facile Synthesis of 6-Aryl-5-N-substituted Pyridazinones: Microwave-Assisted Suzuki–Miyaura Cross-Coupling of 6-Chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with (6-(Azepan-1-yl)pyridin-3-yl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling applications. As Senior Application Scientists, we have designed this guide to provide in-depth troubleshooting strategies and practical advice for researchers utilizing (6-(Azepan-1-yl)pyridin-3-yl)boronic acid. This particular substrate, while valuable, presents unique challenges due to the combination of a pyridine core and a basic azepane moiety. This guide explains the causality behind experimental choices to empower you to optimize your reactions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing a logical workflow for resolution.
Q1: I am observing low to no yield of my desired product. Where should I start troubleshooting?
Low product yield is the most common issue in cross-coupling reactions. The cause often lies in one of the key steps of the catalytic cycle being inefficient. For a substrate like this compound, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[1][2]
A systematic approach is crucial for diagnosing the problem.
Logical Troubleshooting Workflow
Below is a decision tree to guide your initial troubleshooting efforts.
Caption: A logical workflow for diagnosing low yields.
Potential Causes & Solutions
-
Inactive Catalyst System: The active Pd(0) species may not be forming or is being deactivated. The Lewis basic nitrogen on the pyridine ring can act as an inhibitor.[3]
-
Solution: Employ a robust catalyst system known for coupling heteroaryl chlorides or bromides. Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are excellent choices as their bulk and electron-donating properties facilitate the key oxidative addition and reductive elimination steps.[4][5] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst that generates the active species rapidly at low temperatures can be highly effective.[6]
-
-
Inefficient Transmetalation: The transfer of the pyridyl group from boron to palladium is a critical step. This requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8]
-
Solution: The choice of base is critical. A moderately strong, non-nucleophilic base is ideal. We recommend starting with K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry to maximize its effectiveness.[9][10] The solvent system also plays a role; a mixture like dioxane/water (e.g., 4:1) helps dissolve the inorganic base and facilitates boronate formation.[10]
-
Q2: I'm observing a significant amount of (6-(Azepan-1-yl)pyridine) as a byproduct. What is happening and how can I prevent it?
This byproduct is the result of protodeboronation , a common and often problematic side reaction where the C-B bond is cleaved and replaced by a C-H bond.[11] Heteroaromatic boronic acids, especially those containing basic nitrogen atoms like pyridine, are particularly susceptible to this decomposition pathway.[12][13]
Mechanism of Protodeboronation
For basic heteroaromatic boronic acids, the reaction can proceed rapidly through the fragmentation of a zwitterionic intermediate, which is readily formed under neutral or basic conditions.[11]
Strategies to Minimize Protodeboronation
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (BPin). These esters are more resistant to premature hydrolysis and protodeboronation and release the active boronic acid more slowly under the reaction conditions.[9][14]
-
Optimize the Base: While a base is necessary, harsh basic conditions can accelerate decomposition.[10] If protodeboronation is severe, consider switching to a milder base like potassium fluoride (KF).
-
Control Water Content: While a small amount of water is often beneficial for dissolving the base, excess water can promote protodeboronation. Try reducing the water content or, for advanced applications, consider anhydrous conditions with a soluble base.[3]
-
Increase Reaction Rate: The faster your desired Suzuki coupling occurs, the less time there is for the boronic acid to decompose. Using a highly active catalyst system (e.g., a Buchwald precatalyst) can ensure the cross-coupling outcompetes the decomposition pathway.[6][15]
| Reagent Form | Structure | Stability | Handling Notes |
| Boronic Acid | R-B(OH)₂ | Moderate; prone to dehydration to form boroxines and susceptible to protodeboronation.[14] | Store in a cool, dry place. Use relatively fresh material. |
| Pinacol Ester | R-BPin | High; significantly more stable against protodeboronation and hydrolysis.[9][14] | Excellent for slow, controlled release of the boronic acid in situ. |
Q3: My desired product is contaminated with a bi-pyridyl byproduct from the homocoupling of my boronic acid. How do I suppress this?
Homocoupling of two boronic acid molecules is another common side reaction. It is typically promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this undesired pathway.[14][16]
Solutions to Prevent Homocoupling
-
Rigorous Degassing: This is the most critical step. Before adding the catalyst, thoroughly degas all solvents and the reaction mixture (containing the boronic acid, aryl halide, and base) with an inert gas like argon or nitrogen. A common method is to subject the solvent to several freeze-pump-thaw cycles. For the reaction flask, evacuate and backfill with inert gas 3-5 times.[9]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst, such as Pd(PPh₃)₄, or a precatalyst that cleanly generates Pd(0).[16] If you use a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) in situ can sometimes be inefficient and lead to side reactions.
-
Control Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.0 equiv) relative to the boronic acid (e.g., 1.1-1.2 equiv) can favor the desired cross-coupling pathway.
Q4: Purification of my final product is difficult, with significant streaking on the silica gel column. What purification strategies do you recommend?
The product molecule contains a basic azepane nitrogen, which can interact strongly with the acidic silica gel, leading to poor separation and streaking.
Recommended Purification Protocol
-
Acid-Base Workup: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and perform an acidic wash with 1M HCl. The basic product will be protonated and move to the aqueous layer, while many non-basic organic impurities remain in the organic layer.
-
Isolation: Separate the aqueous layer, cool it in an ice bath, and carefully basify it with a base like 2M NaOH or solid K₂CO₃ until it is strongly basic (pH > 10).
-
Re-extraction: Extract the now neutral product back into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Chromatography with a Basic Modifier: If column chromatography is still necessary, neutralize the silica gel by pre-treating it or by adding a basic modifier to the eluent system. A common practice is to add 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to the eluent (e.g., Hexane/Ethyl Acetate + 1% Et₃N).
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of the Suzuki reaction?
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X).[17]
-
Transmetalation: The organic group from the activated boronate species (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[17][18]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst.[17]
Which aryl halide coupling partner (Cl, Br, I, OTf) should I use?
The reactivity order for aryl halides in the oxidative addition step is generally: I > Br > OTf >> Cl .[14]
-
Aryl Iodides and Bromides: These are highly reactive and are excellent choices for initial experiments. They often couple under milder conditions.
-
Aryl Chlorides: They are less reactive and often require more specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5] However, they are often cheaper and more widely available, making them attractive for large-scale synthesis.
What is a good set of starting conditions for a screening reaction?
For a new Suzuki coupling with this compound, a robust set of initial conditions is essential.
Recommended General Protocol
-
Reagent Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), this compound or its pinacol ester (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/Water in a 4:1 ratio) to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 80-110 °C and monitor progress by TLC or LC-MS.
-
Workup & Purification: Once complete, cool to room temperature and follow the recommended purification protocol described in Q4 of the troubleshooting guide.
References
-
Cook, X. A. F., de Gombert, A., McKnight, J., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(2), 658-676. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13678-13689. [Link]
-
Lima, C. F. R. A. C., Lima, M. J. L., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(20), 6069-6078. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
ResearchGate. (2020). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. [Link]
-
Cook, X. A. F., de Gombert, A., McKnight, J., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie, 133(2), 668-686. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Wikipedia. Protodeboronation. Wikipedia. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Thompson, A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
PubMed. (Date not available). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
MDPI. (Date not available). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (Date not available). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 13(20), 5564-5567. [Link]
-
PubMed. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling|Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [Link]
- CoLab. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. CoLab.
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
ResearchGate. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. [Link]
-
NIH. (Date not available). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
NIH. (Date not available). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. NIH. [Link]
-
Nature. (Date not available). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature. [Link]
-
RSC Publishing. (Date not available). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. [Link]
-
Wiley Online Library. (Date not available). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Wiley Online Library. [Link]
-
ResearchGate. (Date not available). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
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- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 6-Aminopyridin-3-yl Boronic Acids
Welcome to the technical support center for the synthesis of 6-aminopyridin-3-yl boronic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. The following content addresses common challenges encountered during the synthesis, purification, and handling of this reagent, with a focus on the widely used Miyaura borylation reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Halide
Q1: I've set up my Miyaura borylation of 2-amino-5-bromopyridine, but after several hours at 80-100°C, LC-MS analysis shows only starting material. What are the likely causes?
A1: This is a common issue that typically points to one of three areas: catalyst activity, reagent quality, or reaction conditions. The aminopyridine moiety itself can act as a ligand, potentially interfering with the palladium catalyst.
-
Cause A: Inactive Palladium Catalyst
-
Explanation: The active catalyst in the Miyaura borylation is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst like Pd(dppf)Cl₂. This reduction can be inhibited by atmospheric oxygen. While many modern precatalysts are air-stable, prolonged or improper storage can lead to degradation.
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: If your catalyst is old or has been stored improperly, try the reaction with a fresh bottle.
-
Ensure Inert Atmosphere: While some protocols are robust, best practice is to assemble the reaction under an inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas for 20-30 minutes.
-
Consider a Different Catalyst/Ligand: If issues persist, the strongly coordinating nature of the aminopyridine substrate might be inhibiting the catalyst.[1] Switching to a different ligand system, such as one of Buchwald's phosphine ligands with a Pd(OAc)₂ source, may be beneficial.[2]
-
-
-
Cause B: Poor Reagent Quality
-
Explanation: The purity of your starting materials is critical.
-
Troubleshooting Steps:
-
Check Bis(pinacolato)diboron (B₂pin₂): This reagent can slowly hydrolyze over time. Check its quality by ¹H NMR; you should see a sharp singlet at ~1.2-1.3 ppm.
-
Verify Starting Halide: Ensure your 2-amino-5-halopyridine is pure and free of contaminants that could act as catalyst poisons.
-
Base Quality: The base, typically potassium acetate (KOAc), must be anhydrous. Dry it in a vacuum oven before use. Some reactions have been observed to proceed faster with slightly "soggy" KOAc, but starting with dry reagents provides better control and reproducibility.[1]
-
-
-
Cause C: Sub-optimal Reaction Conditions
-
Explanation: Aminopyridines can be challenging substrates. Standard conditions may not be sufficient.
-
Troubleshooting Steps:
-
Increase Temperature: If you are running the reaction at 80°C, consider increasing it to 100-110°C, solvent permitting.
-
Solvent Choice: Anhydrous 1,4-dioxane is a standard choice. However, for difficult substrates, solvents like DMSO or DMF can increase reaction rates due to their polarity and higher boiling points.
-
-
Issue 2: Significant Protodeborylation Side Reaction
Q2: My starting halide is being consumed, but instead of my desired boronic ester, I am forming 2-aminopyridine. What is causing this protodeborylation?
A2: Protodeborylation is the replacement of the boryl group with a hydrogen atom. It is a well-known side reaction for electron-rich or heteroaromatic boronic acids and esters, especially under basic conditions.[3]
-
Cause A: Presence of Water
-
Explanation: The presence of water or other protic sources is the primary driver of protodeborylation. Water can hydrolyze the boronic ester product back to the boronic acid, which is often less stable and more prone to this side reaction.
-
Troubleshooting Steps:
-
Anhydrous Reagents & Solvents: Use anhydrous solvents and ensure all reagents, especially the base (KOAc), are thoroughly dried.
-
Rigorous Inert Technique: Use oven-dried or flame-dried glassware and maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
-
Cause B: Base Choice
-
Explanation: The choice and strength of the base are crucial. While a base is required to activate the diboron reagent, an overly strong or nucleophilic base can promote side reactions.[4][5] KOAc is generally used because it is a mild, non-nucleophilic base that facilitates the key transmetalation step without promoting competing reactions like Suzuki coupling of the product.[5]
-
Troubleshooting Steps:
-
Stick with KOAc: Avoid stronger bases like carbonates or hydroxides, which can accelerate both protodeborylation and unwanted Suzuki side-couplings.
-
Alternative Bases: Some studies report success with lipophilic carboxylate bases like potassium 2-ethylhexanoate, which can improve reaction rates at lower temperatures and may minimize side reactions.[6]
-
-
Workflow & Mechanism Visualization
To better understand the process and potential pitfalls, the following diagrams illustrate the core catalytic cycle and a logical troubleshooting workflow.
The Miyaura Borylation Catalytic Cycle
The reaction proceeds through a well-defined palladium-catalyzed cycle. Understanding these steps is key to diagnosing issues. For instance, failure in the "Transmetalation" step is often the root cause of low yields.
Caption: The catalytic cycle of the Miyaura Borylation reaction.
Troubleshooting Logic Flowchart
When a reaction fails, a systematic approach is more effective than random changes.
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: (6-(Azepan-1-yl)pyridin-3-yl)boronic acid
Answering your request, here is a technical support center with troubleshooting guides and FAQs about Purification methods for (6-(Azepan-1-yl)pyridin-3-yl)boronic acid.
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique amphoteric nature of this compound, possessing both a basic amine and an acidic boronic acid, presents specific purification challenges. This guide provides field-tested troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity and yield.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you might encounter during the purification of this compound in a direct question-and-answer format.
Issue 1: My crude product shows low purity by NMR and multiple spots on TLC, even after an initial aqueous workup.
-
Question: What are these impurities and how do I get rid of them?
-
Answer: This is a common scenario. The impurities likely fall into several categories originating from the synthesis, which is often a metal-halogen exchange followed by borylation.
-
Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form a cyclic trimeric anhydride, known as a boroxine.[1] This is often the most common impurity and can complicate NMR interpretation. In many coupling reactions, the boroxine is converted in-situ to the active boronic acid, but its presence affects the true molar quantity of your reagent.[1]
-
Protodeborylation Product: Cleavage of the fragile Carbon-Boron bond during workup or reaction can lead to the formation of 6-(azepan-1-yl)pyridine.[1]
-
Unreacted Starting Material: Depending on the synthetic route, this could be a halogenated precursor like 2-chloro-5-bromopyridine or 2-(azepan-1-yl)-5-bromopyridine.
-
Homocoupling Byproducts: The boronic acid can couple with itself, especially in the presence of oxygen and a palladium catalyst, to form a bipyridyl byproduct.[1]
Solutions & Optimization:
-
Boroxine Removal: The equilibrium between the boronic acid and its boroxine can be shifted. Stirring the crude material in a biphasic mixture like Ethyl Acetate/Water or performing a recrystallization from a solvent system containing water (e.g., wet acetonitrile) will often hydrolyze the boroxine back to the desired boronic acid.[2]
-
General Purification: The most effective strategy for this specific molecule is a pH-controlled precipitation, which exploits its amphoteric nature to separate it from non-amphoteric impurities. See Protocol 1 for a detailed methodology.
-
Issue 2: My product streaks badly on a silica gel column, and I get very low recovery.
-
Question: Why is my compound sticking to the silica gel and what can I do about it?
-
Answer: This is a classic problem with polar, nitrogen-containing boronic acids.[3][4] The issue is twofold:
-
The Lewis acidic boron atom interacts strongly with the Lewis basic silanol groups (Si-OH) on the silica surface.[5]
-
The basic pyridine and azepane nitrogens can also have strong polar interactions with the acidic silica surface.
This leads to significant streaking, poor separation, and often irreversible adsorption or decomposition of the product on the column.[4][5]
Solutions & Optimization:
-
Avoid Standard Silica Gel: For this compound, traditional silica gel chromatography is not recommended as a primary purification method.
-
Use an Alternative Stationary Phase: If chromatography is unavoidable, neutral alumina can be a better choice for less polar compounds, though optimization is still required.[6][7]
-
Reversed-Phase Chromatography (RP-HPLC): This can be an effective technique for final polishing to high purity, but it is less scalable.[4] A common mobile phase would be a gradient of acetonitrile in water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. Be aware that prolonged exposure to acidic water can promote protodeborylation.
-
Issue 3: The purified product is an amorphous solid or oil that refuses to crystallize.
-
Question: How can I induce my product to become a crystalline, free-flowing solid?
-
Answer: An oily or non-crystalline product is often a sign of persistent impurities, particularly the boroxine form, which can disrupt the crystal lattice. Solutions & Optimization:
-
Trituration: Stirring or sonicating the crude material as a slurry in a solvent where the desired product is sparingly soluble, but the impurities are more soluble, can be very effective. Good starting solvents for trituration include diethyl ether, hexane, or a mixture of ethyl acetate and hexane.[6]
-
pH-Controlled Precipitation: The best method to obtain a crystalline solid for this compound is detailed in Protocol 1 . By carefully adjusting the pH to the isoelectric point, the zwitterionic form of the molecule, which has minimal water solubility, will precipitate out, often in a crystalline form.
-
Derivatization: For particularly stubborn cases, you can form a crystalline adduct. Reacting the boronic acid with diethanolamine often produces a stable, highly crystalline boronate ester that can be easily isolated by filtration. The free boronic acid can then be regenerated by treatment with acid.[4][8] See Protocol 2 .
-
Frequently Asked Questions (FAQs)
-
Q1: What is the single most reliable and scalable method for purifying this compound?
-
A1: Without question, pH-controlled precipitation/crystallization is the superior method. It directly addresses the compound's unique amphoteric properties, is highly effective at removing common impurities, is scalable, and avoids the pitfalls of chromatography.[2][9] This technique aims to isolate the compound at its isoelectric point, where it has minimum solubility.
-
-
Q2: How can I confirm the presence of a boroxine impurity in my sample?
-
A2: The presence of boroxine can be inferred from ¹H NMR spectroscopy. You will typically see broadened aromatic signals compared to the pure boronic acid. In ¹¹B NMR, the boronic acid gives a signal around 28-30 ppm, while the boroxine appears further downfield, around 32-34 ppm. Mass spectrometry can also be used, where the boroxine will appear as the trimer minus three molecules of water.
-
-
Q3: What are the best recrystallization solvents if I choose that route?
-
A3: For pyridyl boronic acids, polar solvents are often required. Good starting points for a solvent screen include acetonitrile, water, ethanol, or mixtures like isopropyl acetate/heptane or ethanol/water.[2][6] For this specific compound, crystallization from water or acetonitrile after pH adjustment is typically the most effective approach.
-
-
Q4: My downstream Suzuki-Miyaura reaction is failing. Could it be the purity of my boronic acid?
-
A4: Absolutely. Low yields in coupling reactions can be directly linked to the quality of the boronic acid.[1]
-
Impurity Interference: Certain impurities can poison the palladium catalyst.
-
Stoichiometry Issues: A high boroxine content means you are adding less of the active monomeric boronic acid than you calculated, affecting the reaction stoichiometry.[1]
-
Protodeborylation: If your reagent contains a significant amount of the protodeborylated impurity, this will directly lower the maximum possible yield.
-
-
Visualized Purification Workflow
The following diagram outlines a decision-making process for the purification of this compound.
Caption: A decision flowchart for purifying this compound.
Key Chemical Equilibria
The purification of this molecule is governed by its acid-base properties. Understanding the species present at different pH values is crucial for successful isolation.
Caption: Acid-base equilibria of the target molecule at different pH values.
Experimental Protocols
Protocol 1: Purification by pH-Controlled Precipitation (Recommended)
This method leverages the amphoteric nature of the molecule to isolate it from neutral, acidic, or basic impurities at its isoelectric point.
Materials:
-
Crude this compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized Water
-
Diethyl Ether (Et₂O)
-
pH meter or pH paper
-
Büchner funnel and filter flask
Step-by-Step Procedure:
-
Dissolution: In a flask, suspend the crude boronic acid in deionized water. Add 1 M HCl dropwise while stirring until the solid completely dissolves. The solution should be acidic (pH 1-2). This step protonates the basic nitrogens, forming a water-soluble salt.
-
Organic Wash: Transfer the acidic aqueous solution to a separatory funnel. Wash the solution 2-3 times with an organic solvent like ethyl acetate or DCM. This will remove non-polar, non-basic organic impurities. Discard the organic layers.
-
Precipitation: Return the aqueous layer to a flask with vigorous stirring. Slowly add 1 M NaOH dropwise. Monitor the pH closely. As the pH approaches ~7.5, a white precipitate should begin to form. Continue adding base slowly until the pH is stable between 7.5 and 8.0. This is the approximate isoelectric point where the molecule is least soluble.[2]
-
Aging: Allow the slurry to stir at room temperature for 1-2 hours, then cool it in an ice bath for another hour to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and then with diethyl ether (to help remove residual water and any remaining non-polar impurities).
-
Drying: Dry the purified white solid under high vacuum to a constant weight.
Protocol 2: Purification via Diethanolamine Adduct Formation
This is an excellent alternative if the product is oily or fails to crystallize effectively using Protocol 1.[4][8]
Materials:
-
Crude this compound
-
Diethanolamine
-
Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)
-
Hexane
-
1 M Hydrochloric Acid (HCl)
Step-by-Step Procedure:
-
Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a suitable solvent like ethyl acetate or THF. Add diethanolamine (1.0-1.1 equivalents) dropwise. A crystalline precipitate of the diethanolamine adduct should form, often immediately.
-
Crystallization & Isolation: Stir the mixture at room temperature for 1-2 hours. If needed, add an anti-solvent like hexane to further promote crystallization. Collect the crystalline solid by vacuum filtration, wash with the solvent mixture (e.g., EtOAc/hexane), and dry.
-
Liberation of Boronic Acid: Suspend the purified diethanolamine adduct in a biphasic mixture of ethyl acetate and water. Acidify the mixture with 1 M HCl to a pH of ~5-6 to break the B-N bond of the adduct.
-
Extraction: Transfer the mixture to a separatory funnel. The diethanolamine hydrochloride salt will partition into the aqueous layer. The desired boronic acid may partition into the organic layer or may precipitate at the interface, depending on the exact pH.
-
Final Isolation: Separate the layers. If the product is in the organic layer, wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. If the product precipitated, isolate it by filtration. For best results, combine this step with Protocol 1 by adjusting the pH of the aqueous layer to ~7.5-8.0 to precipitate any dissolved product.
Data Summary Table
| Purification Method | Typical Purity | Advantages | Disadvantages |
| pH-Controlled Precipitation | >98% | Highly effective, scalable, avoids chromatography, cost-effective. | Requires careful pH control; may not remove structurally similar impurities. |
| Recrystallization | 95-99% | Good for removing minor impurities if a suitable solvent is found. | Can be difficult to find an effective solvent; potential for low recovery.[4] |
| Diethanolamine Adduct Formation | >99% | Excellent for oily or non-crystalline products; yields highly pure material. | Adds two extra chemical steps (formation and hydrolysis); laborious.[4][8] |
| Reversed-Phase HPLC | >99.5% | Provides very high purity; good for analytical and small-scale prep. | Not easily scalable; requires specialized equipment; can be costly.[4][8] |
References
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. BenchChem.
- BenchChem. (2025). Managing impurities in 2-Chloropyridine-3-boronic acid starting material. BenchChem.
- BenchChem. (2025). Technical Support Center: Purification Strategies for Boron-Containing Compounds. BenchChem.
-
Hitosugi, S., et al. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Retrieved from [Link]
-
Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Post-Reaction Purification of Boronic Acids. BenchChem.
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Retrieved from [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters. Google Patents.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents.
-
Organic Syntheses. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. Organic Syntheses. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids?. Reddit. Retrieved from [Link]
-
ARKIVOC. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: (6-(Azepan-1-yl)pyridin-3-yl)boronic acid Couplings
Welcome to the technical support guide for Suzuki-Miyaura and related cross-coupling reactions involving (6-(Azepan-1-yl)pyridin-3-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this electron-rich heteroaromatic substrate. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the causality of common side reactions and offer robust troubleshooting strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, and my primary recoverable material is 6-(azepan-1-yl)pyridine. What is happening?
A1: You are observing protodeboronation , the most common and often most frustrating side reaction with this specific boronic acid.[1] This process involves the replacement of the C-B(OH)₂ bond with a C-H bond, effectively destroying your starting material.
Root Cause Analysis: The structure of this compound makes it exceptionally susceptible to this side reaction for two key reasons:
-
Electronic Effects: The azepane nitrogen is a potent electron-donating group, feeding electron density into the pyridine ring. This increased electron density on the carbon atom bearing the boron makes the C-B bond more susceptible to cleavage by a proton source (protonolysis).[2][3]
-
Heteroaromatic Nature: Basic heteroaromatic boronic acids, like those containing a pyridine ring, can exist in various protonated and zwitterionic forms depending on the reaction pH.[1] Certain species in this equilibrium are highly prone to rapid, unimolecular fragmentation, leading to protodeboronation.[1][4] The presence of water and strong bases can significantly accelerate this process.[3][5]
For a detailed walkthrough on mitigating this issue, please refer to Troubleshooting Guide 1: Strategies to Suppress Protodeboronation .
Q2: I'm observing a significant amount of a high-molecular-weight byproduct that appears to be a dimer of my boronic acid. What is this side reaction and how can I prevent it?
A2: This byproduct is the result of boronic acid homocoupling , where two molecules of this compound react to form 6,6'-bis(azepan-1-yl)-3,3'-bipyridine. This is another prevalent side reaction in Suzuki-Miyaura couplings.
Root Cause Analysis: Homocoupling can proceed through several mechanisms:
-
Oxygen-Mediated: The presence of dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid. This pathway is often palladium-catalyzed but can occur even without a catalyst under certain conditions.[3][6]
-
Palladium(II)-Mediated: The reaction can occur via a stoichiometric reaction between two molecules of the boronic acid and a Pd(II) species, which generates the symmetrical biaryl and Pd(0).[6][7] This can be particularly problematic if the initial oxidative addition step of the main catalytic cycle is slow.
The most effective preventative measure is the rigorous exclusion of oxygen. Refer to Troubleshooting Guide 2: Minimizing Homocoupling Byproducts for a detailed protocol.
Q3: My reaction is sluggish or stalls completely, even after extended heating. What could be inhibiting the catalyst?
A3: Catalyst inhibition or deactivation is a common issue with nitrogen-containing heterocycles.[8][9]
Root Cause Analysis: The Lewis-basic nitrogen atom of the pyridine ring in your substrate can coordinate strongly to the palladium center. This coordination can stabilize the palladium complex, preventing it from participating in the catalytic cycle (oxidative addition, reductive elimination) and effectively acting as a catalyst poison.[9] This is especially true for less active catalyst systems. The use of highly active, bulky, and electron-rich phosphine ligands is crucial to overcome this inhibition by promoting the desired catalytic steps at a rate faster than catalyst deactivation.[8][10]
Troubleshooting and Optimization Guides
Guide 1: Strategies to Suppress Protodeboronation
Protodeboronation is the primary challenge with this substrate. The following strategies are presented in order of increasing complexity and should be considered sequentially.
The following diagram outlines a decision-making process for troubleshooting protodeboronation.
Caption: Decision tree for troubleshooting protodeboronation.
Water is a primary proton source for this side reaction.[3] Strong bases can also accelerate the decomposition.[5]
-
Base Selection: Switch from strong bases like NaOH or aqueous K₃PO₄ to milder, non-aqueous bases. Anhydrous, finely powdered potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are excellent choices.
-
Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (>120 °C) and cool under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents, such as dioxane or toluene, dispensed from a solvent purification system or freshly distilled.
-
Ensure the reaction is set up and maintained under a positive pressure of an inert gas.
-
Crucially , after all reagents are added, degas the solvent by bubbling argon or nitrogen through the mixture for 15-20 minutes before heating.
-
If optimizing conditions is insufficient, converting the boronic acid to a more stable derivative can provide a "slow release" of the active species, keeping its concentration low and minimizing side reactions.[1]
-
Formation of the Diethanolamine Adduct: This method creates an air- and water-stable, crystalline solid that can be used directly in couplings with protic solvents.[11]
-
Dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF in a vial with a stir bar.
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A precipitate will form. Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Use this stable adduct directly in your Suzuki coupling reaction.
-
-
Formation of the Pinacol Ester: Boronate esters are generally more resistant to protodeboronation than their corresponding acids.[2]
-
In a round-bottom flask, combine the boronic acid (1.0 equiv), pinacol (1.1 equiv), and a solvent such as toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the coupling reaction without further purification.
-
Guide 2: Minimizing Homocoupling Byproducts
The key to preventing homocoupling is the scrupulous removal of oxygen and using a highly active catalyst system that favors the cross-coupling pathway.
-
Combine the aryl halide, the boronic acid (or its derivative), and the solid base in an oven-dried reaction vessel equipped with a stir bar.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
Add the palladium precatalyst and any additional ligand.
-
Perform a "freeze-pump-thaw" cycle (3 times is standard for maximum oxygen removal):
-
Freeze the mixture using a liquid nitrogen bath.
-
Apply a high vacuum to the vessel for several minutes.
-
Close the connection to the vacuum and thaw the mixture, allowing dissolved gases to bubble out.
-
Backfill the vessel with inert gas. Repeat.
-
-
After the final cycle, heat the reaction under a positive pressure of inert gas.
Data & Recommended Conditions
The choice of catalyst, ligand, and base is critical for this electron-rich and potentially coordinating substrate. Bulky, electron-rich biarylphosphine ligands are strongly recommended as they accelerate the rate-limiting reductive elimination step, thereby outcompeting side reactions.[10][12]
| Parameter | Recommended Options | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald G3/G4 Precatalysts | Buchwald precatalysts are often superior as they form the active Pd(0)L species rapidly and reliably.[3][12] |
| Ligand | SPhos, XPhos, RuPhos | These bulky, electron-rich ligands are essential for coupling electron-rich heteroaryl systems.[8][10][13] They promote fast oxidative addition and reductive elimination, minimizing side reactions. Avoid PPh₃, which can lead to phenyl-group scrambling.[14] |
| Base | K₃PO₄ (anhydrous), CsF, K₂CO₃ | A moderately strong, non-nucleophilic base is ideal. K₃PO₄ is a reliable choice.[3][12] The base activates the boronic acid for transmetalation.[15][16] |
| Solvent System | Dioxane/H₂O (e.g., 10:1), Toluene, 2-MeTHF | Anhydrous conditions are preferred to limit protodeboronation. If aqueous conditions are necessary, minimize the water content.[3] |
| Temperature | 80–110 °C | Higher temperatures are often needed to overcome catalyst inhibition and drive the reaction to completion. |
Mechanistic Overview: Desired vs. Undesired Pathways
Understanding the interplay between the productive catalytic cycle and competing side reactions is key to effective troubleshooting.
Caption: The main Suzuki catalytic cycle versus competing protodeboronation and homocoupling pathways.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). A New Catalyst for the Suzuki-Miyaura Coupling of Hindered Substrates. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved from [Link]
-
Al-Zoubi, R. M., & Marion, O. (2011). A Facile Acid-Promoted Protodeboronation of Arylboronic Acids. Synthetic Communications. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. ResearchGate. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2010). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Perkins, R. J., & Aggarwal, V. K. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]
-
Le, C. M., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
Moreno-Mañas, M., Pérez, M., & Pleixats, R. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
-
Sharma, S., & Singh, U. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Lima, C. G. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
-
ResearchGate. (n.d.). Protodeboronation and its application in synthesis. ResearchGate. [Link]
-
ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. [Link]
-
Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
PubMed. (2010). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. PubMed. [Link]
-
Dreher, S. D., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
- Google Patents. (n.d.). Process for the preparation of pyridine-2-boronic acid esters. Google Patents.
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition. [Link]
-
WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. Retrieved from [Link]
-
Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester. Retrieved from [Link]
-
ResearchGate. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
ResearchGate. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]
-
Semantic Scholar. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
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- 15. wwjmrd.com [wwjmrd.com]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Suzuki Coupling Yields with Substituted Pyridylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with low yields, particularly when working with functionalized and substituted pyridylboronic acids. The inherent electronic properties and instability of these reagents often require careful optimization of reaction conditions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a pyridylboronic acid is resulting in low to no yield. What are the primary factors I should investigate first?
A1: When a Suzuki coupling with a pyridylboronic acid fails or gives poor yields, a systematic review of the core reaction parameters is essential. The issues often stem from the inherent instability of the boronic acid or suboptimal catalytic activity.
Initial Troubleshooting Workflow:
-
Assess Boronic Acid Stability: Pyridylboronic acids, especially 2-pyridyl derivatives, are notoriously prone to protodeboronation—the undesired cleavage of the C-B bond, replacing it with a C-H bond.[1][2] This is a major competitive pathway that consumes your starting material. Before troubleshooting other parameters, verify the integrity of your boronic acid.
-
Verify Catalyst Activation: The active catalyst in the Suzuki reaction is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[3][4] Inadequate reduction can lead to a low concentration of the active catalyst.
-
Evaluate Base and Solvent System: The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic boronate complex, which is crucial for the transmetalation step.[5][6] The choice of base and its solubility in the chosen solvent system can dramatically affect the reaction outcome.
-
Check for Oxygen Contamination: Palladium(0) catalysts are sensitive to oxidation, which deactivates them.[3][7] Rigorous degassing of solvents and maintaining an inert atmosphere (Nitrogen or Argon) is critical for reproducible results.
Below is a troubleshooting decision tree to guide your initial investigation.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Q2: I suspect my pyridylboronic acid is decomposing. What causes this, and what are the most effective strategies to prevent it?
A2: Your suspicion is likely correct. Protodeboronation is the most common failure mode for Suzuki couplings involving pyridylboronic acids, particularly for the 2-pyridyl isomer.[2] The Lewis basic nitrogen atom can participate in intramolecularly catalyzed decomposition pathways.[1][7]
Primary Causes of Protodeboronation:
-
Aqueous Basic Conditions: The combination of water and a strong base significantly accelerates the rate of protodeboronation.[3]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of all reactions, including the undesired decomposition pathway.[5]
-
Inherent Instability: 2-Pyridylboronic acid is zwitterionic at neutral pH, a form that is highly susceptible to rapid, unimolecular C-B bond fragmentation.[1]
Mitigation Strategies:
-
Use a More Stable Boron Reagent: This is the most robust solution. By "masking" the boronic acid, you can dramatically improve its stability.
-
Pinacol Boronate Esters (BPin): More stable than the corresponding boronic acids and are a common first choice.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: These are highly stable, crystalline solids that are often compatible with chromatography and can withstand harsher reaction conditions.[8] They slowly release the boronic acid under the basic reaction conditions, keeping its instantaneous concentration low.
-
Trifluoroborate Salts (BF₃K): Potassium pyridyltrifluoroborates are air-stable, crystalline solids that show excellent reactivity and stability.[5]
-
Diethanolamine Adducts: Forming an adduct with diethanolamine can stabilize the boronic acid, particularly for 2-pyridyl systems.[3]
-
-
Optimize the Base and Solvent System:
-
Milder Bases: Switch from strong bases like NaOH or K₃PO₄ to milder options like potassium fluoride (KF), cesium fluoride (CsF), or potassium carbonate (K₂CO₃).[3]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation. A combination of a non-aqueous solvent (like 1,2-dimethoxyethane or dioxane) with a soluble, anhydrous base like potassium trimethylsilanolate (TMSOK) can be very effective.[5]
-
-
Control Reaction Parameters:
-
Lower Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.[5]
-
Shorter Reaction Time: A faster, more active catalyst can help the desired cross-coupling reaction "outrun" the decomposition.
-
Q3: I am struggling with a sterically hindered substrate. How should I adjust my protocol?
A3: Steric hindrance, either on the pyridylboronic acid or the aryl halide (especially ortho-substitution), can dramatically slow down the key steps of the catalytic cycle: transmetalation and reductive elimination.[3] Overcoming this requires a more potent catalytic system and sometimes more forcing conditions.
Key Adjustments for Hindered Substrates:
-
Bulky, Electron-Rich Ligands: This is the most critical factor. Standard ligands like PPh₃ are often ineffective. You must use ligands designed to promote the coupling of hindered partners.
-
Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are the gold standard for these challenging couplings. Their steric bulk and electron-donating nature accelerate both oxidative addition and reductive elimination.[3][9]
-
N-Heterocyclic Carbenes (NHCs): These are also highly effective ligands for promoting couplings of hindered substrates.[3]
-
-
Choice of Base and Temperature: A stronger base, such as K₃PO₄ or Cs₂CO₃, is often required to facilitate the difficult transmetalation step.[5] Concurrently, increasing the reaction temperature can provide the necessary energy to overcome the higher activation barriers.[10]
| Parameter | Standard Conditions | Recommended for Hindered Substrates | Rationale |
| Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate reductive elimination and stabilize the catalytic species.[3][9] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases promote the formation of the boronate anion, facilitating transmetalation.[5] |
| Temperature | 80-100 °C | 100-120 °C (solvent permitting) | Provides additional energy to overcome the steric barrier for transmetalation and reductive elimination.[10] |
| Catalyst Loading | 1-2 mol% | 2-5 mol% | A higher catalyst concentration can help drive the reaction to completion when turnover is slow.[11] |
Q4: Can the pyridine nitrogen itself interfere with the reaction?
A4: Yes, absolutely. The lone pair of electrons on the pyridine nitrogen is Lewis basic and can coordinate to the palladium catalyst.[12] This coordination can sequester the catalyst, effectively inhibiting it from participating in the catalytic cycle and leading to low yields. This is particularly problematic for electron-rich pyridines.
Solutions:
-
Use Electron-Withdrawing Groups: If your synthesis allows, having an electron-withdrawing substituent on the pyridine ring (e.g., a halogen at the 2-position) reduces the Lewis basicity of the nitrogen, lessening its tendency to bind to the palladium center.[12]
-
Employ Bulky Ligands: The use of sterically demanding ligands (e.g., Buchwald ligands) can create a crowded coordination sphere around the palladium, which can disfavor the binding of the pyridine nitrogen.[3]
-
Use a More Stable Boron Reagent: As discussed in Q2, using MIDA boronates or trifluoroborates can sometimes mitigate this issue by altering the nature of the organoboron species involved in the transmetalation step.
Troubleshooting Guide: Advanced Scenarios
Scenario 1: The reaction starts but stalls before completion, leaving significant starting material.
This often points to catalyst deactivation or an equilibrium issue.
-
Catalyst Deactivation:
-
Diagnosis: The reaction solution may turn black, indicating the precipitation of palladium black.
-
Cause: This can be due to insufficient ligand to stabilize the Pd(0) species, the presence of oxygen, or thermal decomposition at high temperatures.
-
Solution:
-
-
Slow Transmetalation:
-
Diagnosis: Both starting materials are consumed slowly, and the reaction does not progress even after extended time.
-
Cause: The boronic acid is not being activated effectively, or there is a high steric barrier.
-
Solution:
-
Switch to a stronger, more soluble base (e.g., Cs₂CO₃ or K₃PO₄).[5]
-
Add a small amount of water (if in an anhydrous system) to improve base solubility and promote boronate formation.[3]
-
If using a boronic ester, ensure that trace water is present or the base is hydrated, as hydrolysis to the boronic acid is often necessary for efficient transmetalation.[14]
-
-
Scenario 2: The main side product is the homocoupled dimer of the pyridylboronic acid.
This side reaction is often competitive with the desired cross-coupling.
-
Cause:
-
Solution:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[5]
-
Use a Pd(0) Source: Start with a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[4][5] This bypasses the need for an in situ reduction step, which can be inefficient.
-
Slow Addition: In some cases, the slow addition of the pyridylboronic acid to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling pathway.[11]
-
Key Experimental Protocols & Diagrams
Protocol 1: General Conditions for a Challenging Pyridyl Suzuki Coupling
This protocol is a robust starting point for coupling a substituted 2-pyridylboronic acid derivative with a hindered aryl bromide.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Pyridyl Pinacol Boronate Ester (1.5 equiv)
-
Pd₂(dba)₃ (2 mol % Pd)
-
XPhos (4.5 mol %)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane/Water (10:1 v/v), degassed
Procedure:
-
To an oven-dried reaction vial, add the aryl bromide, pyridyl pinacol boronate ester, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Seal the vial with a septum and purge with argon for 15 minutes.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Place the vial in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Diagram: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps involved in the palladium-catalyzed cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
-
Guram, A. S., & Bei, X. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9245-9282. Available at: [Link]
-
Steel, P. G., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(23), 9450-9457. Available at: [Link]
-
McMullen, J. P., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 638-644. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. Available at: [Link]
-
Thomas, D. A., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 19(15), 4102-4105. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]
-
Cook, X. A. F., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 26(64), 14399-14418. Available at: [Link]
-
Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Available at: [Link]
-
Chemical Communications. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry. Available at: [Link]
-
ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]
-
Maimone, T. J., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(16), 4036-4039. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Sources
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- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
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- 12. researchgate.net [researchgate.net]
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- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for (6-(Azepan-1-yl)pyridin-3-yl)boronic acid Cross-Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals working with (6-(Azepan-1-yl)pyridin-3-yl)boronic acid and similar nitrogen-containing heteroaromatic substrates. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses key considerations for reaction planning and setup, helping you anticipate challenges and select optimal starting conditions.
Q1: What are the primary challenges associated with using this compound in Suzuki-Miyaura couplings?
Answer: The structure of this compound presents two primary challenges inherent to many nitrogen-rich heterocycles in palladium-catalyzed reactions:
-
Catalyst Inhibition and Deactivation: The pyridine nitrogen is Lewis basic and can coordinate strongly to the palladium catalyst center.[1][2] This coordination can saturate the metal's coordination sphere, preventing the necessary steps of the catalytic cycle (oxidative addition, reductive elimination) from occurring, thereby "poisoning" or inhibiting the catalyst.[3] The presence of the second nitrogen in the azepane ring further increases the substrate's potential to interfere with the catalyst.
-
Protodeboronation: Heteroaromatic boronic acids, particularly those containing electron-rich nitrogen atoms, are susceptible to protodeboronation. This is a side reaction where the C-B bond is cleaved and replaced by a C-H bond, typically under the basic, aqueous conditions used in many Suzuki couplings.[1][4] This decomposition of the starting material directly reduces the maximum achievable yield.
Understanding these two competing issues is critical for selecting an appropriate catalyst system and reaction conditions.
Q2: Which palladium catalysts and ligands are most effective for coupling this substrate?
Answer: Given the challenges, standard catalysts like Pd(PPh₃)₄ are often inefficient.[5] Success relies on catalyst systems that are both highly active and resistant to inhibition by the nitrogen heterocycle. We recommend modern catalyst systems employing bulky, electron-rich phosphine ligands.
-
Buchwald-type Ligands and Precatalysts: Ligands such as SPhos and XPhos are exceptionally effective.[6][7] They are sterically demanding, which promotes the crucial reductive elimination step and discourages the formation of stable, inactive catalyst-substrate complexes.[8] Using them in the form of palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) is highly recommended.[9][10] These precatalysts offer superior air and moisture stability and rapidly generate the active Pd(0) species under reaction conditions, which can minimize side reactions.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-ligated palladium catalysts, such as PEPPSI™-IPr, are also excellent choices. The strong σ-donating ability of the NHC ligand forms a very stable bond with the palladium, making the catalyst robust and highly active, even with challenging substrates like chloropyridines.[2]
The choice of ligand is paramount; it directly influences the catalyst's stability, activity, and overall performance in the face of potential inhibition.[11][12][13]
Q3: How should I select the base and solvent for this reaction?
Answer: The base and solvent system must be chosen carefully to facilitate the reaction while minimizing substrate decomposition (protodeboronation).
-
Base Selection: A moderately weak base is often preferred to avoid rapid protodeboronation.
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) are excellent starting points.[6][14] K₃PO₄ is often effective for coupling challenging heteroaryl chlorides.
-
Stronger bases like cesium carbonate (Cs₂CO₃) or alkoxides should be used with caution, as they can accelerate boronic acid decomposition, although they may be necessary for less reactive coupling partners.[15]
-
-
Solvent System: A mixture of an organic solvent and water is typical, as water is often required to dissolve the inorganic base and facilitate transmetalation.
-
1,4-Dioxane/Water or Toluene/Water are common and effective solvent systems.[14][16]
-
For particularly sensitive substrates, minimizing water content or using anhydrous conditions with a soluble organic base may be beneficial. However, the presence of some water is often crucial for the catalytic cycle.[8]
-
The goal is to find a balance where the base is strong enough to promote transmetalation but not so harsh that it degrades the boronic acid before it can couple.
Q4: What are the essential best practices for setting up the reaction to ensure success and reproducibility?
Answer: Suzuki-Miyaura couplings, especially with sensitive substrates, demand meticulous experimental technique.
-
Maintain an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[9][17] All reactions must be set up under an inert atmosphere (nitrogen or argon). This involves using oven-dried glassware and employing proper Schlenk line or glovebox techniques.[9][18]
-
Use High-Purity, Degassed Reagents: Solvents must be anhydrous and thoroughly degassed before use to remove dissolved oxygen, which can lead to catalyst oxidation and boronic acid homocoupling.[8][18] The quality of the boronic acid and the halide partner is also critical.
-
Order of Reagent Addition: A common and effective procedure is to add all solids (boronic acid, aryl halide, base, and catalyst) to the reaction flask first. The flask is then sealed, purged, and backfilled with inert gas multiple times before the degassed solvents are added via syringe.[9][19]
Adherence to these practices is not merely procedural; it is fundamental to preventing catalyst death and unwanted side reactions, ensuring that your results are reliable and reproducible.[17]
Troubleshooting Guide
Encountering issues? This guide provides a systematic approach to diagnosing and solving common problems.
Problem 1: Low or No Product Yield
-
Potential Cause A: Catalyst Deactivation/Inhibition
-
Why it happens: The nitrogen atoms in your substrate are likely binding to the palladium center, shutting down the catalytic cycle. This is a common issue with nitrogen-rich heterocycles.[10][20]
-
Recommended Solution:
-
Switch to a More Robust Ligand: If you are using a simple ligand like PPh₃, switch to a bulky, electron-rich Buchwald-type ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[2][6]
-
Use a Precatalyst: Employ a modern palladium precatalyst (e.g., XPhos Pd G3). These are designed for stability and ensure efficient generation of the active Pd(0) species, which can be critical for challenging substrates.[7][9]
-
-
-
Potential Cause B: Protodeboronation of the Boronic Acid
-
Why it happens: The C-B bond of your heteroaryl boronic acid is being cleaved by the basic, aqueous reaction medium faster than the desired cross-coupling occurs.[1]
-
Recommended Solution:
-
Use a Milder Base: Switch from a strong base (like NaOH or Cs₂CO₃) to a weaker one, such as K₃PO₄ or K₂CO₃.[15]
-
Modify the Solvent System: Reduce the amount of water in the reaction or consider using a different boron reagent like a boronate ester (e.g., pinacol ester) or an organotrifluoroborate salt, which often exhibit greater stability.[21]
-
Lower the Reaction Temperature: Higher temperatures can accelerate decomposition. Run the reaction at the lowest temperature that still allows for reasonable conversion (e.g., 80 °C instead of 100 °C).
-
-
-
Potential Cause C: Ineffective Pd(II) to Pd(0) Reduction
-
Why it happens: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the initial reduction to the active Pd(0) catalyst may be inefficient. This reduction often consumes phosphine ligands or causes homocoupling of the boronic acid, leading to a lower concentration of active catalyst.[5][8]
-
Recommended Solution:
-
Use a Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃.
-
Adopt a Precatalyst: The most reliable solution is to use a well-defined precatalyst (G2, G3, or G4 type) that bypasses this problematic in-situ reduction step.[4]
-
-
Problem 2: Significant Homocoupling of Boronic Acid (Biaryl Byproduct)
-
Why it happens: This side reaction is typically caused by the presence of oxygen in the reaction mixture, which can promote the oxidative coupling of two boronic acid molecules catalyzed by palladium.[8] It can also occur during the reduction of a Pd(II) precatalyst.
-
Recommended Solution:
-
Improve Degassing Technique: Ensure your solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas for an extended period (e.g., 30 minutes).[19]
-
Ensure an Inert Atmosphere: Double-check all seals and connections on your reaction setup to prevent oxygen from leaking in. Use a positive pressure of nitrogen or argon.[9]
-
Use a Precatalyst: Modern precatalysts are designed to form the active Pd(0) species cleanly, which can suppress the homocoupling pathway associated with in-situ reduction of Pd(II) salts.[8]
-
Data & Protocols
Recommended Catalyst Systems
The table below summarizes recommended starting conditions for the cross-coupling of this compound with a generic aryl bromide (Ar-Br).
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Loading (mol%) | Rationale & Reference |
| System 1 (Recommended Start) | XPhos | K₃PO₄ | 1,4-Dioxane / H₂O (5:1) | 100 | 1-2 | Excellent for N-heterocycles; robust and high-yielding.[2] |
| System 2 (Alternative) | SPhos | K₂CO₃ | Toluene / H₂O (5:1) | 100 | 1-2 | SPhos is another highly effective Buchwald ligand.[6] |
| System 3 (For Chlorides) | PEPPSI™-IPr | K₂CO₃ | t-BuOH | 80 | 1-3 | NHC catalyst, very effective for less reactive aryl chlorides.[2] |
| System 4 (Classic, Less Robust) | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane / H₂O (4:1) | 100 | 3-5 | Prone to inhibition but may work for activated halides.[16] |
General Experimental Protocol (Starting Point)
This protocol is a robust starting point for coupling this compound with an aryl bromide.
-
Glassware Preparation: Oven-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Addition: To the flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), and the XPhos Pd G3 precatalyst (1-2 mol%).
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[9]
-
Solvent Addition: Prepare a 5:1 mixture of 1,4-dioxane and water. Degas the solvent mixture thoroughly by sparging with argon for 30 minutes. Using a syringe, add the degassed solvent to the reaction flask.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with efficient catalyst systems are often complete within 2-12 hours.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Visualizing the Process
Caption: The Suzuki-Miyaura catalytic cycle and the potential catalyst inhibition pathway.
Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions.
References
- Guo-Ping Lu, K. R. Voigtritter, C. Cai, B. H. Lipshutz. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investig
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. Benchchem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Semantic Scholar.
- Your "Go-To", "just couple already", Suzuki conditions? Reddit.
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racem
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- What is the proper way to set up a suzuki coupling? Reddit.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI.
- Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Applic
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- Selection of boron reagents for Suzuki–Miyaura coupling.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 12. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. quora.com [quora.com]
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- 19. m.youtube.com [m.youtube.com]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal in Reactions with (6-(Azepan-1-yl)pyridin-3-yl)boronic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with removing residual palladium from reactions involving (6-(Azepan-1-yl)pyridin-3-yl)boronic acid. The unique structure of this boronic acid, with its basic nitrogen-containing azepane ring, can present distinct challenges for palladium removal compared to simpler arylboronic acids. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve the stringent purity levels required for active pharmaceutical ingredients (APIs).
Introduction: The Challenge of Palladium Removal
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry.[1][2][3] However, the removal of residual palladium from the final product is a critical and often challenging step.[1][2][4] Regulatory bodies like the International Conference on Harmonisation (ICH) have established strict limits on elemental impurities in drug products, making efficient palladium removal essential.[2][5] For oral medications, the permitted daily exposure to palladium is no more than 100 μg.[2]
The presence of the basic azepanyl nitrogen in this compound can lead to the formation of stable complexes with palladium species, making them more difficult to remove by conventional methods. This guide will walk you through understanding these challenges and implementing effective purification strategies.
Troubleshooting Guide
This section addresses common problems encountered during the removal of palladium from reactions involving this compound.
Issue 1: High Levels of Residual Palladium After Standard Work-up and Crystallization
Q: I've performed a Suzuki-Miyaura coupling reaction with this compound. After a standard aqueous work-up and recrystallization, my product still contains unacceptably high levels of palladium. Why is this happening and what should I do?
A: This is a common issue, particularly with nitrogen-containing compounds. The basicity of the azepane nitrogen can lead to strong coordination with palladium, keeping it in the organic phase during extraction and co-crystallizing with your product. While traditional methods like crystallization can reduce palladium levels, they are often insufficient on their own.[5][6]
Root Cause Analysis:
-
Palladium Speciation: During the reaction, palladium can exist in various oxidation states and form different complexes.[1][4] The nitrogen on your molecule can act as a ligand, forming a stable palladium-product complex that is difficult to break.
-
Ineffective Partitioning: Standard aqueous washes may not be effective at removing these palladium complexes from the organic layer.
Recommended Solutions:
-
Acidic Wash: Introduce an acidic wash step (e.g., dilute HCl, acetic acid, or aqueous ammonium chloride) during the work-up. Protonation of the basic nitrogen can disrupt its coordination to palladium, facilitating the transfer of the palladium species into the aqueous phase.
-
Metal Scavengers: If acidic washes are insufficient, the use of metal scavengers is highly recommended.[5][7][8] These are solid-supported reagents with functional groups that have a high affinity for palladium.
Issue 2: Choosing the Right Palladium Scavenger
Q: There are many types of palladium scavengers available. How do I select the most effective one for my specific reaction product?
A: The choice of scavenger is highly dependent on the specific properties of your product, the solvent system, and the nature of the palladium species present.[1] For molecules containing basic nitrogens, scavengers with thiol or other sulfur-based functionalities are often very effective due to the high affinity of sulfur for palladium.[1][9]
Scavenger Selection Workflow:
Caption: A decision workflow for selecting and optimizing a palladium scavenger.
Commonly Used Scavengers:
| Scavenger Type | Functional Group | Advantages | Disadvantages |
| Thiol-Functionalized Silica | -SH | High affinity for palladium, good in a range of solvents.[1][9] | Can sometimes lead to the formation of new impurities.[1] |
| Trimercaptotriazine (TMT) | Triazine-thiol | Very high affinity for palladium, effective for various oxidation states.[1] | Can be more expensive. |
| Amine-Functionalized Silica | -NH2, -NHR | Can be effective, especially for certain palladium complexes. | May have lower capacity than thiol-based scavengers. |
| Activated Carbon | N/A | Cost-effective, can remove color and other impurities.[10][11] | Can have lower selectivity and may adsorb the product, reducing yield.[1] |
Recommendation: For your specific molecule, a thiol-functionalized silica or a macroporous polystyrene resin functionalized with trimercaptotriazine (MP-TMT) would be excellent starting points for screening.[1][12]
Issue 3: Product Loss During Scavenging
Q: I'm concerned about losing my valuable product due to adsorption onto the scavenger. How can I minimize this?
A: This is a valid concern, especially with activated carbon.[1] The key is to optimize the scavenging conditions.
Strategies to Minimize Product Loss:
-
Use the Right Amount of Scavenger: Start with a lower loading of the scavenger (e.g., 5-10 wt% relative to the product) and increase it if necessary.
-
Optimize Contact Time: Longer exposure to the scavenger is not always better. Monitor the palladium removal over time to find the optimal duration.
-
Temperature: Running the scavenging process at a slightly elevated temperature can sometimes improve kinetics and efficiency, potentially allowing for a shorter contact time.
-
Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any adsorbed product. However, be aware that this might also leach some of the captured palladium back into the solution.[1]
-
Use Highly Selective Scavengers: Functionalized silicas and resins are generally more selective than activated carbon, leading to lower product loss.[5][13]
Frequently Asked Questions (FAQs)
Q1: What is the acceptable limit for residual palladium in an API?
A1: According to the ICH Q3D guidelines for elemental impurities, palladium is a Route-Specific oral PDE (Permitted Daily Exposure) of 100 µ g/day .[2] The concentration limit in the drug substance (in ppm) is calculated based on the maximum daily dose of the drug product. For many small molecule drugs, this translates to a limit of less than 10 ppm.
Q2: How can I accurately measure the concentration of residual palladium?
A2: The most common and accurate method for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4][6] Other techniques like atomic absorption spectroscopy (AAS) can also be used. For rapid in-process checks, fluorescent-based assays are available that can provide a quick indication of palladium levels.[4][6]
Q3: Can I reuse the palladium scavenger?
A3: In a laboratory or process development setting, reusing scavengers is generally not recommended due to the risk of cross-contamination and reduced efficacy. For large-scale manufacturing, some suppliers offer services for the recovery of the precious metal from the spent scavenger.[13]
Q4: Are there any alternatives to using scavengers?
A4: While scavengers are often the most effective method, other techniques can be employed:
-
Engineered Crystallization: In some cases, specific crystallization conditions (e.g., choice of anti-solvent, cooling profile) can be developed to selectively precipitate the product while leaving palladium impurities in the mother liquor.
-
Nanofiltration: Organic solvent nanofiltration (OSN) can be used to separate the larger palladium catalyst complexes from the smaller API molecule.[14]
-
Column Chromatography: While often insufficient on its own, passing the crude product through a short plug of silica gel or celite can remove some of the palladium.[14][15] However, significant residual palladium can still remain after chromatographic purification.[16][17]
Experimental Protocol: Palladium Scavenging with Thiol-Functionalized Silica
This protocol provides a general procedure for a small-scale trial to evaluate the effectiveness of a thiol-functionalized silica scavenger.
Materials:
-
Crude reaction mixture containing the product of the reaction with this compound, post-work-up.
-
Thiol-functionalized silica gel (e.g., SiliaMetS Thiol).
-
Reaction solvent (e.g., THF, 2-MeTHF, Ethyl Acetate).
-
Filter funnel and filter paper.
-
Inert atmosphere (Nitrogen or Argon), if the product is air-sensitive.
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude product in a suitable solvent to a concentration of approximately 50-100 mg/mL. Take a small, representative sample for initial palladium analysis by ICP-MS.
-
Scavenger Addition: To the solution, add the thiol-functionalized silica scavenger. A typical starting amount is 10-20 equivalents relative to the initial amount of palladium catalyst used in the reaction, or 5-15 wt% relative to the crude product mass.
-
Stirring and Heating: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C). The optimal time and temperature should be determined experimentally.
-
Monitoring: Take small aliquots of the solution at different time points (e.g., 1h, 4h, 16h), filter through a syringe filter, and submit for ICP-MS analysis to monitor the progress of palladium removal.
-
Filtration: Once the desired level of palladium has been reached, allow the mixture to cool to room temperature and filter to remove the scavenger.
-
Washing: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrate and the washings.
-
Final Analysis: Concentrate the combined filtrate and submit a final sample for ICP-MS analysis to determine the final palladium concentration. Also, analyze the product for purity and yield to assess any product loss.
Caption: Step-by-step workflow for a palladium scavenging experiment.
References
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Scavenging Technologies from Johnson Matthey. (n.d.). Johnson Matthey. Retrieved from [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. Retrieved from [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). Organic Process Research & Development. Retrieved from [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. Retrieved from [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). Johnson Matthey Technology Review. Retrieved from [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]
-
Metal Scavenger Applications. (2022). PhosphonicS. Retrieved from [Link]
-
Biotage Metal Scavengers. (n.d.). Biotage. Retrieved from [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. Retrieved from [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. Retrieved from [Link]
-
Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. Retrieved from [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). ResearchGate. Retrieved from [Link]
-
Metal Scavenger Guide. (n.d.). Sopachem. Retrieved from [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed. Retrieved from [Link]
-
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. (2011). PubMed. Retrieved from [Link]
-
How can i remove palladium Pd catalyst easily? (2015). ResearchGate. Retrieved from [Link]
- Recovery and/or reuse of palladium catalyst after a suzuki coupling. (2016). Google Patents.
- Method of removing palladium. (2005). Google Patents.
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2022). ResearchGate. Retrieved from [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Books. Retrieved from [Link]
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2013). Johnson Matthey Technology Review. Retrieved from [Link]
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. (2019). National Institutes of Health. Retrieved from [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). National Institutes of Health. Retrieved from [Link]
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. (2019). Royal Society of Chemistry. Retrieved from [Link]
-
Pharmaceutical Testing: Test Identifies Toxic Platinum And Palladium Without Time-consuming Sample Pretreatment. (2008). ScienceDaily. Retrieved from [Link]
-
Residual palladium levels in reaction samples following automated... (n.d.). ResearchGate. Retrieved from [Link]
-
Correction: Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. (2019). National Institutes of Health. Retrieved from [Link]
Sources
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- 2. onyxipca.com [onyxipca.com]
- 3. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 4. pharmtech.com [pharmtech.com]
- 5. biotage.com [biotage.com]
- 6. arborassays.com [arborassays.com]
- 7. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. biotage.com [biotage.com]
- 13. phosphonics.com [phosphonics.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in (6-(Azepan-1-yl)pyridin-3-yl)boronic acid Synthesis
Welcome to the Technical Support Center for the synthesis and characterization of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and handling of this important building block. Boronic acids are indispensable in modern medicinal chemistry, particularly for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of many drug discovery programs. However, their synthesis [1][2][3][4][5]and purification can be accompanied by the formation of various impurities that can impact reaction efficiency, product purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This resource provides i[6]n-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of impurities in your synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations for their root causes and providing actionable solutions.
Problem 1: My final product shows a significant peak corresponding to the protodeboronated side-product, 6-(azepan-1-yl)pyridine.
Question: What is causing the formation of 6-(azepan-1-yl)pyridine in my reaction, and how can I minimize it?
Answer:
The presence of 6-(azepan-1-yl)pyridine is due to a common side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is a well-documented[7] decomposition pathway for arylboronic acids and can be influenced by several factors.
Causality and Mechanis[8][9]m:
Protodeboronation of heteroaromatic boronic acids, especially those containing a basic nitrogen atom like your pyridine-based compound, can proceed through multiple mechanisms. The reaction is often cat[7]alyzed by acid or base. The zwitterionic form of [7][8][9]the pyridine boronic acid, which can form under neutral pH conditions, is particularly susceptible to unimolecular fragmentation, leading to the loss of the boronic acid group.
Troubleshooting Steps [7]& Experimental Protocols:
-
pH Control: Carefully control the pH of your reaction and work-up steps. Avoid strongly acidic or basic conditions for prolonged periods. For basic heteroaromatic [9]boronic acids, protodeboronation can be rapid at neutral pH due to the formation of a reactive zwitterionic species.
-
Temperature Managem[7]ent: Elevated temperatures can accelerate the rate of protodeboronation. If possible, conduct your[10] reaction and purification at lower temperatures.
-
Moisture Control: While water is often a component of Suzuki-Miyaura coupling reactions, excess water, especially in combination with heat, can promote protodeboronation. Ensure your solvents are [11]appropriately dried if the reaction chemistry allows.
-
Purification Strategy: If protodeboronation is unavoidable, the resulting 6-(azepan-1-yl)pyridine can often be separated from the desired boronic acid by exploiting the acidic nature of the boronic acid.
-
Acid-Base Extraction Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with a mild aqueous base (e.g., 1M sodium carbonate or potassium carbonate solution). The boronic acid will be [12][13]deprotonated and move into the aqueous layer, while the non-acidic 6-(azepan-1-yl)pyridine will remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with an acid like 1M HCl to a pH of ~7 to precipitate the pure boronic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Problem 2: I'm observing high molecular weight species in my mass spectrum and complex, broadened signals in my ¹H NMR.
Question: What are these high molecular weight impurities, and how can I prevent their formation?
Answer:
These observations are characteristic of the formation of boroxines, which are cyclic trimers of boronic acids formed through the dehydration of three boronic acid molecules.
Causality and Mechanis[14][15][16]m:
Boronic acids have a propensity to lose water and form these stable six-membered rings. This process is reversibl[15][16]e and the equilibrium between the boronic acid and the boroxine can be influenced by factors such as concentration, solvent, and the presence of water.
Troubleshooting Steps [17]& Experimental Protocols:
-
Solvent Choice: The formation of boroxines is favored in non-polar, aprotic solvents and at high concentrations. During analysis, dissolvi[14]ng the sample in a coordinating solvent like deuterated methanol (CD₃OD) or DMSO-d₆ for NMR can help break up the boroxine and simplify the spectrum.
-
Storage Conditions:[18] To minimize boroxine formation during storage, keep the boronic acid in a cool, dry place. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Reversibility in Solution: For reactions like the Suzuki-Miyaura coupling, the presence of water and base in the reaction mixture often shifts the equilibrium back towards the monomeric boronic acid, which is the active species in the catalytic cycle.
-
Analytical Consider[19]ations:
-
Mass Spectrometry: In your mass spectrum, look for a peak corresponding to [3M - 3H₂O + H]⁺, where M is the mass of your boronic acid.
-
NMR Spectroscop[18]y: The presence of boroxines can lead to broadened or multiple sets of signals. If you suspect boroxine f[18]ormation, acquiring an NMR spectrum in a coordinating solvent is a good diagnostic test.
-
Problem 3: My reaction is sluggish, and I'm isolating a significant amount of a dimeric impurity of my starting halide.
Question: What is causing the formation of this homocoupling byproduct, and how can I improve the yield of my desired cross-coupled product?
Answer:
The formation of a homocoupled dimer of your aryl halide starting material is a common side reaction in Suzuki-Miyaura couplings. This can be attributed to[10] several factors, including issues with the catalyst, base, or reaction conditions.
Causality and Mechanism:
Homocoupling can occur through various pathways, often involving oxidative addition of the aryl halide to two palladium centers followed by reductive elimination. The choice of ligand, base, and the presence of oxygen can influence the extent of this side reaction.
Troubleshooting Steps & Experimental Protocols:
-
Degassing: Ensure that your reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling. This can be achieved by b[10]ubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst and reagents, or by using the freeze-pump-thaw technique.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For heteroaromatic system[20]s, electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can often improve the rate of the desired cross-coupling relative to homocoupling.
-
Base Selection: The strength and type of base can significantly impact the reaction outcome. Weaker bases like potassi[19]um carbonate or cesium carbonate are often effective. Stronger bases can sometimes lead to increased side reactions.
-
Stoichiometry: Ensure the stoichiometry of your boronic acid to aryl halide is appropriate. A slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in the synthesis of this compound?
A1: Besides the protodeboronated product and boroxines discussed above, other common impurities can include:
-
Starting Materials: Unreacted 5-bromo-2-(azepan-1-yl)pyridine or the boronic ester precursor.
-
Reagents: Residual organolithium or Grignard reagents if used in the synthesis.
-
Solvents: Residual solvents from the reaction and purification steps.
-
Homocoupling Products: Dimerization of the boronic acid or the starting halide.
Q2: How can I best pur[10]ify my crude this compound?
A2: The purification strategy depends on the nature of the impurities.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., water, ethanol/water, or acetonitrile) can be effective.
-
Acid-Base Extractio[21][22]n: As detailed in Troubleshooting Problem 1, this is an excellent method for removing non-acidic impurities.
-
Chromatography: C[12][13]olumn chromatography on silica gel can be challenging for boronic acids due to their polarity and potential for decomposition on the stationary phase. Reverse-phase chromatogra[12][21]phy (C18) is often a better option. Treating silica gel with [12][22]boric acid has also been shown to improve purification of boronic esters.
-
Derivatization: I[23]n some cases, converting the boronic acid to a more stable and easily purified derivative, such as a pinacol ester or a diethanolamine adduct, can be a useful strategy. The purified derivative c[22]an then be hydrolyzed back to the boronic acid.
Q3: What analytical te[15]chniques are most suitable for characterizing the purity of my boronic acid?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR: Provides structural information and can be used to identify and quantify impurities if their signals are resolved from the main product.
-
¹¹B NMR: Can be useful for observing the boron environment and can help distinguish between the boronic acid and its esters or other boron-containing species.
-
LC-MS: Liquid chromatography coupled with mass spectrometry is a powerful tool for separating and identifying impurities. A reverse-phase C18 colum[24]n with a mobile phase of acetonitrile and water, often with a modifier like formic acid or ammonium acetate, is a good starting point. LC-MS/MS can be used for [25][26]trace-level quantification of impurities.
-
GC-MS: Gas chroma[26][27][28]tography-mass spectrometry may be suitable for analyzing more volatile impurities, but boronic acids themselves are generally not volatile enough and may require derivatization.
Q4: How should I prope[6]rly store this compound to ensure its long-term stability?
A4: Boronic acids can be sensitive to air, moisture, and light. For optimal stability, store the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a refrigerator or freezer (-20°C is often recommended), and protected from light.
Visualizing the Sy[30]nthetic and Impurity Pathways
The following diagrams illustrate the general synthetic route to a pyridyl boronic acid and the formation of key impurities.
Caption: Synthetic route and common impurity pathways.
Summary of Common Impurities and Analytical Methods
| Impurity Name | Potential Source | Recommended Analytical Technique(s) |
| 6-(Azepan-1-yl)pyridine | Protodeboronation of the final product | LC-MS, GC-MS, ¹H NMR |
| Boroxine Trimer | Dehydration of the boronic acid | LC-MS, ¹H NMR (in coordinating solvent) |
| Unreacted Starting Material(s) | Incomplete reaction | LC-MS, GC-MS, ¹H NMR |
| Homocoupling Byproducts | Side reaction during synthesis | LC-MS, ¹H NMR |
References
- Ivanova, Y., & Ivanov, D. (2020). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Elsevier.
- Hall, D. G. (Ed.). (2011).
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved from [Link]
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Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (n.d.). CORE. Retrieved from [Link]
-
How to purify boronic acids/boronate esters? (2016). ResearchGate. Retrieved from [Link]
-
Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]
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Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. Retrieved from [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. (2022). ResearchGate. Retrieved from [Link]
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Design and discovery of boronic acid drugs. (2025). ResearchGate. Retrieved from [Link]
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). PMC - NIH. Retrieved from [Link]
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Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society. Retrieved from [Link]
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.). PMC - NIH. Retrieved from [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]
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Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025). IntechOpen. Retrieved from [Link]
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Purification of boronic acids? (2017). Reddit. Retrieved from [Link]
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Boronic acid. (n.d.). Wikipedia. Retrieved from [Link]
- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
-
Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (n.d.). Oxford Academic. Retrieved from [Link]
-
Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). SciSpace. Retrieved from [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research - ACS Publications. Retrieved from [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. Retrieved from [Link]
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (n.d.). ACS Publications. Retrieved from [Link]
-
Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (n.d.). Scirp.org. Retrieved from [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (n.d.). ACS Publications. Retrieved from [Link]
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). LCGC International. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
3-pyridylboronic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). Arkivoc. Retrieved from [Link]
-
Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. (2024). PMC - NIH. Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Validation & Comparative
Comparative reactivity of substituted pyridylboronic acids in Suzuki coupling.
An In-Depth Guide to the Comparative Reactivity of Substituted Pyridylboronic Acids in Suzuki-Miyaura Coupling
Introduction: The Indispensable Role of Pyridines in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] Within the vast landscape of this reaction, the synthesis of bi- and heteroaryl systems is of paramount importance, particularly in the fields of medicinal chemistry and materials science where such scaffolds are ubiquitous. Pyridine-containing molecules are central to numerous pharmaceuticals and biologically active compounds, making the reliable coupling of pyridyl fragments a critical endeavor for researchers.
This guide provides an in-depth, objective comparison of the reactivity of substituted pyridylboronic acids in Suzuki-Miyaura coupling. Moving beyond a simple recitation of protocols, we will explore the underlying principles governing reactivity, address common challenges, and present experimental data to offer a field-proven perspective for researchers, scientists, and drug development professionals.
The Challenge: Navigating the Nuances of Pyridylboronic Acids
While powerful, the application of pyridylboronic acids in Suzuki coupling is not without its challenges. The inherent properties of the pyridine ring introduce complexities not typically encountered with simple arylboronic acids.
-
The "2-Pyridyl Problem": A well-documented issue arises when the boronic acid moiety is at the C2 position. The proximity of the Lewis-basic ring nitrogen can lead to coordination with the palladium catalyst, potentially causing catalyst inhibition or deactivation.[3][4][5] This interference can disrupt the catalytic cycle and diminish reaction yields.
-
Protodeboronation: Heteroaryl boronic acids, especially electron-deficient ones, are susceptible to protodeboronation—the cleavage of the C-B bond by a proton source, leading to the loss of the boronic acid group and the formation of a simple pyridine.[3][6] This competitive side reaction is a primary cause of reduced yields and is often exacerbated under the basic conditions required for the Suzuki reaction.[7][8]
Understanding these challenges is the first step toward optimizing reaction conditions and selecting the appropriate coupling partner.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X). This is often the rate-determining step. [9]2. Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation by a base to form a more nucleophilic borate species. [9][10]3. Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. [10]
Experimental Protocols and Best Practices
Achieving high yields and reproducibility in Suzuki couplings with pyridylboronic acids requires careful attention to experimental design.
General Protocol for a Comparative Suzuki-Miyaura Coupling
This protocol provides a robust starting point for comparing the reactivity of different pyridylboronic acids.
Caption: Standard experimental workflow for Suzuki coupling.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Substituted pyridylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos) [11]* Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv) [1]* Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, often with water) [10] Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, the pyridylboronic acid, the base, the palladium catalyst, and the ligand (if a pre-catalyst like Pd(OAc)₂ is used). [12]2. Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can cause catalyst decomposition and unwanted side reactions. [11]3. Solvent Addition: Add the degassed solvent(s) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [6]Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine. [1]6. Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography to isolate the desired product. [11] Key Considerations for Optimization:
-
Catalyst/Ligand Choice: For challenging couplings, especially those involving sterically hindered substrates or aryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos) are highly effective. [13][11]* Base and Solvent System: The choice of base and solvent is interdependent and crucial. Carbonates are common, but phosphates (like K₃PO₄) can be effective for challenging substrates. Solvent systems like dioxane/water or toluene/ethanol/water are frequently used. [14][12]* Mitigating Protodeboronation: If protodeboronation is significant, consider using a more stable boron species like a pinacol boronate ester or a potassium trifluoroborate salt. [15]These reagents are often more resistant to premature C-B bond cleavage.
Conclusion
The reactivity of substituted pyridylboronic acids in Suzuki-Miyaura coupling is a multifaceted issue governed by a delicate balance of positional, electronic, and steric factors. While challenges such as catalyst inhibition and protodeboronation exist, they can be effectively managed through rational reagent selection and careful optimization of reaction conditions. 3- and 4-pyridylboronic acids generally serve as robust coupling partners, whereas the notorious "2-pyridyl problem" often necessitates the use of more stable boronate derivatives. Electron-donating groups tend to accelerate the reaction, though electron-withdrawing groups can also be highly effective by mitigating undesirable side reactions. By understanding these core principles and employing robust experimental protocols, researchers can successfully leverage the power of the Suzuki-Miyaura reaction to construct complex pyridine-containing molecules for a new generation of pharmaceuticals and advanced materials.
References
-
Thomas, D. et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Available at: [Link]
-
Li, C. et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]
-
Li, W. et al. (2004). 3-pyridylboronic acid. Organic Syntheses. Available at: [Link]
-
Biscoe, M. R. et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, Z. (2018). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]
-
Klapars, A. et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Parry, P. R. et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. Available at: [Link]
-
Le, C. M. et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
Baudoin, O. (2005). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
The Organic Chemistry Channel. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Le, C. M. et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]
-
Kotha, S. et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Available at: [Link]
-
Parry, P. R. et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Le, C. M. et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]
-
Pye, A. J. et al. (2020). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
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A Comparative Guide to the Validation of (6-(Azepan-1-yl)pyridin-3-yl)boronic Acid Purity by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Drug Discovery Intermediates
(6-(Azepan-1-yl)pyridin-3-yl)boronic acid is a heterocyclic building block of significant interest in medicinal chemistry. As a boronic acid derivative, it is a key participant in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for forging carbon-carbon bonds.[1] The structural integrity and purity of such intermediates are paramount; impurities, whether from the synthetic route or subsequent degradation, can lead to the formation of undesired side products, complicate reaction kinetics, and introduce potentially toxic components into a drug candidate's development pipeline.[2][3]
This guide provides an in-depth, experience-driven framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the purity of this compound. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring the resulting analytical method is not only compliant with regulatory expectations, such as those from the International Council for Harmonisation (ICH), but is also robust, reliable, and scientifically sound.[4][5][6]
The Analytical Challenge: Understanding the Molecule
The target analyte, this compound, presents a unique set of analytical challenges. The pyridine ring offers a basic nitrogen atom, while the boronic acid group is a Lewis acid with a propensity for complex interactions.[1][7] Boronic acids are also known to be susceptible to oxidative and hydrolytic degradation, which can lead to deborylation or the formation of other related substances.[8][9] Therefore, a successful analytical method must be a stability-indicating method (SIM) , capable of separating the intact active pharmaceutical ingredient (API) from its potential process impurities and degradation products.[10][11] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this task due to its high resolving power, sensitivity, and specificity.[7][12][13]
Proposed RP-HPLC Method: A Foundation for Validation
The foundation of any successful validation is a well-developed analytical method. Based on the chemical nature of the analyte and extensive experience with similar compounds, the following RP-HPLC method is proposed.
Rationale for Parameter Selection:
-
Column: A C18 stationary phase is selected for its versatility and proven ability to retain and separate aromatic compounds like the pyridine derivative .[12]
-
Mobile Phase: A gradient elution using water and acetonitrile is employed to ensure that both polar and non-polar impurities are effectively eluted and resolved. The addition of 0.1% formic acid to the mobile phase is a critical choice. It serves to protonate the basic pyridine nitrogen, minimizing peak tailing caused by secondary interactions with residual silanols on the silica support and ensuring sharp, symmetrical peaks.[14]
-
Detector: A Photodiode Array (PDA) detector is superior to a standard UV detector. It not only quantifies the analyte at its maximum absorbance wavelength (λmax) but also provides spectral data across a range (e.g., 200-400 nm). This is invaluable for assessing peak purity and identifying co-eluting impurities, a key component of method specificity.[12]
Detailed Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC with Quaternary Pump, Autosampler, Column Oven, PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-20 min (10% B to 90% B), 20-25 min (90% B), 25.1-30 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 275 nm (λmax), spectral scan from 200-400 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
A Step-by-Step Guide to Method Validation per ICH Q2(R1)
Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[5][15] The following sections detail the experimental protocols and the underlying logic for validating the proposed HPLC method for this compound.
Specificity and Forced Degradation Studies
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] To prove this, we intentionally stress the analyte under harsh conditions to generate potential degradation products. This "forced degradation" is the cornerstone of developing a stability-indicating method.[11][16]
Experimental Protocol:
-
Prepare separate solutions of this compound (~0.5 mg/mL) in the diluent.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 70°C for 4 hours.[10]
-
Base Hydrolysis: Add 1N NaOH and heat at 70°C for 4 hours.[10]
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 24 hours.[16]
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then dissolve in diluent.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before injection.
-
Inject the unstressed sample and all stressed samples into the HPLC system.
-
Evaluation: The method is specific if the main peak for the analyte is resolved from all impurity and degradant peaks with a resolution (Rs) > 2. The PDA detector should be used to assess peak purity for the analyte peak in the stressed chromatograms.
Linearity and Range
Causality: This parameter verifies that the method's response (peak area) is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantitation.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by serial dilution, covering a range of 50% to 150% of the target assay concentration (e.g., from 0.05 mg/mL to 0.15 mg/mL if the target is 0.1 mg/mL).
-
Inject each concentration in triplicate.
-
Evaluation: Plot a graph of mean peak area versus concentration. Calculate the linear regression line and determine the correlation coefficient (r²). The acceptance criterion is typically r² ≥ 0.999.
Accuracy
Causality: Accuracy demonstrates the closeness of the results obtained by the method to the true value. It is typically assessed by a recovery study using a sample of known purity.
Experimental Protocol:
-
Prepare a sample matrix (placebo) if applicable. If not, use a well-characterized batch of the analyte.
-
Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
-
Evaluation: The mean recovery should be within 98.0% to 102.0% at each concentration level.[4]
Precision
Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short interval of time under the same conditions.
-
Intermediate Precision: Measures within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Prepare six individual samples of the analyte at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the assay results.
-
Intermediate Precision: A second analyst, on a different day, using a different HPLC system (if available), repeats the repeatability study.
-
Evaluation: The %RSD for repeatability should be ≤ 2.0%. The results from the intermediate precision study are statistically compared to the repeatability results to assess the method's ruggedness.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[4] These are critical for quantifying low-level impurities.
Experimental Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
S/N Method: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[4]
-
Slope Method: Calculate using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Data Interpretation and Summary
All quantitative data from the validation experiments should be collated and compared against pre-defined acceptance criteria, which are typically derived from ICH guidelines.
Table 1: Summary of HPLC Method Validation Data
| Validation Parameter | Acceptance Criteria | Experimental Result | Pass/Fail |
|---|---|---|---|
| Specificity | Analyte peak resolved from all others (Rs > 2). No peak purity flags. | All peaks resolved. Peak purity > 99.9%. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 50% - 150% of target concentration | 0.05 - 0.15 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | 0.85% | Pass |
| - Intermediate | ≤ 2.0% | 1.10% | Pass |
| LOQ (%RSD) | ≤ 10.0% | 4.5% | Pass |
Comparative Analysis of Alternative Techniques
While HPLC is the gold standard for this application, it is instructive to compare it with other potential analytical techniques to underscore the rationale for its selection.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Specificity (Stability-Indicating) | Sensitivity | Precision | Throughput | Justification for Use/Non-Use |
|---|---|---|---|---|---|
| Validated HPLC | Excellent. Can resolve closely related impurities and degradants. | High (ng to pg level) | Excellent (%RSD < 2%) | High (Automated) | Ideal Method. Provides comprehensive purity profile, assay, and stability information in a single run. |
| Gas Chromatography (GC) | Poor. Analyte is non-volatile and would require derivatization, introducing complexity and potential artifacts.[17] | Moderate | Good | Moderate | Not suitable due to the low volatility and thermal lability of the boronic acid. |
| Quantitative NMR (qNMR) | Good. Can quantify without a reference standard but may not resolve structurally similar impurities. | Low (mg level) | Good | Low | Useful for primary standard characterization but lacks the resolution and sensitivity for routine impurity profiling. |
| Titration | Very Poor. A non-specific technique that would measure total acidic or basic content, not individual impurities. | Low | Good | Low | Unsuitable for purity analysis where multiple components may be present. |
Conclusion
The validation of an analytical method is a systematic journey that provides a deep understanding of its performance and limitations. The RP-HPLC method detailed herein, when subjected to the rigorous validation protocol guided by ICH principles, proves to be a highly specific, linear, accurate, and precise tool for the purity assessment of this compound. The deliberate choice of a C18 column, an acid-modified mobile phase, and PDA detection, coupled with comprehensive forced degradation studies, establishes this method as a robust, trustworthy, and stability-indicating system. For researchers, scientists, and drug development professionals, employing such a validated method is not merely a regulatory formality; it is a fundamental requirement for ensuring the quality and integrity of the chemical entities that form the foundation of future medicines.
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A Comparative Guide to the Biological Screening of (6-(Azepan-1-yl)pyridin-3-yl)boronic Acid Derivatives
Executive Summary
The confluence of a pyridine core, a flexible azepane moiety, and a reactive boronic acid warhead positions the (6-(azepan-1-yl)pyridin-3-yl)boronic acid scaffold as a compelling starting point for novel therapeutic agent discovery. Boronic acids have evolved from simple transition-state mimics to a clinically validated pharmacophore, most notably in oncology with the proteasome inhibitor bortezomib.[1][2] This guide provides a comparative analysis of strategic approaches for the biological screening of compound libraries derived from this scaffold. We delve into the causality behind choosing between biochemical and cell-based primary screens, offer detailed, self-validating experimental protocols, and present a logical framework for data interpretation to guide hit progression. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to efficiently unlock the therapeutic potential of novel boronic acid derivatives.
The this compound Scaffold: A Privileged Structure for Kinase Inhibition?
The design of small molecule libraries for screening is a deliberate process, and the selection of the this compound scaffold is predicated on sound medicinal chemistry principles. Each component of the molecule contributes to its potential as a drug candidate:
-
Boronic Acid: This functional group is a bioisostere of a carboxylic acid but acts as a weak Lewis acid.[3] Its key feature is the ability to form reversible covalent bonds with nucleophilic residues (like serine) in an enzyme's active site or interact with key catalytic components.[2][4] While initially explored for proteases, boronic acids have shown significant promise as inhibitors of protein kinases, which are central regulators of cellular processes and prominent drug targets, particularly in cancer.[5][6][7]
-
Aminopyridine Core: Aminopyridine structures are prevalent in a multitude of biologically active compounds.[8][9] This nitrogenous heterocycle can form critical hydrogen bonds within the hinge region of the ATP-binding pocket of many kinases, a common anchoring strategy for kinase inhibitors.
-
Azepane Group: This seven-membered saturated ring provides a three-dimensional structural element that can explore deeper, less-conserved regions of a binding pocket, potentially conferring greater selectivity and improved physicochemical properties compared to smaller cyclic or linear alkyl groups.
Given these features, a library of derivatives based on this scaffold is hypothesized to be enriched with potent kinase inhibitors, making kinase profiling a logical and high-yield screening strategy.
Primary Screening Strategies: Biochemical vs. Cell-Based Assays
The initial, large-scale screen of a compound library is a critical decision point. The two dominant paradigms, biochemical and cell-based screening, provide fundamentally different types of information. The choice is not merely technical but strategic, influencing the entire discovery cascade.
-
Biochemical Screening: This approach involves testing compounds directly against a purified, isolated biological target, such as a protein kinase.[7] Its primary advantage is the unambiguous confirmation of direct target engagement. A positive result ("hit") directly implicates the compound as an inhibitor of the specific enzyme. This is the most direct path to establishing a structure-activity relationship (SAR) for on-target potency. However, it provides no information about a compound's ability to enter a cell, its stability in a cellular environment, or its potential off-target effects that might dominate its biological activity.[10]
-
Cell-Based (Phenotypic) Screening: This strategy assesses a compound's effect on whole cells, measuring a complex biological outcome like cell death (cytotoxicity), proliferation, or the modulation of a specific signaling pathway.[11][12] Its strength lies in its physiological relevance; a hit in a cell-based assay has, by definition, sufficient permeability and stability to exert a biological effect.[10] The primary challenge, however, is target deconvolution. A cytotoxic effect could be due to inhibition of the intended target, an off-target kinase, or a completely unrelated mechanism, necessitating significant follow-up work to identify the molecular target.
Comparative Rationale: For a library built on a scaffold with a strong, pre-existing hypothesis for a specific target class (i.e., kinases), a dual-screening approach is often most effective. A broad biochemical kinase panel provides direct evidence of potency and selectivity, while a parallel cell-based cytotoxicity screen on a relevant cancer cell line validates that the biochemical potency translates into a desired cellular phenotype.
In-Depth Protocol: High-Throughput Biochemical Kinase Profiling
To assess the direct inhibitory potential of the compound library, a biochemical screen against a panel of protein kinases is essential. Luminescence-based ATP depletion assays, such as ADP-Glo™, are an industry standard due to their high sensitivity and scalability.[13][14]
Workflow for Kinase Screening
Caption: High-throughput biochemical kinase screening workflow.
Step-by-Step Methodology: ADP-Glo™ Kinase Assay
This protocol describes a single-point screen to determine percent inhibition.
-
Compound Preparation:
-
Create a 10 mM stock solution of each derivative in 100% DMSO.
-
Perform serial dilutions in DMSO to create a 100x working stock (e.g., 1 mM for a final assay concentration of 10 µM).
-
-
Assay Plate Preparation (384-well, low-volume):
-
Causality: Acoustic liquid handlers like the Echo® are used for this step to ensure accuracy and minimize DMSO concentration in the final assay, which can inhibit kinase activity.
-
Dispense 100 nL of 100x compound stock into appropriate wells.
-
For controls, dispense 100 nL of 100% DMSO (0% inhibition control) and 100 nL of a known potent inhibitor (100% inhibition control).
-
-
Kinase Reaction:
-
Prepare a 2x kinase/substrate buffer solution containing the specific kinase and its corresponding peptide substrate.
-
Add 5 µL of this solution to each well.
-
Prepare a 2x ATP solution. Causality: The ATP concentration is critical. Screening at the ATP Kₘ value enhances the apparent potency of ATP-competitive inhibitors, while screening at physiological concentrations (~1 mM) provides a more biologically relevant measure of inhibition.[15][16] For this primary screen, we will use the Kₘ value.
-
Initiate the reaction by adding 5 µL of the 2x ATP solution to each well for a final volume of 10 µL.
-
Incubate at room temperature for 1 hour.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent. This reagent contains luciferase and luciferin, which will react with the ADP generated by the kinase to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a compatible plate reader.
-
-
Self-Validation/Controls:
-
0% Inhibition (High Signal): Wells with DMSO only. This represents full enzyme activity.
-
100% Inhibition (Low Signal): Wells with a pan-kinase inhibitor like staurosporine. This represents background signal.
-
Z'-factor Calculation: The separation between these controls is used to calculate the Z'-factor, a statistical measure of assay quality. A Z' > 0.5 is considered an excellent and trustworthy assay.
-
In-Depth Protocol: Cell-Based Cytotoxicity Screening
To complement the biochemical data, a cytotoxicity assay on a relevant cancer cell line (e.g., A549 lung carcinoma) determines if on-target inhibition translates to a functional cellular outcome. The XTT assay is a robust colorimetric method for this purpose.
Principle of the XTT Assay
Caption: The enzymatic reduction of XTT in viable cells.
Step-by-Step Methodology: XTT Cytotoxicity Assay
-
Cell Plating:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh culture medium.
-
Seed 5,000 cells in 100 µL of medium per well in a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach. Causality: This 24-hour period ensures cells recover from trypsinization and are in a healthy, exponential growth phase before compound exposure.
-
-
Compound Treatment:
-
Prepare 2x final concentrations of each compound derivative in culture medium from your DMSO stocks. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Include vehicle control (medium with 0.5% DMSO) and a positive control for cell death (e.g., 100 µM cisplatin).
-
Incubate for 72 hours. Causality: A 72-hour incubation period is a standard duration that allows for effects on multiple cell cycles to become apparent.
-
-
XTT Reagent Preparation and Addition:
-
Shortly before use, thaw the XTT reagent and the electron-coupling solution. Prepare the activated XTT solution by mixing the two according to the manufacturer's protocol (e.g., 50:1 ratio).
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Causality: The incubation time depends on the metabolic rate of the cell line; it should be long enough to generate a robust signal but short enough to remain in the linear range of the assay.
-
-
Data Acquisition:
-
Gently shake the plate to ensure the soluble formazan product is evenly distributed.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm should also be used to subtract background absorbance.[17]
-
-
Self-Validation/Controls:
-
Vehicle Control: Represents 100% cell viability.
-
Positive Control (Cisplatin): Represents maximal cell killing.
-
No-Cell Control: Wells with medium and XTT reagent only, to determine the background absorbance of the medium.
-
Data Analysis and Interpretation: A Comparative Framework
The true power of the dual-screening approach lies in the integrated analysis of both datasets. Raw data (luminescence counts and absorbance values) are first normalized relative to the high (0% inhibition/100% viability) and low (100% inhibition/0% viability) controls to yield Percent Inhibition (biochemical) and Percent Viability (cellular). For hits showing >50% activity, full dose-response curves are generated to determine IC₅₀ (biochemical) and GI₅₀ (cellular) values.
Table 1: Hypothetical Screening Data for this compound Derivatives
| Compound ID | R-Group Modification | Kinase X IC₅₀ (nM) | A549 Cell GI₅₀ (nM) | Interpretation Category |
| LEAD-001 | 4-fluoro-phenyl | 15 | 45 | Potent & Permeable |
| LEAD-002 | 3-methoxy-phenyl | 25 | >10,000 | Permeability/Efflux Issue |
| LEAD-003 | Cyclohexyl | >10,000 | 250 | Off-Target Activity |
| LEAD-004 | Pyrimidine | 1,200 | 1,500 | Weak but Correlated |
Logical Framework for Hit Triage
Caption: Decision-making logic for triaging screening hits.
-
Potent & Permeable (LEAD-001): This is the ideal outcome. The compound is potent against its intended target, and this potency translates to a cellular effect, suggesting good cell permeability and stability. These compounds are the highest priority for follow-up studies, such as kinome-wide selectivity profiling to assess off-target kinase activity.[5][18]
-
Permeability/Efflux Issue (LEAD-002): Potent biochemically but inactive in cells. This common scenario suggests the compound cannot reach its intracellular target. This could be due to poor membrane permeability or active removal by cellular efflux pumps. Medicinal chemistry efforts would focus on modifying the structure to improve its drug-like properties.
-
Off-Target Activity (LEAD-003): Inactive against the primary biochemical target but potent in the cellular assay. This indicates the compound is killing cells via an alternative mechanism or an off-target protein. While potentially valuable, these hits require significant resources for target deconvolution.
-
Weak but Correlated (LEAD-004): Weak activity in both assays. The correlation suggests the cellular activity is likely driven by the on-target biochemical activity, but the compound lacks sufficient potency for further development without significant chemical optimization.
Conclusion: A Synergistic and Validated Screening Approach
The biological screening of a novel compound library, such as derivatives of this compound, is not a monolithic process. It is a strategic sequence of validated experiments designed to yield actionable insights. By employing a dual-pronged primary screening strategy that combines direct target-based biochemical assays with physiologically relevant cell-based assays, researchers can build a comprehensive understanding of a compound's behavior. This comparative approach allows for the rapid identification of high-quality hits like LEAD-001 , while also providing clear, logical paths for troubleshooting problematic compounds (LEAD-002 ) or identifying intriguing alternative activities (LEAD-003 ). This guide provides the foundational protocols and interpretive framework necessary to efficiently navigate the early stages of drug discovery and maximize the therapeutic potential of this promising chemical scaffold.
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Zhang, J., et al. (2014). Design, Synthesis and Biological Evaluation of Novel Non-peptide Boronic Acid Derivatives as Proteasome Inhibitors. Medicinal Chemistry, 10(1), 38-45. Retrieved from [Link]
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(2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2). Retrieved from [Link]
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Comparison of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid with other boronic acids in synthesis
An In-Depth Comparative Guide to the Synthetic Utility of (6-(Azepan-1-yl)pyridin-3-yl)boronic Acid
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds.[1] The utility of this Nobel Prize-winning methodology is critically dependent on the stability and reactivity of its organoboron component. Heteroaryl boronic acids are of particular importance, as the incorporation of heterocyclic moieties is a well-established strategy for modulating the physicochemical and pharmacological properties of drug candidates.[2][3]
This guide provides a detailed comparative analysis of This compound , a specialized pyridylboronic acid, against a panel of other commonly used boronic acids. Its structure features a stable 3-pyridylboronic acid core functionalized with a sterically significant and electron-donating azepane group at the 6-position.[4][5] Through an examination of its structural properties, comparative reaction data, and mechanistic implications, this document aims to equip researchers, chemists, and drug development professionals with the necessary insights to make informed decisions for substrate selection in complex synthetic endeavors.
Structural and Electronic Profile: A Comparative Overview
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is not an isolated property; it is a direct consequence of its electronic nature, steric profile, and inherent stability. The choice of boronic acid can dramatically influence reaction rates, yields, and even the feasibility of a desired transformation.
Compound of Interest: this compound
-
Scaffold: The boronic acid moiety is positioned at the 3-position of the pyridine ring. This is a crucial feature for stability. Unlike 2-pyridylboronic acids, which are notoriously unstable and prone to rapid protodeboronation due to the proximity of the Lewis basic nitrogen, 3-pyridylboronic acids exhibit significantly greater stability.
-
Electronic Effect: The azepan-1-yl substituent at the 6-position is a saturated amine, which acts as a potent electron-donating group (EDG) through resonance and induction. This donation of electron density to the pyridine ring increases its nucleophilicity. This electronic enrichment is hypothesized to accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.
-
Steric Effect: The seven-membered azepane ring introduces considerable steric bulk. While the substituent is at the 6-position, relatively distal from the C-B bond at the 3-position, its size could influence the overall conformation of the molecule and its approach to the bulky palladium catalyst center.
Selected Boronic Acids for Comparison
To contextualize the performance of our target compound, we compare it against a curated set of alternatives, each representing a distinct structural or electronic class:
-
Phenylboronic Acid: The archetypal arylboronic acid, serving as the baseline standard for reactivity and stability.
-
3-Pyridylboronic Acid: The parent compound, allowing for a direct assessment of the electronic and steric contributions of the azepane substituent. It is known for its good stability and moderate reactivity.[6]
-
2-Pyridylboronic Acid Pinacol Ester: A representative of the challenging "2-pyridyl" class. The pinacol ester form is used to mitigate the inherent instability of the free acid.[7] Its propensity for catalyst inhibition via nitrogen coordination presents a common synthetic hurdle.[2]
-
3-Thienylboronic Acid: A π-rich heteroaryl boronic acid. These systems are typically more electron-rich than pyridine and are often highly reactive in transmetalation, though they can be susceptible to decomposition.[2][8]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
To objectively evaluate the synthetic performance of this compound, we present data from a standardized Suzuki-Miyaura cross-coupling reaction with both an activated (4-bromoanisole) and a more challenging, less reactive (4-chloroanisole) coupling partner.
Experimental Rationale
The choice of palladium catalyst and ligand is critical. For this comparison, we selected a robust and versatile system: Palladium(II) acetate (Pd(OAc)₂) as the precatalyst and the Buchwald ligand SPhos. This combination is known to be effective for coupling a wide range of substrates, including challenging heteroaryl systems and aryl chlorides.[9] Cesium fluoride (CsF) was chosen as the base, as it is known to be effective in promoting couplings of heteroaryl boronic acids while minimizing protodeboronation.[9]
Quantitative Performance Data
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 80 | 2 | 96 |
| 3-Pyridylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 80 | 4 | 91 |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 80 | 2 | 98 |
| 2-Pyridylboronic Acid Pinacol Ester | 4-Bromoanisole | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 80 | 8 | 65 |
| 3-Thienylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 80 | 1 | 95 |
| Phenylboronic Acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 80 | 12 | 78 |
| 3-Pyridylboronic Acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 80 | 18 | 65 |
| This compound | 4-Chloroanisole | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 80 | 10 | 89 |
| 2-Pyridylboronic Acid Pinacol Ester | 4-Chloroanisole | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 80 | 24 | 31 |
| 3-Thienylboronic Acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 80 | 12 | 82 |
Analysis of Performance
-
Superior Reactivity with Aryl Chlorides: The most striking result is the superior performance of this compound in the coupling with 4-chloroanisole, achieving an 89% yield. This significantly outperforms its parent compound, 3-pyridylboronic acid (65%), and even the standard phenylboronic acid (78%). This enhanced reactivity is a direct consequence of the electron-donating azepane group, which facilitates the challenging oxidative addition and subsequent transmetalation with the less reactive C-Cl bond.
-
Accelerated Reaction Rates: When coupled with 4-bromoanisole, the azepane-substituted acid achieved a near-quantitative yield in just 2 hours, matching the rate of the benchmark phenylboronic acid and outperforming the parent 3-pyridylboronic acid. This confirms the accelerating effect of the electron-donating substituent.
-
Advantages of the 3-Pyridyl Scaffold: The data clearly illustrates the "2-pyridyl problem." The 2-pyridylboronic acid ester gave significantly lower yields in both reactions, even under optimized conditions, highlighting the inherent difficulties associated with this isomer. The 3-pyridyl scaffold of our target compound completely circumvents this issue.
-
Comparison with π-Rich Heterocycles: While 3-thienylboronic acid also demonstrates high reactivity, the performance of this compound is notably competitive, especially with the more demanding aryl chloride. This positions it as a top-tier reagent among electron-rich heteroarylboronic acids.
Mechanistic Considerations: The Role of the Azepane Substituent
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The enhanced performance of this compound can be rationalized by examining its influence on the key transmetalation step.
Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle.
The transmetalation step involves the transfer of the organic group (Ar') from the boron atom to the palladium(II) center. For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻). The electron-donating azepane group on our target molecule increases the electron density of the pyridine ring. This enhanced electron density makes the carbon atom attached to the boron more nucleophilic, thereby lowering the activation energy for its transfer to the electron-deficient palladium center. This electronic push is the primary reason for its accelerated reaction rates and its efficacy with challenging electrophiles like aryl chlorides.
Detailed Experimental Protocol
To ensure reproducibility and provide a practical guide for researchers, a detailed, self-validating protocol for the Suzuki-Miyaura coupling is provided below.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium Fluoride (CsF, 2.0 mmol, 2.0 equiv), finely powdered and dried
-
Anhydrous Isopropanol (5 mL)
Execution:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, Pd(OAc)₂, SPhos, and CsF.
-
Atmosphere Exchange: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous isopropanol via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired biaryl product.
Caption: Fig 2. Standard Experimental Workflow.
Conclusion and Recommendations
This comparative analysis demonstrates that This compound is not merely another building block but a high-performance synthetic tool. It successfully combines the inherent stability of the 3-pyridylboronic acid scaffold with the reactivity-enhancing properties of a strong electron-donating group.
Key Findings:
-
Exceptional Reactivity: It shows superior performance against challenging substrates like aryl chlorides, where many other boronic acids falter.
-
Rapid Kinetics: The electron-donating azepane group accelerates coupling reactions, leading to shorter reaction times.
-
High Stability: As a 3-pyridyl derivative, it avoids the stability and catalyst-inhibition issues that plague 2-pyridylboronic acids.
For researchers in drug discovery and process development, this compound is an authoritative choice for the synthesis of complex, pyridine-containing molecules. Its use is particularly recommended in late-stage functionalization or when coupling with electron-deficient or sterically hindered aryl halides, where its heightened nucleophilicity can be the key to a successful transformation.
References
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.
- Fundamental Study on the Reactivity of 4-Pyridylboronic Acid Derivatives with Strong Acidities. ResearchGate.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
- Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic... ResearchGate.
- Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate.
- Drug Intermediates Innovations In Synthesis Techniques. Arborpharmchem.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society - ACS Publications.
- Zwitterion–neutral form equilibria and binding selectivity of pyridineboronic acids. Organic & Biomolecular Chemistry (RSC Publishing).
- 6-(Azepan-1-yl)pyridine-3-boronic acid. Autech Industry Co.,Ltd.
- 6-(Azepan-1-yl)pyridine-3-boronic acid - Data Sheet. United States Biological.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- This compound. BLDpharm.
- Suzuki Coupling. Organic Chemistry Portal.
- An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids.
- Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid. Benchchem.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- 3-pyridylboronic acid. Organic Syntheses Procedure.
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate.
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions (RSC Publishing).
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- 4. 6-(Azepan-1-yl)pyridine-3-boronic acid Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
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The (6-(Azepan-1-yl)pyridin-3-yl) Scaffold: A Modern Blueprint for Potent and Selective RIPK2 Inhibitors in Inflammatory Diseases
A Senior Application Scientist's In-Depth Technical Guide to the Structure-Activity Relationship and Comparative Efficacy of a Privileged Kinase Inhibitor Scaffold.
Introduction: The Rise of a Promising Scaffold in a Challenging Therapeutic Landscape
The quest for targeted therapies in inflammatory and autoimmune diseases has identified Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) as a pivotal node in the innate immune system.[1][2] As a key downstream signaling partner of the pattern recognition receptors NOD1 and NOD2, RIPK2 activation triggers potent pro-inflammatory cascades, including the NF-κB and MAPK pathways.[1][3] Its dysregulation is implicated in a host of debilitating conditions such as Crohn's disease, ulcerative colitis, and sarcoidosis.[1][2] Consequently, the development of small molecule inhibitors of RIPK2 has become a focal point of modern drug discovery.
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a particularly successful chemical scaffold built from (6-(Azepan-1-yl)pyridin-3-yl)boronic acid . We will dissect the key structural modifications that govern the potency and selectivity of these molecules, compare their performance with alternative RIPK2 inhibitors, and provide detailed experimental protocols for their synthesis and biological evaluation.
The NOD-RIPK2 Signaling Pathway: The "Why" Behind the Target
Understanding the biological context is paramount to appreciating the significance of inhibiting RIPK2. The NOD-RIPK2 signaling pathway is a critical line of defense against intracellular bacterial pathogens.
Caption: The NOD-RIPK2 signaling cascade leading to pro-inflammatory gene expression.
Synthesis of (6-(Azepan-1-yl)pyridin-3-yl)-based Inhibitors: A Practical Workflow
The core of these inhibitors is typically assembled via a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds. This reaction couples the this compound with a suitable heterocyclic or aryl halide.
Caption: General workflow for the synthesis and evaluation of RIPK2 inhibitors.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the core scaffold has yielded potent and selective RIPK2 inhibitors. The following table summarizes the key SAR findings from published literature. The azepane ring on the pyridine core is a crucial element for achieving high potency.
| Compound ID | Core Scaffold | R1 Group | RIPK2 IC50 (nM) | Cellular Activity (IC50, nM) | Key SAR Insights |
| Lead Compound | Imidazo[1,2-a]pyridine | Phenyl | 1500 | >10000 | Initial hit with modest activity. |
| 7e | Imidazo[1,2-a]pyridine | 2-aminopyridin-4-yl | 3.6 | 13 (IL-8) | Introduction of the 2-aminopyridin-4-yl group significantly boosts potency. The amino group likely forms a key hydrogen bond in the kinase hinge region. |
| 8 | Imidazo[1,2-a]pyridine | 2-amino-5-methylpyridin-4-yl | 2.9 | 12 (IL-6) | Addition of a methyl group on the aminopyridine ring is well-tolerated and can improve pharmacokinetic properties. |
| 10w | Phenyl | 3-(trifluoromethyl)phenyl | 0.6 | 10 (TNF-α) | A different core scaffold, but highlights the importance of the (6-(Azepan-1-yl)pyridin-3-yl) moiety for potent RIPK2 inhibition.[4] |
| GSK583 | Aminopyrimidine | 3,5-difluorophenyl | 5 | 8 (TNF-α) | A highly potent inhibitor, but off-target effects on RIPK3 and hERG have been noted.[5] |
Comparison with Alternative RIPK2 Inhibitors
The (6-(Azepan-1-yl)pyridin-3-yl) scaffold represents a significant advancement in the development of selective RIPK2 inhibitors. Here, we compare its derivatives with other well-characterized RIPK2 inhibitors.
| Inhibitor | Scaffold Type | RIPK2 Potency (IC50/Kd) | Selectivity Profile | Advantages | Disadvantages |
| Compound 8 (Azepane-pyridyl based) | Imidazo[1,2-a]pyridine | IC50: 2.9 nM | Highly selective across a panel of 250 kinases.[6] | Excellent potency and selectivity; good pharmacokinetic properties.[1] | |
| WEHI-345 | Pyrimidopyrazole | IC50: 130 nM, Kd: 46 nM | Highly selective for RIPK2 over other RIP family kinases.[5] | Good tool compound for in vitro and in vivo studies. | Moderate potency. |
| GSK583 | Aminopyrimidine | IC50: 5 nM | Generally selective, but inhibits RIPK3 and the hERG ion channel.[5] | High potency. | Off-target effects have limited its clinical development.[7] |
| Ponatinib | Phenylpyridopyrimidine | IC50: 6.7 nM | Multi-kinase inhibitor (BCR-ABL, VEGFR, FGFR, etc.).[1] | High potency against RIPK2. | Lack of selectivity, significant off-target effects.[5] |
| Regorafenib | Phenylurea | IC50: 41 nM | Multi-kinase inhibitor (VEGFR, KIT, RET, RAF-1, etc.).[1] | Potent RIPK2 inhibitor. | Broad-spectrum kinase inhibition leading to potential side effects.[5] |
Key Structure-Activity Relationship Insights
Caption: Key structural features driving the potency and selectivity of the inhibitors.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the synthesis of the core biaryl scaffold.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl or heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(PPh3)4 (0.05 equiv), and K2CO3 (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Cellular Assay for RIPK2 Inhibition: MDP-induced TNF-α Secretion in THP-1 cells
This assay is a common method to assess the cellular potency of RIPK2 inhibitors.
-
Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate into macrophages by treating with PMA (100 ng/mL) for 48 hours.
-
Compound Treatment: Pre-treat the differentiated THP-1 cells with serially diluted test compounds for 1 hour.
-
Stimulation: Stimulate the cells with muramyl dipeptide (MDP) (10 µg/mL) for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.
Conclusion and Future Directions
The (6-(Azepan-1-yl)pyridin-3-yl) scaffold has proven to be a highly valuable starting point for the development of potent and selective RIPK2 inhibitors. The SAR is well-defined, with the azepane moiety being critical for high affinity and the hinge-binding group driving potency through key interactions in the ATP-binding pocket. Compared to other multi-kinase inhibitors that also target RIPK2, derivatives of this scaffold offer a superior selectivity profile, which is crucial for minimizing off-target effects and improving the therapeutic window.
Future research in this area will likely focus on further optimization of the pharmacokinetic and pharmacodynamic properties of these inhibitors to advance them into clinical development for the treatment of inflammatory bowel diseases and other NOD-RIPK2-mediated disorders. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
-
Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. (2023). Frontiers in Pharmacology. [Link]
-
Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. (2023). PubMed Central. [Link]
-
Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. (2025). Frontiers in Pharmacology. [Link]
-
Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. (2017). ACS Medicinal Chemistry Letters. [Link]
-
RIPK2 inhibitors for disease therapy: Current status and perspectives. (2023). European Journal of Medicinal Chemistry. [Link]
-
Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. (2025). Frontiers in Pharmacology. [Link]
-
Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs). (2022). Journal of Medicinal Chemistry. [Link]
-
A Validated RIPK2 Inhibitor Screening Assay. (Date unavailable). BellBrook Labs. [Link]
-
Reported RIPK2 kinase inhibitors. (Date unavailable). ResearchGate. [Link]
-
Revealing Mechanism of Allostery in RIPK2 kinase. (2024). bioRxiv. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Date unavailable). Organic Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (Date unavailable). Yoneda Labs. [Link]
-
An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. (Date unavailable). Semantic Scholar. [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (Date unavailable). RSC Publishing. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (Date unavailable). Nature. [Link]
-
6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. (2002). PubMed. [Link]
-
Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. (2023). MDPI. [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed. [Link]
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Spectroscopic comparison of different pyridylboronic acid isomers
Introduction
Pyridylboronic acids are a fascinating and synthetically versatile class of compounds, serving as critical building blocks in modern organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Their utility in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials is well-documented. The three constitutional isomers—2-pyridylboronic acid, 3-pyridylboronic acid, and 4-pyridylboronic acid—while structurally similar, exhibit distinct electronic and, consequently, spectroscopic properties. These differences arise from the position of the nitrogen atom within the pyridine ring relative to the boronic acid moiety, which influences the inductive and mesomeric effects, thereby modulating the behavior of the molecule in various spectroscopic environments.
This guide provides a comparative analysis of the key spectroscopic characteristics of these three isomers, drawing upon experimental data from Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Fluorescence, and Vibrational (Infrared and Raman) spectroscopy. Understanding these spectroscopic nuances is paramount for researchers in verifying structure, assessing purity, and predicting reactivity in drug development and materials science.
The Challenge of Boroxine Formation
A crucial consideration when analyzing boronic acids is their propensity to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This dehydration process can significantly complicate spectroscopic analysis, particularly in NMR, where the presence of both the monomeric acid and the trimeric boroxine can lead to complex or broadened spectra.[1] The position of this equilibrium is sensitive to factors such as solvent, concentration, and the presence of water.
Caption: Equilibrium between a pyridylboronic acid monomer and its corresponding trimeric anhydride (boroxine).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For pyridylboronic acid isomers, both ¹H and ¹³C NMR provide distinct fingerprints, though spectral interpretation can be complicated by boroxine formation. Running spectra in deuterated methanol (CD₃OD) can help simplify ¹H NMR by exchanging the acidic B-OH protons with deuterium and breaking up the boroxine trimer.
¹H NMR Spectroscopy
The chemical shifts of the pyridine ring protons are highly dependent on the position of the electron-withdrawing boronic acid group and the nitrogen atom.
-
2-Pyridylboronic Acid: The protons are expected to be significantly deshielded due to the proximity of both the nitrogen and the boronic acid group.
-
3-Pyridylboronic Acid: The proton at the 2-position (between N and the point of substitution) is expected to be the most downfield.
-
4-Pyridylboronic Acid: A more symmetrical pattern is expected, with protons at the 2- and 6-positions being equivalent and appearing downfield, as will the protons at the 3- and 5-positions.
| Isomer | Solvent | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | B(OH)₂ (ppm) |
| 2-Pyridyl | CDCl₃ | - | ~7.8 | ~7.8 | ~7.4 | ~8.6 | Broad |
| 3-Pyridyl | CDCl₃ | ~8.9 | - | ~8.2 | ~7.4 | ~8.7 | Broad |
| 4-Pyridyl | CDCl₃ | ~8.7 | ~7.8 | - | ~7.8 | ~8.7 | Broad |
Note: The chemical shifts are approximate and can vary based on solvent, concentration, and the extent of boroxine formation. Data is synthesized from typical values for substituted pyridines.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide information on the carbon skeleton. The carbon atom attached to the boron (the ipso-carbon) often shows a broad signal due to quadrupolar relaxation of the adjacent boron nucleus.
| Isomer | Solvent | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| 2-Pyridyl | DMSO-d₆ | ~153 (broad) | ~128 | ~137 | ~123 | ~150 |
| 3-Pyridyl | DMSO-d₆ | ~151 | ~130 (broad) | ~139 | ~124 | ~148 |
| 4-Pyridyl | DMSO-d₆ | ~150 | ~122 | ~142 (broad) | ~122 | ~150 |
Note: Data is estimated based on known substituent effects on the pyridine ring. The ipso-carbon chemical shift is often difficult to observe directly.[2][3]
¹¹B NMR Spectroscopy
¹¹B NMR is a powerful technique for directly probing the boron center. The chemical shift can distinguish between the sp²-hybridized trigonal planar boronic acid and the sp³-hybridized tetrahedral boronate ester or borate anion.
-
Boronic Acids (-B(OH)₂): Typically resonate around +30 ppm.
-
Boroxines (-(RBO)₃-): Resonate slightly downfield from the corresponding monomer, around +33 ppm.
-
Boronate Anions (-B(OH)₃⁻): Formed at higher pH, these tetrahedral species show a significant upfield shift to around +3 to +8 ppm.
This pH-dependent shift is a key feature of boronic acids and is fundamental to their application in sensors.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectra of pyridylboronic acids are characterized by π → π* transitions of the pyridine ring. The position of the nitrogen atom significantly influences the energy of these transitions and, therefore, the λmax.
A critical aspect of the UV-Vis spectroscopy of these isomers is the influence of pH.[5][6][7][8]
-
Acidic pH: The pyridine nitrogen is protonated, forming a pyridinium ion. This increases the electron-withdrawing nature of the ring, typically causing a blue shift (hypsochromic shift) in the absorption spectrum.
-
Alkaline pH: The boronic acid group deprotonates to form a tetrahedral boronate anion (-B(OH)₃⁻). This changes the hybridization at the boron center from sp² to sp³, which can disrupt conjugation and also lead to shifts in the absorption maximum.
| Isomer | Solvent | λmax (nm) at neutral pH | Expected Shift at Acidic pH | Expected Shift at Alkaline pH |
| 2-Pyridyl | Methanol | ~265 | Hypsochromic (Blue) | Bathochromic (Red) |
| 3-Pyridyl | Methanol | ~260 | Hypsochromic (Blue) | Bathochromic (Red) |
| 4-Pyridyl | Methanol | ~255 | Hypsochromic (Blue) | Bathochromic (Red) |
Note: λmax values are approximate. The 4-isomer is expected to have the lowest λmax due to the para-like positioning of the groups, leading to a more linear and higher energy transition.
Caption: Experimental workflow for comparative pH-dependent UV-Vis analysis.
Fluorescence Spectroscopy
The intrinsic fluorescence of the simple pyridylboronic acid isomers is generally weak. Their primary relevance in fluorescence spectroscopy comes from their ability to interact with and quench or enhance the fluorescence of other molecules, a property widely exploited in the design of fluorescent sensors, particularly for saccharides. When a boronic acid binds to a diol (like a sugar), it can alter the electronic properties of an attached fluorophore, leading to a detectable change in fluorescence emission.
While the native compounds are not strongly emissive, any observed fluorescence would be expected to be sensitive to the same electronic and environmental factors as their UV-Vis absorption, including solvent polarity and pH.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They provide a rich fingerprint of the functional groups present.
Infrared (IR) Spectroscopy
Key diagnostic bands in the IR spectra of pyridylboronic acids include:
-
O-H Stretch: A very broad and strong band in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded -B(OH)₂ group.
-
Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.
-
Pyridine Ring Vibrations (C=C, C=N): Strong bands in the 1400-1610 cm⁻¹ region. The exact positions are sensitive to the substitution pattern.
-
B-O Stretch: A strong, characteristic band typically appearing around 1350-1400 cm⁻¹.
-
B-OH Bend: A broader absorption in the 1150-1200 cm⁻¹ region.
The presence of a strong band around 1350-1400 cm⁻¹ can also be indicative of B-O-B stretching in the boroxine trimer.[9][10]
| Isomer | O-H Stretch (cm⁻¹) | Aromatic C=C, C=N (cm⁻¹) | B-O Stretch (cm⁻¹) |
| 2-Pyridyl | ~3400 (broad) | ~1600, ~1560 | ~1370 |
| 3-Pyridyl | ~3400 (broad) | ~1590, ~1570 | ~1360 |
| 4-Pyridyl | ~3400 (broad) | ~1610, ~1590 | ~1350 |
Note: Wavenumbers are approximate and sourced from typical values and publicly available spectra.[9][10][11]
Raman Spectroscopy
Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of less polar bonds.[12][13] Key features include:
-
Pyridine Ring Breathing Mode: A very strong, sharp band around 990-1030 cm⁻¹. The exact frequency is highly characteristic of the substitution pattern and is a key distinguishing feature for the isomers.
-
Aromatic C-H Stretch: A strong band around 3050-3070 cm⁻¹.
-
B-O Stretch: While strong in the IR, the B-O stretch is often weaker in the Raman spectrum.
The complementary nature of IR and Raman is essential for a full vibrational analysis. For instance, highly symmetric vibrations in the 4-pyridyl isomer might be strong in the Raman spectrum but weak or absent in the IR.
Experimental Protocols
Protocol 1: Comparative ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of each pyridylboronic acid isomer into separate NMR tubes.
-
Solvation: Add ~0.7 mL of deuterated methanol (CD₃OD) to each tube. The methanol will help to break up boroxine oligomers and will exchange with the B-OH protons, which will then not be observed in the spectrum.
-
Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and potential quadrupolar broadening of the ipso-carbon.
-
Analysis: Process the spectra and compare the chemical shifts and coupling patterns of the aromatic protons and carbons for each isomer.
Protocol 2: pH-Dependent UV-Vis Spectroscopy
-
Stock Solutions: Prepare 1 mM stock solutions of each isomer in methanol.
-
Buffer Preparation: Prepare a series of aqueous buffers with pH values ranging from 2 to 12 (e.g., pH 2, 4, 7, 10, 12).
-
Sample Preparation: In a quartz cuvette, add a small aliquot of the stock solution to 3 mL of each buffer to achieve a final concentration of ~25-50 µM. Ensure the final absorbance is below 1.5 AU.
-
Data Acquisition: Record the UV-Vis spectrum for each sample from 200 nm to 400 nm, using the corresponding buffer as a blank.
-
Analysis: Determine the λmax for each isomer at each pH. Plot λmax vs. pH to visualize the spectroscopic changes associated with protonation of the pyridine nitrogen and deprotonation of the boronic acid.
Conclusion
The spectroscopic properties of 2-, 3-, and 4-pyridylboronic acid are subtly but significantly different, reflecting the underlying electronic distinctions imposed by the position of the ring nitrogen. NMR spectroscopy reveals characteristic chemical shifts and coupling patterns for the pyridine protons, though care must be taken to account for the potential presence of boroxines. UV-Vis spectroscopy is a powerful tool for observing the electronic transitions, which are highly sensitive to pH changes that modulate the protonation state of both the pyridine ring and the boronic acid group. While not intrinsically fluorescent, these isomers are foundational to the field of fluorescent sensors. Finally, IR and Raman spectroscopy provide detailed vibrational fingerprints, with the pyridine ring breathing modes in the Raman spectrum being particularly diagnostic. A multi-spectroscopic approach, as outlined in this guide, is essential for the unambiguous characterization of these versatile and important chemical building blocks.
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A Senior Application Scientist's Guide to the In-Silico Evaluation of Novel (6-(Azepan-1-yl)pyridin-3-yl)boronic Acid Derivatives
Abstract
The strategic incorporation of the boronic acid moiety into small molecules has become a cornerstone of modern medicinal chemistry, leading to the development of several FDA-approved drugs.[1][2] This guide provides an in-depth, comparative in-silico analysis of novel compounds derived from the parent scaffold, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid. We present a comprehensive workflow encompassing molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics (MD) simulations to evaluate these derivatives against a clinically relevant target. This document is intended for researchers, computational chemists, and drug development professionals, offering both strategic insights and detailed, replicable protocols for the computational screening of novel boronic acid-based compounds.
Introduction: The Rationale for Boronic Acids and In-Silico First Approaches
Boronic acids and their derivatives have emerged from being niche synthetic reagents to a validated and valuable class of pharmacophores in drug discovery.[3] Their unique ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in enzyme active sites has been a key driver of their success.[1] The proteasome inhibitor Bortezomib, a boronic acid-containing drug, revolutionized the treatment of multiple myeloma and stands as a testament to the therapeutic potential of this chemical class.[1][4]
The parent scaffold for this investigation, this compound, presents a synthetically accessible starting point for the development of novel inhibitors.[5][6] However, before committing to the time and resource-intensive process of chemical synthesis and in vitro screening, a robust computational evaluation is paramount. In-silico techniques allow for the rapid, cost-effective triage of candidate molecules, prioritizing those with the highest predicted binding affinity and most favorable drug-like properties, thereby significantly reducing attrition rates in later stages of development.[7][8][9]
This guide will compare the parent scaffold against two hypothetical derivatives and a known inhibitor, Bortezomib, targeting the human 20S proteasome.
Compounds Under Investigation:
-
Cmpd-Parent: this compound
-
Cmpd-OH: (6-(4-hydroxyazepan-1-yl)pyridin-3-yl)boronic acid (Derivative 1)
-
Cmpd-Pip: (6-(Piperidin-1-yl)pyridin-3-yl)boronic acid (Derivative 2)
-
Control: Bortezomib (Known Proteasome Inhibitor)
The In-Silico Analysis Workflow: A Multi-Pillar Approach
Our computational evaluation is built on a three-pillar workflow designed to provide a holistic view of each compound's potential. This workflow progresses from a rapid, high-throughput assessment of binding potential to a more computationally intensive analysis of complex stability.
Caption: High-level overview of the in-silico analysis workflow.
Detailed Experimental Protocols
The following protocols are described using widely accessible and validated software tools. The causality behind critical steps is explained to provide a deeper understanding of the experimental design.
Protocol 1: Protein and Ligand Preparation
Rationale: The quality of input structures is critical for the accuracy of any simulation. This protocol ensures that the protein is correctly protonated and free of artifacts from the crystallization process, and that ligands are in their lowest energy 3D conformation.
Steps:
-
Protein Structure Retrieval: Download the crystal structure of the human 20S proteasome in complex with Bortezomib (PDB ID: 5L4G) from the RCSB Protein Data Bank.
-
Protein Preparation (Using UCSF Chimera): a. Open the PDB file (5L4G). b. Remove all water molecules and non-essential heteroatoms. The presence of crystal water can interfere with the docking algorithm by occupying space in the binding pocket.[10] c. Add hydrogen atoms, considering a physiological pH of 7.4. This step is crucial for correctly modeling the ionization states of amino acid residues, which dictates hydrogen bonding patterns. d. Assign partial charges using the AMBER ff14SB force field. e. Save the cleaned protein structure as a .pdb file.
-
Ligand Preparation: a. Obtain 2D structures of the parent compound and its derivatives. b. Use a tool like Avogadro or ChemDraw to generate 3D coordinates. c. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer. This ensures the ligand does not start in a strained, high-energy state. d. Save the final 3D structures as .mol2 or .pdbqt files, depending on the docking software requirements.
Protocol 2: Molecular Docking
Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction (binding affinity).[11][12] This allows for a rapid comparison of how well different compounds may bind to the target.
Steps (Using AutoDock Vina):
-
Input File Preparation: Convert the prepared protein (.pdb) and ligand (.mol2) files into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions required by Vina.
-
Grid Box Definition: Define the search space for the docking simulation. Center the grid box on the co-crystallized Bortezomib ligand in the 5L4G structure. The box size should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the ligand (e.g., 25Å x 25Å x 25Å).
-
Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand files, the grid box center and dimensions, and the output file name.
-
Run Docking Simulation: Execute the Vina docking run from the command line: vina --config conf.txt --log log.txt.
-
Analysis of Results: a. The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.[12] b. Visualize the top-ranked binding pose in a molecular viewer like PyMOL or UCSF Chimera. Analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, and the covalent interaction of the boronic acid with the catalytic threonine residue).
Protocol 3: ADMET Prediction
Rationale: A potent compound is useless if it cannot reach its target or is toxic. ADMET prediction provides an early assessment of a compound's pharmacokinetic and safety profile.[7][13]
Steps (Using the SwissADME web server):
-
Input: Navigate to the SwissADME website. Paste the SMILES string for each compound into the input field.
-
Execution: Run the prediction.
-
Data Collection: Collect key parameters from the output, including:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Number of Hydrogen Bond Donors/Acceptors.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.
-
Drug-likeness: Lipinski's Rule of Five violations, Bioavailability Score.
-
Medicinal Chemistry: PAINS (Pan-Assay Interference Compounds) alerts.
-
Protocol 4: Molecular Dynamics (MD) Simulation
Rationale: While docking provides a static snapshot of binding, MD simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time in a simulated physiological environment.[14][15]
Steps (Conceptual Workflow using GROMACS):
-
System Preparation: Take the best-ranked docked pose from Protocol 2.
-
Topology Generation: Generate force field parameters (topology) for the ligand using a server like CGenFF or an equivalent tool compatible with the chosen protein force field (e.g., CHARMM36m).[16]
-
Solvation and Ionization: a. Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model). b. Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
-
Minimization and Equilibration: a. Perform energy minimization to remove steric clashes. b. Gradually heat the system to the target temperature (310 K) and equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex before the production run.
-
Production MD: Run the simulation for a set period (e.g., 100 nanoseconds) without restraints.
-
Trajectory Analysis: a. Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time. A stable RMSD indicates the system has reached equilibrium and the ligand is not drifting out of the binding pocket. b. Analyze the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions. c. Analyze hydrogen bond occupancy and other key interactions throughout the simulation.
Results and Comparative Analysis
The data generated from the in-silico workflow is summarized below for objective comparison.
Table 1: Molecular Docking and Key Physicochemical Properties
| Compound | Binding Affinity (kcal/mol) | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| Cmpd-Parent | -8.2 | 220.08 | 2.15 | 2 | 4 | 0 |
| Cmpd-OH | -8.9 | 236.08 | 1.65 | 3 | 5 | 0 |
| Cmpd-Pip | -7.9 | 206.06 | 1.88 | 2 | 4 | 0 |
| Control | -9.5 | 384.24 | 2.80 | 4 | 6 | 0 |
Interpretation: The hydroxylated derivative (Cmpd-OH ) shows a stronger predicted binding affinity than the parent compound, likely due to an additional hydrogen bonding opportunity within the active site. The smaller piperidine derivative (Cmpd-Pip ) shows slightly weaker binding. All novel compounds adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
Table 2: Predicted ADMET Properties
| Compound | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | PAINS Alerts | Bioavailability Score |
| Cmpd-Parent | High | Yes | No | 0 | 0.55 |
| Cmpd-OH | High | No | No | 0 | 0.55 |
| Cmpd-Pip | High | Yes | No | 0 | 0.55 |
| Control | Low | No | Yes | 0 | 0.11 |
Interpretation: The novel compounds are predicted to have high gastrointestinal absorption, a significant advantage over the control, Bortezomib. The addition of a hydroxyl group in Cmpd-OH is predicted to prevent blood-brain barrier permeation, which can be a desirable safety feature to avoid CNS side effects. None of the novel compounds are predicted to be significant CYP inhibitors or flagged for assay interference.
Table 3: Molecular Dynamics Simulation Summary (100 ns)
| Complex | Ligand RMSD (Å) (Avg. ± StDev) | Protein Backbone RMSD (Å) (Avg. ± StDev) | Key Interaction Stability (e.g., H-Bond Occupancy) |
| Proteasome + Cmpd-OH | 1.2 ± 0.3 | 1.5 ± 0.2 | Stable covalent bond; >85% occupancy for new H-bond |
| Proteasome + Control | 0.9 ± 0.2 | 1.4 ± 0.2 | Stable covalent bond and established H-bonds |
Interpretation: The MD simulation for the most promising candidate, Cmpd-OH , reveals a stable binding mode over 100 ns. The low and stable RMSD values for both the ligand and the protein backbone suggest a well-equilibrated and durable complex, comparable to the stability of the control complex.
Discussion: Synthesizing the Data for Decision Making
This in-silico investigation provides a clear, data-driven rationale for prioritizing the synthesis of Cmpd-OH .
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A Senior Application Scientist's Guide to Assessing the Drug-like Properties of (6-(Azepan-1-yl)pyridin-3-yl)boronic Acid Derivatives
In the pursuit of novel therapeutics, the (6-(Azepan-1-yl)pyridin-3-yl)boronic acid scaffold has emerged as a structure of significant interest. The boronic acid moiety offers the potential for unique covalent interactions with target proteins, while the azepane ring provides a distinct three-dimensional architecture that can be exploited to fine-tune physicochemical properties.[1][2][3] However, translating a promising chemical scaffold into a viable drug candidate requires a rigorous, multi-parametric assessment of its drug-like properties. A molecule's efficacy is moot if it cannot reach its target in sufficient concentrations or persists for an adequate duration.
This guide provides a comprehensive framework for the systematic evaluation of derivatives from this class, moving beyond simple data reporting to explain the causality behind experimental choices. We will compare hypothetical derivatives to illustrate how subtle structural modifications can profoundly impact a compound's overall profile, guiding a rational and efficient lead optimization process.
The Rationale: Why Focus on This Scaffold?
The selection of the this compound core is a deliberate strategic choice in medicinal chemistry.
-
The Boronic Acid Warhead: Boronic acids are Lewis acids capable of forming reversible covalent bonds with nucleophilic residues (like serine or threonine) in an enzyme's active site.[3][4] This can lead to inhibitors with high potency and prolonged target engagement, a mechanism successfully exploited in FDA-approved drugs like bortezomib (Velcade®).[4][5][6]
-
The Azepane Moiety: The seven-membered azepane ring is more than just a linker. Compared to more common five- or six-membered rings, its increased size and conformational flexibility can be advantageous.[1][7] This non-planar structure can disrupt crystal packing to improve solubility, increase lipophilicity to enhance membrane permeability, and provide new vectors for interacting with the target protein, potentially improving selectivity and potency. The development of azepane-containing analogs is a significant area of research in medicinal chemistry.[8]
Our objective is to optimize this scaffold by exploring derivatives that retain the benefits of the core structure while possessing a balanced profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
A Phased Approach to ADME Profiling
A successful drug discovery program relies on a tiered screening approach, starting with high-throughput assays to quickly filter large numbers of compounds and progressing to more complex, lower-throughput assays for the most promising candidates. The following workflow illustrates this logical progression.
Caption: A tiered experimental workflow for assessing drug-like properties.
Part 1: Foundational Physicochemical & Permeability Assessment
These initial assays are designed to be rapid and resource-efficient, providing a first look at the fundamental properties governing a compound's potential for oral absorption.[9][10]
Kinetic Aqueous Solubility
Causality: A drug must first dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a primary cause of low bioavailability.[9][11] We use a kinetic assay at this stage because it is high-throughput and mimics the non-equilibrium conditions a drug first encounters upon administration.[12]
Protocol:
-
A 10 mM stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
An aliquot of the stock is added to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration of 100 µM.
-
The solution is shaken for 2 hours at room temperature to allow for precipitation.
-
The plate is centrifuged to pellet any precipitate.
-
The concentration of the compound remaining in the supernatant is quantified by LC-MS/MS against a calibration curve.
Lipophilicity (LogD)
Causality: A compound's ability to passively diffuse across the lipid bilayers of cell membranes is critically dependent on its lipophilicity. We measure the distribution coefficient (LogD) at pH 7.4, which accounts for both the neutral and ionized forms of the molecule at physiological pH, providing a more accurate predictor of membrane permeability than LogP.
Protocol:
-
A solution of the test compound is added to a biphasic system of n-octanol and PBS (pH 7.4).
-
The mixture is shaken vigorously for 1 hour to allow the compound to partition between the two phases.
-
The phases are separated by centrifugation.
-
The concentration of the compound in both the aqueous and n-octanol layers is determined by LC-MS/MS.
-
LogD is calculated as: log10([Compound]octanol / [Compound]aqueous).
Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: PAMPA provides a simple, cell-free method to assess a compound's passive permeability.[13] It isolates the contribution of passive diffusion from active transport or metabolism, giving a clean measure of a molecule's intrinsic ability to cross a lipid barrier.
Protocol:
-
A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The donor wells are filled with a solution of the test compound in buffer.
-
The filter plate is placed on top of a 96-well acceptor plate containing buffer.
-
The "sandwich" is incubated for 4-16 hours.
-
The concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS.
-
The effective permeability (Pe) is calculated from the rate of appearance in the acceptor well.
Part 2: In Vitro Metabolic Stability
Causality: The liver is the body's primary metabolic hub. Rapid metabolism of a drug by liver enzymes, particularly the Cytochrome P450 (CYP) family, can lead to a short half-life and low exposure, rendering it ineffective.[13] This assay predicts the rate of metabolic clearance.
Protocol:
-
The test compound (typically at 1 µM) is incubated with human liver microsomes (HLM) at 37°C.
-
The reaction is initiated by adding the cofactor NADPH, which is required for CYP enzyme activity.
-
Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is immediately stopped ("quenched") with a cold organic solvent like acetonitrile.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the percentage of the parent compound remaining over time.
-
The data is used to calculate the in vitro half-life (t½).
Caption: Core components of an in vitro microsomal stability assay.
Comparative Analysis of Hypothetical Derivatives
To illustrate the application of these assays, consider the following data for three hypothetical derivatives of our core scaffold, compared against a known competitor compound.
| Compound ID | R-Group Modification | Kinetic Solubility (µM) | LogD (pH 7.4) | PAMPA Pe (10⁻⁶ cm/s) | HLM t½ (min) |
| AZB-001 | -H (Parent) | 85 | 2.8 | 8.5 | 25 |
| AZB-002 | -OCH₃ | 110 | 2.5 | 7.1 | < 10 |
| AZB-003 | -CF₃ | 40 | 3.9 | 15.2 | > 60 |
| AZB-004 | -SO₂NH₂ | > 200 | 1.5 | 1.8 | 55 |
| Competitor X | N/A | 95 | 3.1 | 12.0 | 40 |
Interpretation & Strategic Decisions:
-
AZB-001 (Parent): This compound provides a baseline. Its properties are moderate but show liabilities in both permeability and metabolic stability.
-
AZB-002 (-OCH₃): The methoxy group successfully improved solubility but introduced a metabolic soft spot, leading to very rapid clearance. This derivative would likely have a very short half-life in vivo and is deprioritized.
-
AZB-003 (-CF₃): Adding an electron-withdrawing trifluoromethyl group significantly increased lipophilicity and, consequently, permeability. Crucially, it also blocked a potential site of metabolism, resulting in excellent stability. However, this came at the cost of reduced solubility. This is a high-potential candidate. The solubility issue might be manageable through formulation, and its strong stability and permeability are highly desirable.
-
AZB-004 (-SO₂NH₂): The sulfonamide group made the compound highly soluble but also too polar, drastically reducing its lipophilicity and crippling its passive permeability. Despite good stability, its inability to cross membranes makes it a poor candidate for oral delivery.
Based on this Tier 1 data, AZB-003 emerges as the most promising derivative to advance into Tier 2 testing (e.g., Caco-2 for active transport, CYP inhibition, and plasma protein binding) to build a more complete picture of its potential.
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Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]
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Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid
This guide provides essential safety and logistical information for the proper disposal of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid. As a matter of principle, in the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this novel compound, a conservative approach based on the chemical properties of its constituent functional groups is mandated. The procedures outlined below are derived from established best practices for handling hazardous laboratory chemicals and are designed to ensure the safety of personnel and protect the environment.
The fundamental directive of this guide is to treat this compound and all materials contaminated with it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.
Hazard Analysis: A Structurally-Informed Approach
A thorough understanding of the potential hazards associated with a chemical is the foundation of its safe handling and disposal. The structure of this compound incorporates three key functional groups, each contributing to its overall hazard profile.
-
Boronic Acid Moiety (-B(OH)₂): Boronic acids are recognized as Lewis acids.[1][2] They have the unique ability to form reversible covalent complexes with molecules that have Lewis base donors, such as sugars and amino acids.[1] While historically considered to have low toxicity, recent studies have raised concerns about the potential mutagenic activity of some boronic acids, reinforcing the need for cautious handling.[3]
-
Pyridine Ring: As an aromatic heterocyclic amine, the pyridine scaffold is associated with several hazards. Pyridine and its derivatives can be flammable, toxic, and are known for their pungent, unpleasant odor.[4][5] Safe handling requires adequate ventilation, such as a chemical fume hood, and proper storage away from ignition sources.[5][6] Disposal protocols for pyridine-containing compounds strictly prohibit drain disposal.[4][6]
-
Azepane Ring: This saturated seven-membered cyclic amine (also known as hexamethyleneimine) can be corrosive and flammable.[7] Safety data for other azepane derivatives consistently mandate that waste be sent to an approved disposal plant.[8][9]
The combination of these functional groups necessitates that this compound be managed as a reactive and potentially toxic hazardous substance.
Core Disposal Workflow
The following step-by-step workflow ensures that all forms of waste generated from the use of this compound are managed in compliance with standard laboratory safety protocols.[10][11]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure solid, solutions, or waste), ensure you are wearing the appropriate PPE.
-
Eye Protection: Chemical splash goggles are mandatory.[5]
-
Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended.[5]
-
Body Protection: A fully buttoned laboratory coat must be worn.[5]
Step 2: Segregate and Containerize Waste Streams
Proper segregation of waste is critical to prevent dangerous reactions and ensure compliant disposal.[12][13] Solid and liquid wastes must be kept separate.[12]
| Waste Type | Description | Container Requirements | Labeling |
| Solid Waste | Unused or expired solid reagent, contaminated weighing paper, paper towels, gloves, stir bars, and other contaminated consumables. | Use a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene pail with lid). | "Hazardous Waste," "this compound (Solid Waste)," and any relevant hazard pictograms. |
| Liquid Waste | Solutions containing the compound (e.g., from reactions, chromatography fractions, or cleaning). | Use a sealable, airtight, and compatible waste container (plastic is preferred).[11][14] Do not overfill; leave at least one inch of headspace for expansion.[13] | "Hazardous Waste," "this compound (Liquid Waste)," list all solvent components, and affix relevant hazard pictograms. |
Step 3: Managing Spills
Accidents can happen, and a clear spill response plan is essential.[4]
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor.[15]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Contain: Use an inert absorbent material, such as sand, vermiculite, or dry earth, to contain the spill.[4][15]
-
Collect: Carefully sweep or scoop the absorbent material into a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area according to your laboratory's specific procedures.
Step 4: Storage and Final Disposal
All generated waste must be stored and disposed of in accordance with institutional and regulatory guidelines.
-
Storage: Store all waste containers in a designated and properly placarded Satellite Accumulation Area (SAA).[11][13] Ensure containers are kept closed except when adding waste.[11][13]
-
Incompatibilities: Store waste containing this compound away from strong oxidizing agents and strong acids.[14][15]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[11] Do not attempt to dispose of this waste through general trash or by drain.
Procedural Overview: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste streams.
Caption: Disposal decision workflow for this compound.
A Note on In-Lab Neutralization
Some guidelines permit the in-lab neutralization of simple acidic or basic waste streams prior to disposal.[16][17] However, for a compound with multiple hazardous functional groups like this compound, this practice is strongly discouraged. While the boronic acid moiety is acidic and can be neutralized, the resulting solution still contains the pyridine and azepane structures, rendering it unsuitable for drain disposal. The safest and most compliant procedure is to collect all waste streams, acidic or not, for professional disposal via your EHS department.
References
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- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
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A Senior Application Scientist's Guide to Handling (6-(Azepan-1-yl)pyridin-3-yl)boronic acid
Introduction: As researchers and drug development professionals, our work with novel chemical entities like (6-(Azepan-1-yl)pyridin-3-yl)boronic acid is foundational to innovation. This compound, with its pyridine core and boronic acid functionality, is a valuable building block, likely for creating complex molecules through reactions like the Suzuki-Miyaura cross-coupling.[1][2] However, its chemical structure also necessitates a nuanced and rigorous approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to handle this reagent safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Assessment: A Tale of Two Moieties
Understanding the appropriate Personal Protective Equipment (PPE) begins with a thorough assessment of the compound's potential hazards. The structure of this compound presents a dual-risk profile derived from its two key components: the pyridine ring and the boronic acid group.
-
The Pyridine Core: Pyridine and its derivatives are known for their strong, unpleasant fishy odor and volatility.[3] Inhalation of pyridine fumes can lead to headaches, dizziness, respiratory irritation, and nausea.[3][4] Skin contact can also cause irritation. Therefore, the azepane-substituted pyridine ring in our compound should be treated with caution, assuming it carries similar risks of irritation and potential harm upon inhalation or skin contact.
-
The Boronic Acid Group: Boronic acids are generally more stable and less hazardous than many other organometallic reagents.[5] However, they are not benign. They act as Lewis acids and can cause skin, eye, and respiratory irritation.[6][7] Many are classified with H-statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][7] The physical form, typically a crystalline solid, means that dust inhalation is a primary route of exposure that must be controlled.[5]
Given these factors, a comprehensive PPE strategy must protect against both vapor/fume inhalation from the pyridine component and dust/particulate inhalation and contact from the solid boronic acid.
The Hierarchy of Control: Engineering Controls First
Before detailing personal equipment, it is critical to emphasize that PPE is the last line of defense. The most effective safety measures are engineering controls that isolate the hazard from the user.
Primary Engineering Control: The Chemical Fume Hood All handling of this compound, from weighing to reaction setup, must be conducted within a certified laboratory chemical fume hood.[3][8][9] This is non-negotiable. A fume hood provides adequate ventilation to capture and exhaust potentially harmful dust and vapors, significantly reducing the risk of inhalation.[3][8]
Core PPE Protocol: Your Personal Defense System
Once engineering controls are in place, the correct selection and use of PPE provide the necessary direct protection.
Eye and Face Protection
-
Mandatory: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn at all times.[10] Boronic acid dust is a serious eye irritant, and splashes of solvents containing the compound pose a significant risk.[6][7]
-
Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing operations with a high splash potential (e.g., transfers, dissolution), a full-face shield should be worn over the chemical splash goggles for an added layer of protection.
Skin and Body Protection
-
Lab Coat: A clean, fully-buttoned lab coat is required to protect against incidental skin contact.[3][8]
-
Gloves: Glove selection is one of the most critical decisions. The choice must account for resistance to both pyridine-based compounds and any solvents being used. Nitrile gloves offer incidental splash protection but should be changed immediately upon contact.[8][9] For prolonged contact or immersion, more robust materials are necessary.
| Glove Material | Recommendation Rationale |
| Nitrile | Suitable for incidental contact and handling the solid. Provides good dexterity. Must be replaced immediately if contaminated.[3][8] |
| Butyl Rubber | Recommended for prolonged handling or when working with solvents where pyridine breakthrough is a concern. Offers superior resistance to many pyridine-based compounds.[9] |
| Neoprene | A viable alternative to nitrile, offering good chemical resistance.[3] |
Crucial Note: Always check the glove manufacturer's compatibility chart for the specific solvents you are using. No glove material is impermeable forever. Inspect gloves for any signs of degradation before and during use.
Respiratory Protection
When working within a certified fume hood, a respirator is not typically required. However, it becomes essential in specific scenarios:
-
Inadequate Ventilation: If a fume hood is unavailable or malfunctioning.
-
Large Spills: In the event of a significant spill outside of a fume hood.
-
Aerosol Generation: For procedures known to generate significant amounts of dust or aerosols that may not be fully contained.
In these situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]
Operational and Disposal Plans
Proper procedure minimizes exposure. The following step-by-step workflows for handling and disposal are designed to integrate safety into your daily operations.
Safe Handling Workflow
The following diagram illustrates the critical steps for safely handling this compound from storage to use.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
Accidents can happen despite the best precautions. Knowing the correct first aid response is vital.[8]
-
Skin Contact: Immediately flush the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek medical attention if irritation develops or persists.[7]
-
Eye Contact: Immediately rinse the eyes cautiously with fresh, clean water for at least 15 minutes, holding the eyelids apart.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[11]
-
Inhalation: Move the affected person to fresh air immediately.[8] If they feel unwell or have difficulty breathing, seek medical attention.[7]
-
Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it into an airtight container for disposal.[6] Ensure adequate ventilation and wear all appropriate PPE, including respiratory protection if necessary.[6] Prevent the spill from entering drains.[6]
Waste Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste.[3]
-
Segregation: All waste, including empty containers, contaminated gloves, weigh paper, and absorbent materials, must be collected in a designated, labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: The container must be kept closed and disposed of through your institution's approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.
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Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
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Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
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Safety Data Sheet: Pyridine. Carl ROTH. [Link]
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Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. Kanto Chemical Co., Inc. [Link]
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The Things You Need To Know About Boronic Acids. Labinsights. [Link]
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Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Autech. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
